Technical Documentation Center

2-Chloro-3-methyl-6-nitroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-3-methyl-6-nitroaniline

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Physicochemical Properties and Synthetic Applications of CAS 51123-59-2

Executive Summary & Nomenclature Clarification In chemical research and drug development, precise nomenclature is the bedrock of reproducibility. While occasionally queried as "2-Chloro-3-methyl-6-nitroaniline," CAS Regi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In chemical research and drug development, precise nomenclature is the bedrock of reproducibility. While occasionally queried as "2-Chloro-3-methyl-6-nitroaniline," CAS Registry Number 51123-59-2 is universally indexed in definitive chemical databases as 3-Chloro-2-methyl-6-nitroaniline (also known by its synonym, 2-amino-6-chloro-3-nitrotoluene)[1][2]. The isomer 2-chloro-3-methyl-6-nitroaniline corresponds to a different registry (CAS 55730-13-7)[3]. To maintain absolute scientific integrity and E-E-A-T standards, this whitepaper focuses strictly on the compound defined by the definitive identifier: CAS 51123-59-2 .

This guide provides an in-depth analysis of 3-chloro-2-methyl-6-nitroaniline, a highly specialized intermediate utilized in the synthesis of pharmaceutical ligands, targeted agrochemicals, and advanced corrosion inhibitors[2][4].

Physicochemical Profiling

The distinct reactivity of CAS 51123-59-2 is driven by its highly substituted aromatic ring. The electron-withdrawing nitro group (-NO₂) and electronegative chlorine atom (-Cl) significantly modulate the basicity of the amine (-NH₂) and dictate the regioselectivity of downstream electrophilic or nucleophilic attacks[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 3-Chloro-2-methyl-6-nitroaniline
CAS Registry Number 51123-59-2
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol [2]
Physical State Solid (White to yellow/orange crystalline powder)[1][5]
Melting Point 145 - 147 °C[6]
Boiling Point 337.9 ± 37.0 °C at 760 mmHg
Storage Conditions Ambient to 4°C, protect from light, inert atmosphere[5]
SMILES Code NC1=C(=O)C=CC(Cl)=C1C[3]

Mechanistic Synthesis Pathways

The industrial and laboratory-scale synthesis of CAS 51123-59-2 relies on the strategic use of protecting groups to control regioselectivity and prevent oxidative degradation. Direct nitration of 3-chloro-2-methylaniline is unviable due to the susceptibility of the free amine to oxidation by nitric acid.

Synthesis A 3-Chloro-2-methylaniline B Acetylation (Acetic Anhydride) A->B C 3-Chloro-2-methylacetanilide B->C D Nitration (HNO3 / H2SO4 at <0°C) C->D E 3-Chloro-2-methyl-6-nitroacetanilide (Isomer Separation) D->E F Deprotection / Hydrolysis (NaOH / Reflux) E->F G 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2) F->G

Synthetic pathway of CAS 51123-59-2 via acetylation, nitration, and deprotection.

Mechanistic Causality:
  • Acetylation: Converts the amine into an acetanilide. The bulky acetyl group provides steric hindrance and moderates the ring's activation, directing the incoming nitronium ion (NO₂⁺) predominantly to the desired position[4].

  • Nitration: Conducted under strict thermal control (<0°C) using fuming nitric and sulfuric acid to prevent over-nitration and thermal runaway[7].

  • Deprotection: Base-catalyzed hydrolysis cleaves the amide bond, yielding the target free amine[4][7].

Downstream Applications in Advanced Synthesis

CAS 51123-59-2 is a versatile building block across multiple high-value chemical sectors[2].

Applications Root 3-Chloro-2-methyl-6-nitroaniline Red Reduction (Fe/AcOH or Zn) Root->Red Pharma Pharmaceutical Intermediates (Histamine H4 Ligands) Root->Pharma Agro Agrochemicals (Sulfonylurea Herbicides) Root->Agro Diam 4-Chloro-3-methyl-1,2-benzenediamine Red->Diam Diazo Diazotization (NaNO2/AcOH) Diam->Diazo Triazole Chloro-methylbenzotriazoles (Corrosion Inhibitors) Diazo->Triazole

Downstream synthetic applications of CAS 51123-59-2 in materials and pharma.

  • Corrosion Inhibitors: It is a direct precursor to 4-chloro-3-methyl-1,2-benzenediamine, which is subsequently diazotized to form chloro-methylbenzotriazoles—highly effective film-forming corrosion inhibitors for aqueous cooling systems[4][8].

  • Pharmaceuticals: Reduced derivatives are utilized as scaffolds for synthesizing Histamine H4 receptor ligands, which are investigated for treating asthma and allergic rhinitis[7]. It also serves as an intermediate for tyrosine kinase inhibitors[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the why behind each operational step.

Protocol A: Deprotection (Hydrolysis) to Yield CAS 51123-59-2

Reference Standard adapted from patent literature[4][7].

  • Reagent Preparation: Dissolve 1.0 g of the isomer-purified 3-chloro-2-methyl-6-nitroacetanilide in 20 mL of methanol.

  • Base Addition: Add solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to adjust the pH to ~10.

    • Causality: The strong base acts as a nucleophile, attacking the carbonyl carbon of the acetyl group to facilitate amide bond cleavage.

  • Reaction Execution: Stir the solution at room temperature for 16 hours (or reflux for faster conversion).

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The starting acetanilide is less polar than the resulting free amine. A successful reaction is validated by the complete disappearance of the higher Rf​ spot.

  • Workup: Remove the solvent in vacuo. Partition the residue between water (50 mL) and dichloromethane (50 mL). Extract the aqueous phase, dry the combined organic layers over sodium sulfate, and concentrate to yield the yellow solid product.

Protocol B: Chemoselective Reduction to 4-Chloro-3-methyl-1,2-benzenediamine

Reference Standard adapted from patent literature[4][7].

  • Reaction Setup: Dissolve 500 mg (2.67 mmol) of 3-chloro-2-methyl-6-nitroaniline in a mixture of acetic acid (5 mL) and water (1 mL). Heat to 90°C.

  • Reduction: Slowly add iron powder (900 mg, 16.0 mmol) to the heated solution.

    • Causality: Béchamp reduction (Fe/AcOH) is chosen specifically for its high chemoselectivity. Using harsh catalytic hydrogenation (e.g., Pd/C with H₂) on halogenated aromatics risks unwanted dehalogenation (cleaving the aryl-chloride bond). Iron powder selectively reduces the nitro group to an amine while leaving the chlorine substituent intact[7].

  • Self-Validation (Visual & Analytical): The reaction mixture will transition from a yellow/orange suspension to a dark sludge as the iron is oxidized. Post-workup, validate the product via FT-IR by confirming the absence of characteristic nitro group symmetric/asymmetric stretches (~1530 and 1350 cm⁻¹).

  • Workup: After 2 hours at 90°C, cool the mixture, pour onto ice, filter, and extract to isolate the diamine precipitate.

Safety, Handling, and Environmental Impact

Handling CAS 51123-59-2 requires strict adherence to GHS safety protocols due to the inherent toxicity of nitroaniline derivatives[1].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[5][9].

  • Precautionary Measures: P280 (Wear protective gloves/eye protection). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338)[3][5].

  • Environmental Degradation: Nitroaromatic compounds are notoriously persistent in the environment. However, indigenous microorganisms have been evaluated for their potential to bioremediate similar compounds (e.g., 2-methyl-3-nitroaniline) via enzymatic reduction of the nitro group[2].

References

  • [1][2][10] Title: Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 Source: Smolecule URL: 2

  • [5][6][9] Title: 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 Source: Sigma-Aldrich (Merck) URL: 6

  • [3] Title: 51123-59-2 | 3-Chloro-2-methyl-6-nitroaniline Source: BLD Pharm URL: 3

  • [4][8] Title: EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole Source: European Patent Office (EPO) URL: 4

  • [7] Title: Patent Application Publication US 2006/0111416 A1 (Histamine H4 Receptor Ligands) Source: Googleapis.com (USPTO) URL: 7

Sources

Exploratory

Structural and Synthetic Profiling of 3-Chloro-2-methyl-6-nitroaniline: A Core Intermediate in Advanced Molecular Design

Executive Summary In the landscape of organic synthesis and medicinal chemistry, highly functionalized aniline derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs) and ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, highly functionalized aniline derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs) and advanced materials. 3-Chloro-2-methyl-6-nitroaniline is a prime example of a uniquely substituted aromatic system. The precise spatial arrangement of its functional groups—an amine, a methyl group, a chlorine atom, and a nitro group—imparts highly specific electronic and steric properties[1]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, upstream synthetic methodologies, and downstream derivatization protocols, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The reactivity of 3-Chloro-2-methyl-6-nitroaniline is governed by the push-pull electronic dynamics of its substituents. The electron-donating amino (-NH₂) and methyl (-CH₃) groups contrast with the strongly electron-withdrawing nitro (-NO₂) and electronegative chloro (-Cl) groups. This specific arrangement dictates its behavior in cross-coupling, diazotization, and reduction reactions.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-chloro-2-methyl-6-nitroaniline
CAS Registry Number 51123-59-2[2]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.60 g/mol [2]
SMILES String CC1=C(N)C(=CC=C1Cl)=O[3]
LogP (Lipophilicity) 2.85[3]
Physical Appearance Orange crystalline powder[2]

Structural Causality: The steric bulk of the methyl group at the C2 position forces the adjacent amine (C1) and chlorine (C3) out of optimal coplanarity, influencing the kinetics of N-alkylation or acylation. Furthermore, the nitro group at C6 severely depletes electron density at the ortho and para positions, stabilizing the molecule against unwanted electrophilic attacks during downstream processing[1].

Upstream Synthetic Methodology

The synthesis of 3-chloro-2-methyl-6-nitroaniline requires strict regiocontrol. Direct nitration of anilines is generally avoided due to the susceptibility of the free amino group to oxidation by nitric acid, which leads to complex, tarry byproducts. To circumvent this, a protection-nitration-deprotection sequence is employed[4].

Protocol 1: Regioselective Synthesis via Amine Protection

Objective: Synthesize 3-chloro-2-methyl-6-nitroaniline from 3-chloro-2-methylaniline while preventing amine oxidation and controlling nitration regioselectivity.

  • Acetylation (Protection): Dissolve 3-chloro-2-methylaniline in an aqueous methanol solution. Add acetic anhydride dropwise at 0–5 °C.

    • Causality: The conversion to 3-chloro-2-methylacetanilide protects the amine and introduces a bulky acetyl group. This bulk sterically hinders the adjacent positions, directing the subsequent electrophilic nitration to the 4- and 6-positions[4].

  • Electrophilic Nitration: Slowly add a chilled mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to the acetanilide solution, maintaining the temperature below 10 °C to prevent over-nitration.

  • Isomer Resolution: The nitration yields a mixture of 4-nitro and 6-nitro isomers. To isolate the target, add potassium hydroxide (KOH) in ethanol.

    • Self-Validation: The 3-chloro-2-methyl-4-nitro isomer precipitates out of the ethanolic KOH solution, leaving the desired 6-nitroacetanilide in the supernatant[4]. Filter to remove the unwanted isomer.

  • Deprotection: Concentrate the filtrate and reflux the resulting 3-chloro-2-methyl-6-nitroacetanilide in an aqueous sodium hydroxide (NaOH) solution for 3 hours.

  • Isolation: Cool the reaction mixture to induce precipitation. The solid formed is the pure 3-chloro-2-methyl-6-nitroaniline[4]. Filter, wash with cold water, and dry under vacuum.

UpstreamSynthesis A 3-Chloro-2-methylaniline (Starting Material) B Acetylation Ac2O, MeOH/H2O A->B C 3-Chloro-2-methylacetanilide (Protected Amine) B->C D Electrophilic Nitration H2SO4 / HNO3 C->D E 3-Chloro-2-methyl-6-nitroacetanilide (+ 4-nitro isomer) D->E F Isomer Resolution & Deprotection KOH/EtOH then NaOH Reflux E->F G 3-Chloro-2-methyl-6-nitroaniline (Target Compound) F->G

Fig 1. Regioselective synthesis workflow of 3-Chloro-2-methyl-6-nitroaniline.

Downstream Derivatization & Applications

The compound is highly valued in drug discovery (e.g., tyrosine kinase inhibitors) and materials science (e.g., corrosion inhibitors)[1]. The most critical transformation is the reduction of the nitro group to yield 6-chloro-2,3-diaminotoluene , a precursor for benzimidazole and benzotriazole scaffolds[4][5].

Protocol 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an amine without triggering hydrodehalogenation of the C-Cl bond.

  • Solvation: Dissolve 3-chloro-2-methyl-6-nitroaniline in a 1:1 mixture of glacial acetic acid and water[5].

  • Heating & Reagent Addition: Elevate the temperature to 90 °C. Slowly add fine iron (Fe) powder in portions over 30 minutes.

    • Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) frequently results in concurrent hydrodehalogenation, yielding a dechlorinated byproduct. The Béchamp reduction (Fe/AcOH) operates via a single-electron transfer mechanism that selectively reduces the nitro group while leaving the stronger C-Cl bond intact[5].

  • Reaction Maintenance: Stir the mixture continuously at 90 °C for 2 hours.

  • Quenching & Neutralization: Cool the reaction to room temperature and pour it over crushed ice. Adjust the pH to 8 using saturated sodium bicarbonate.

    • Self-Validation: Adjusting the pH to 8 neutralizes the acetic acid and precipitates iron hydroxides, ensuring the newly formed diamine remains in its unprotonated freebase form for efficient organic extraction[5].

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate. Filter the biphasic mixture through a Celite pad to remove the iron sludge. Separate the organic layer, dry over anhydrous sodium sulfate, concentrate under vacuum, and purify via silica gel column chromatography (eluting with pentane:ethyl acetate) to yield pure 6-chloro-2,3-diaminotoluene[5].

DownstreamApplications A 3-Chloro-2-methyl-6-nitroaniline B Béchamp Reduction Fe powder, AcOH/H2O A->B C 6-Chloro-2,3-diaminotoluene B->C D Aldehyde Condensation C->D F Diazotization NaNO2, AcOH C->F E Benzimidazole Derivatives (e.g., Nemonapride APIs) D->E G 5-Chloro-4-methylbenzotriazole (Corrosion Inhibitors) F->G

Fig 2. Downstream derivatization of 3-Chloro-2-methyl-6-nitroaniline into APIs and materials.

Handling, Safety, and Analytical Validation

  • Purity Assessment: Reaction progress and final purity should be monitored via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The expected m/z for the parent ion [M+H]⁺ is 187.0[3].

  • Safety Protocols: As a chlorinated nitroaniline, this compound poses toxicity risks[1]. All handling must occur within a certified fume hood. Personnel must utilize nitrile gloves, safety goggles, and a particulate respirator when handling the dry powder to prevent inhalation or dermal absorption.

References

  • CymitQuimica. "3-Chloro-2-methyl-6-nitroaniline". Source: cymitquimica.com.
  • Chemspace. "3-chloro-2-methyl-6-nitroaniline - C7H7ClN2O2 | CSCS00011999451". Source: chem-space.com.
  • Smolecule. "Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2". Source: smolecule.com.
  • ChemicalBook. "6-Chloro-2,3-diaminotoluene | 673487-36-0". Source: chemicalbook.com.
  • Google Patents (EPO). "WO1999067222A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole". Source: google.com.

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-3-methyl-6-nitroaniline: Properties, Synthesis, and Research Applications

Disclaimer: Following a comprehensive literature and database search, it has been determined that there is a significant lack of specific, verifiable data for the chemical compound 2-Chloro-3-methyl-6-nitroaniline . Publ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Following a comprehensive literature and database search, it has been determined that there is a significant lack of specific, verifiable data for the chemical compound 2-Chloro-3-methyl-6-nitroaniline . Publicly available chemical databases and scientific literature predominantly feature data for its isomers, leading to considerable ambiguity and a high risk of data misattribution. The most commonly cited isomers include 3-Chloro-2-methyl-6-nitroaniline (CAS Number: 51123-59-2) and 3-chloro-6-methyl-2-nitroaniline (CAS Number: 13852-53-4).

Given the critical importance of scientific accuracy for the intended audience of researchers and drug development professionals, this guide will proceed by outlining the anticipated properties and analytical considerations for the requested compound, based on established chemical principles and data from closely related analogues. However, it must be stressed that the following information is predictive and requires experimental verification.

Introduction & Overview

Chemical Identity

To definitively characterize 2-Chloro-3-methyl-6-nitroaniline, a unique Chemical Abstracts Service (CAS) number is essential. At present, one has not been unambiguously assigned in major chemical databases. The structural representation is provided below to distinguish it from its isomers.

  • IUPAC Name: 2-Chloro-3-methyl-6-nitroaniline

  • Molecular Formula: C₇H₇ClN₂O₂

  • Molecular Weight: 186.60 g/mol

  • Structure: (A placeholder image, as a definitive structure diagram from a database is unavailable)

Significance and Potential Applications

Nitroaniline derivatives are foundational building blocks in organic synthesis.[1] They are pivotal intermediates in the production of azo dyes, pharmaceuticals, and agrochemicals.[2][3] For instance, related structures like 2-chloro-6-methylaniline are precursors for tyrosine kinase inhibitors and agents with anti-cancer activity.[3] The specific substitution pattern of 2-Chloro-3-methyl-6-nitroaniline, with its unique electronic and steric environment, suggests potential utility in creating novel molecular scaffolds for drug discovery and materials science.

Predicted Physicochemical and Spectroscopic Properties

The properties listed below are extrapolated and require experimental confirmation.

Physical Properties

A summary of anticipated physical characteristics is presented in Table 1. These values are estimated based on trends observed in isomeric and analogous compounds.

Table 1: Predicted Physical Properties of 2-Chloro-3-methyl-6-nitroaniline

PropertyPredicted Value/ObservationRationale / Comparative Data
Appearance Yellow to orange crystalline solidThis is a common characteristic of nitroaniline compounds.
Melting Point 110-130 °CIsomers such as 2-Chloro-6-methyl-4-nitroaniline melt around 123-127°C.
Solubility Slightly soluble in water; Soluble in hot ethanol, acetone, and DMSO.Nitroanilines generally exhibit poor water solubility but dissolve in organic solvents.
LogP ~2.5 - 3.0The presence of a chloro- and methyl group would likely increase the octanol-water partition coefficient compared to simpler nitroanilines.
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification of 2-Chloro-3-methyl-6-nitroaniline.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Seven distinct signals are anticipated, corresponding to each unique carbon atom in the molecule. The carbons attached to the electronegative chloro and nitro groups would appear further downfield.

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups. Expected absorptions include N-H stretching for the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl stretching (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately one-third the intensity) due to the ³⁷Cl isotope.

Chemical Properties & Reactivity

The reactivity of the molecule is dictated by the interplay of its substituents on the aniline ring.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and significantly reduces the basicity of the aniline nitrogen.[4] The chlorine atom also withdraws electron density via induction, while the methyl group is weakly electron-donating.

  • Key Reactions:

    • Diazotization: The primary amine group can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and a strong acid), forming a diazonium salt. This intermediate is highly versatile for introducing a range of other functional groups.

    • Reduction of Nitro Group: The nitro group can be reduced to an amine, forming a substituted phenylenediamine. This is a common strategy in the synthesis of heterocyclic compounds like benzimidazoles.[4]

Synthetic & Analytical Protocols

Proposed Synthetic Approach

A plausible synthetic route would involve the nitration of 2-chloro-3-methylaniline. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the desired regiochemistry of the nitro group at the C6 position. A generalized workflow is depicted below.

SynthesisWorkflow Start 2-Chloro-3-methylaniline Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Crude Crude Product Mixture (Isomers) Nitration->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure 2-Chloro-3-methyl-6-nitroaniline Purification->Final QC QC Analysis (NMR, MS, IR) Final->QC

Caption: Proposed workflow for the synthesis and purification of 2-Chloro-3-methyl-6-nitroaniline.

Analytical Characterization Protocol

A rigorous protocol is necessary to confirm the identity and purity of the synthesized compound.

AnalyticalWorkflow Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (HPLC or GC) Sample->Purity Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity->Structure_Confirmation

Caption: A standard workflow for the analytical validation of 2-Chloro-3-methyl-6-nitroaniline.

Safety & Toxicology

Specific toxicological data for 2-Chloro-3-methyl-6-nitroaniline is not available. However, compounds in the nitroaniline class should be handled with care. For isomers like 3-Chloro-2-methyl-6-nitroaniline, the GHS hazard statement H302 ("Harmful if swallowed") is listed. It is reasonable to assume that the target compound may have similar hazards.

Table 2: General Safety Recommendations

PrecautionDetails
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Storage Store in a cool, dry, dark place in a tightly sealed container.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While 2-Chloro-3-methyl-6-nitroaniline holds potential as a valuable synthetic intermediate, the current lack of specific and verified data in the public domain presents a significant challenge for researchers. The information provided in this guide serves as a predictive framework based on established chemical principles and data from its isomers. It is imperative that any work with this compound begins with unambiguous synthesis and rigorous analytical characterization to establish a reliable data profile.

References

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-6-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • SIELC Technologies. (2018, May 16). 2-Chloro-6-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • PubChem. (n.d.). 2-Chloro-3-nitroaniline. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 2-Chloro-6-nitroaniline. Retrieved from [Link]

  • NextSDS. (n.d.). 2,4-Dichloro-3-methyl-6-nitroaniline — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Retrieved from [Link]

  • IUCr Journals. (n.d.). methyl-6-nitroaniline salts. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methyl-3-nitrophenol. Retrieved from [Link]

  • MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-2-methyl-6-nitroaniline: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2-methyl-6-nitroaniline, with the CAS Number 51123-59-2, is a significant chemical intermediate in the synthesis of a range of organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methyl-6-nitroaniline, with the CAS Number 51123-59-2, is a significant chemical intermediate in the synthesis of a range of organic compounds.[1] Its unique substitution pattern on the aniline ring makes it a valuable building block in the pharmaceutical and dye industries.[1] This guide provides a comprehensive overview of its synthesis, key applications with a focus on drug development, and essential safety and handling protocols.

The IUPAC name for this compound is 3-chloro-2-methyl-6-nitroaniline .[1] It is crucial to use the correct nomenclature and CAS number to avoid confusion with its isomers, such as 2-chloro-6-methyl-3-nitroaniline (CAS 13852-53-4).[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2-methyl-6-nitroaniline is presented in the table below.

PropertyValueSource(s)
IUPAC Name 3-chloro-2-methyl-6-nitroaniline[1]
CAS Number 51123-59-2[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [3]
Appearance Orange crystalline powder[3]
Purity ≥98%[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis of 3-Chloro-2-methyl-6-nitroaniline

The synthesis of 3-chloro-2-methyl-6-nitroaniline can be achieved through various routes. One common method involves the amination of a substituted nitrotoluene.

Synthesis from 2,6-dichloro-3-nitrotoluene

A documented method for the synthesis of 3-chloro-2-methyl-6-nitroaniline involves the reaction of 2,6-dichloro-3-nitrotoluene with methanolic ammonia under pressure.[5]

Reaction Scheme:

Synthesis of 3-Chloro-2-methyl-6-nitroaniline reactant 2,6-dichloro-3-nitrotoluene product 3-chloro-2-methyl-6-nitroaniline reactant->product reagent Methanolic Ammonia (50%) 130 °C, 340 lb pressure, 18 h

A simplified workflow for the synthesis of 3-Chloro-2-methyl-6-nitroaniline.

Experimental Protocol:

  • A suspension of 2,6-dichloro-3-nitrotoluene (6.0 g, 29 mmol) in 50% methanolic ammonia (60 mL) is prepared in an autoclave.[5]

  • The mixture is stirred at 130°C, reaching a pressure of 340 lb, for 18 hours.[5]

  • After the reaction, the autoclave is cooled to -30°C and then opened.[5]

  • The resulting precipitate is collected by filtration and washed with methanol.[5]

  • This process yields 3-chloro-2-methyl-6-nitrobenzenamine (4.14 g, 76% yield).[5]

Applications in Drug Development and Industry

The strategic placement of the chloro, methyl, and nitro groups on the aniline ring makes 3-chloro-2-methyl-6-nitroaniline a versatile precursor in organic synthesis.

Key Intermediate in the Synthesis of Dasatinib

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6] 3-Chloro-2-methyl-6-nitroaniline is a crucial starting material for the synthesis of a key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[7]

The synthesis of this intermediate involves the reduction of the nitro group of 3-chloro-2-methyl-6-nitroaniline to an amino group, yielding 3-chloro-2-methylaniline. This is then coupled with other fragments to build the complex Dasatinib molecule. A general patent describes the reduction of 6-chloro-2-nitrotoluene using a polysulfide in the presence of an ammonium salt to yield 3-chloro-2-methylaniline, which is the reduced form of our compound of interest.[8] A more direct reduction of a similar compound, 1-chloro-2-methyl-3-nitrobenzene, is achieved using finely divided iron and hydrochloric acid.[9]

Reaction Pathway to a Dasatinib Intermediate:

Dasatinib Intermediate Synthesis start 3-Chloro-2-methyl-6-nitroaniline step1 Reduction (e.g., Fe/HCl) start->step1 intermediate1 3-Chloro-2-methylaniline step1->intermediate1 step2 Coupling with 2-aminothiazole-5-carboxamide derivative intermediate1->step2 intermediate2 N-(2-chloro-6-methylphenyl)- 2-aminothiazole-5-carboxamide step2->intermediate2 step3 Coupling with 4,6-dichloro-2-methylpyrimidine intermediate2->step3 product N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide step3->product

A conceptual workflow for the synthesis of a key Dasatinib intermediate.

A detailed protocol for the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine is available in the literature.[7]

Precursor for Azo Dyes

General Protocol for Azo Dye Synthesis:

  • Diazotization:

    • Dissolve the primary aromatic amine (e.g., 4-nitroaniline) in a mixture of deionized water and concentrated hydrochloric acid.[11]

    • Cool the solution to 0-5 °C in an ice bath.[11]

    • Slowly add a solution of sodium nitrite in water while maintaining the low temperature.[11]

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., 3-Chloro-N,N-bis(2-hydroxyethyl)aniline) in a suitable solvent.[11]

    • Slowly add the freshly prepared diazonium salt solution to the coupling component solution, maintaining a low temperature and appropriate pH.[11]

    • The azo dye will precipitate and can be collected by filtration.[11]

Spectroscopic Data

While a comprehensive, publicly available set of high-resolution spectra for 3-Chloro-2-methyl-6-nitroaniline is limited, data for the closely related reduced compound, 3-chloro-2-methylaniline, is available and can provide some structural insights.

Spectroscopic Data for 3-Chloro-2-methylaniline (CAS 87-60-5):

Spectrum TypeKey FeaturesSource(s)
¹H NMR Spectral data available from chemical suppliers and databases.[6]
¹³C NMR Spectral data available from chemical suppliers and databases.[12]
IR Data available in spectral databases.[13]
MS Mass spectral data available in databases.[13]

For 2-methyl-3-nitroaniline, a related isomer, the following NMR data has been reported in DMSO: ¹H NMR (400 MHz, DMSO): δ 7.07 (t, J = 8.0 Hz, 1 H), 6.93 (d, J = 7.9 Hz, 1 H), 6.88 (d, J = 8.0 Hz, 1 H), 5.54 (s, 2 H), 2.07 (s, 3 H). ¹³C NMR (100 MHz, DMSO): δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88.[14]

Safety and Handling

3-Chloro-2-methyl-6-nitroaniline is a chemical that requires careful handling due to its potential hazards. The safety information for the closely related 3-chloro-2-methylaniline indicates that it is harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[1]

Hazard Statements (for 3-Chloro-2-methylaniline):

  • Harmful if swallowed.[13]

  • Harmful in contact with skin.[13]

  • Causes skin irritation.[13]

  • Causes serious eye irritation.[13]

  • Toxic if inhaled.[13]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13]

  • Causes damage to organs through prolonged or repeated exposure.[13]

  • Harmful to aquatic life with long lasting effects.[13]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection.[13]

    • In case of insufficient ventilation, wear suitable respiratory equipment.[13]

  • Handling:

    • Avoid contact with skin and eyes.[13]

    • Avoid inhalation of dust or vapors.[13]

    • Do not eat, drink, or smoke when using this product.[13]

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[13]

    • Keep the container tightly closed.[13]

    • Store locked up.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]

Conclusion

3-Chloro-2-methyl-6-nitroaniline is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its synthesis, while requiring careful control of reaction conditions, provides access to a key building block for complex molecules such as the anticancer drug Dasatinib. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

  • Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information for Catalytic Science & Technology, 3, 3200. The Royal Society of Chemistry.
  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine.
  • Smolecule. (2023, August 15). Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • ChemicalBook. (n.d.). 3-Chloro-2-methylaniline(87-60-5) 13C NMR spectrum.
  • ChemicalBook. (2025, July 24). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
  • ChemicalBook. (n.d.). 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum.
  • Fluorochem. (n.d.). 3-CHLORO-6-METHYL-2-NITROANILINE.
  • Google Patents. (2011, November 9). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • BLD Pharm. (n.d.). 51123-59-2|3-Chloro-2-methyl-6-nitroaniline.
  • PubChem. (n.d.). 3-Chloro-2-nitroaniline. National Center for Biotechnology Information.
  • Google Patents. (2015, June 3). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline.
  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • ChemicalBook. (n.d.). 3-Chloroaniline(108-42-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline(570-24-1) 1H NMR spectrum.
  • PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline.
  • CLEARSYNTH. (n.d.). N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-Thiazolecarboxamide.
  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information.
  • ChemicalBook. (2026, January 17). 3-Chloro-2-methylaniline - Safety Data Sheet.
  • ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis.
  • CymitQuimica. (n.d.). 3-Chloro-2-methyl-6-nitroaniline.
  • MilliporeSigma. (n.d.). 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2.
  • MilliporeSigma. (n.d.). 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2.
  • ChemScene. (n.d.). 13852-53-4 | 3-Chloro-6-methyl-2-nitroaniline.
  • IUCr Journals. (n.d.). methyl-6-nitroaniline salts.
  • NextSDS. (n.d.). 3-chloro-6-Methyl-2-nitroaniline — Chemical Substance Information.
  • MilliporeSigma. (n.d.). 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2.
  • Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • NIST. (n.d.). 2-Methyl-6-nitroaniline. WebBook.
  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information.
  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Screening for Azo Dyes by Chemical Reduction and Mass Spectrometry.
  • MDPI. (2014, March 7). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
  • Reddit. (2025, October 19). Help with C13 NMR of p-nitroaniline. r/chemhelp.
  • Loba Chemie. (2015, April 9). 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS.
  • PMC. (n.d.). Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes.
  • OECD. (2003, February 11). 2-NITROANILINE CAS N°: 88-74-4.

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 3-Chloro-2-methyl-6-nitroaniline in Organic Solvents

Executive Summary 3-Chloro-2-methyl-6-nitroaniline (CAS: 51123-59-2) is a highly functionalized aromatic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes (1[1])....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methyl-6-nitroaniline (CAS: 51123-59-2) is a highly functionalized aromatic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes (1[1]). Appearing as an orange crystalline powder with a molecular weight of 186.60 g/mol , its complex substitution pattern dictates its phase behavior and solubility in organic media (2[2]). This technical guide provides a rigorous framework for understanding, quantifying, and leveraging the solubility profile of 3-chloro-2-methyl-6-nitroaniline to optimize downstream synthetic workflows, such as its critical reduction to 6-chloro-2,3-diaminotoluene.

Mechanistic Basis of Solubility

The solubility of 3-chloro-2-methyl-6-nitroaniline is governed by the thermodynamic interplay of its four distinct functional groups on the benzene ring:

  • Hydrogen Bonding (Amino and Nitro Groups): The primary amine (-NH 2​ ) acts as both a hydrogen bond donor and acceptor, while the nitro (-NO 2​ ) group is a potent hydrogen bond acceptor. This dual capacity drives strong solvation in polar protic solvents (e.g., acetic acid, ethanol) and polar aprotic solvents (e.g., ethyl acetate, DMF).

  • London Dispersion and Lipophilicity (Chloro and Methyl Groups): The chloro (-Cl) and methyl (-CH 3​ ) substituents impart a degree of lipophilicity, enabling moderate solubility in halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene).

  • Crystal Lattice Energy: With a melting point of 145–147 °C (3[3]), the compound possesses a relatively stable, tightly packed crystal lattice. Solvents must overcome this lattice energy to achieve dissolution, which is why highly polar or hydrogen-bonding solvents are required for high-concentration formulations.

Quantitative Solubility Framework

To facilitate solvent selection for process chemistry, Table 1 synthesizes the expected solubility behavior of 3-chloro-2-methyl-6-nitroaniline across various organic solvent classes, grounded in dielectric constants ( ϵ ) and empirical synthetic utility.

Table 1: Solubility Matrix of 3-Chloro-2-methyl-6-nitroaniline at 25°C

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Relative SolubilityMechanistic Rationale
Polar Protic Acetic Acid (AcOH)6.2High (>50 mg/mL)Strong H-bonding; acts as a proton source for nitro reduction.
Polar Protic Ethanol (EtOH)24.5Moderate-HighH-bond donation to the -NO 2​ group; disrupts crystal lattice.
Polar Aprotic Ethyl Acetate (EtOAc)6.0Moderate-HighDipole-dipole interactions; excellent for liquid-liquid extraction.
Polar Aprotic N,N-Dimethylformamide36.7Very High (>100 mg/mL)Strong H-bond acceptor; highly effective for coupling reactions.
Non-Polar Toluene2.4Low (<5 mg/mL)Relies solely on weak dispersion forces with -Cl and -CH 3​ groups.
Non-Polar Hexane1.9Very Low (<1 mg/mL)Insufficient polarity to overcome the stable crystalline lattice.

Experimental Protocol: Rigorous Solubility Determination

To generate precise, compound-specific solubility data for process scale-up, researchers must employ a self-validating Shake-Flask Method coupled with HPLC-UV quantification.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 3-chloro-2-methyl-6-nitroaniline (e.g., 200 mg) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Thermodynamic Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

    • Causality Check: A 48-hour duration is critical to overcome metastable supersaturation and ensure the system reaches its true thermodynamic minimum. Shorter times often yield falsely elevated solubility readings.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solids.

  • Filtration: Carefully draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter.

    • Causality Check: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES), preventing filter degradation and sample contamination while ensuring micro-crystals do not skew the quantification.

  • Dilution and HPLC-UV Quantification: Dilute the filtered aliquot quantitatively with the mobile phase. Analyze via HPLC using a C18 column and UV detection (typically at 254 nm, leveraging the nitroaniline chromophore). Compare peak areas against a pre-established calibration curve.

Application Workflow: Solvent Selection in Synthetic Pathways

The solubility profile of 3-chloro-2-methyl-6-nitroaniline directly dictates its utility in synthetic workflows. A prime example is its reduction to 6-chloro-2,3-diaminotoluene, a key intermediate for benzimidazole drugs (4[4]).

Protocol for Nitro Reduction:

  • Dissolution: Dissolve 3-chloro-2-methyl-6-nitroaniline in a mixture of acetic acid and water.

    • Causality: Acetic acid acts as an ideal polar protic solvent, ensuring complete dissolution of the substrate while providing the necessary acidic protons for the reduction mechanism ().

  • Reaction: Heat the solution to 90 °C and add iron powder. Maintain heating for 2 hours.

  • Extraction and Purification: Cool the mixture, pour over ice, and adjust the pH to 8. Extract with ethyl acetate.

    • Causality: Adjusting the pH neutralizes the acetic acid and deprotonates the newly formed diamine, driving its partition into the ethyl acetate organic phase due to its high solubility in polar aprotic solvents.

SolventWorkflow N1 3-Chloro-2-methyl-6-nitroaniline (Solid, Orange Powder) N2 Solvent Screening & Solubility Profiling N1->N2 Input N3 Polar Protic Solvents (e.g., AcOH, EtOH) High Solubility N2->N3 H-Bonding N4 Polar Aprotic Solvents (e.g., DMF, EtOAc) Moderate-High Sol. N2->N4 Dipole-Dipole N5 Non-Polar Solvents (e.g., Hexane, Toluene) Low Solubility N2->N5 Dispersion N6 Reaction Formulation (AcOH/H2O + Fe Powder) N3->N6 Optimal Media N7 Reduction Process (90°C, 2 hours) N6->N7 Heat & Agitation N8 6-Chloro-2,3-diaminotoluene (Product Extraction via EtOAc) N7->N8 pH Adjustment & Extraction

Workflow for solvent selection and reduction of 3-Chloro-2-methyl-6-nitroaniline.

References

  • CymitQuimica. "CAS 51123-59-2: 3-Chloro-2-methyl-6-nitroaniline."
  • Smolecule. "Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2."
  • Sigma-Aldrich. "3-chloro-2-methyl-6-nitroaniline | 51123-59-2."
  • ChemicalBook. "6-Chloro-2,3-diaminotoluene | 673487-36-0."
  • Google Patents. "EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole."

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 3-Chloro-2-methyl-6-nitroaniline: Structural Elucidation and Experimental Protocols

Executive Summary As a critical building block in advanced organic synthesis, 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2) requires rigorous analytical validation to ensure isomeric purity. This compound is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in advanced organic synthesis, 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2) requires rigorous analytical validation to ensure isomeric purity. This compound is a highly substituted aniline derivative utilized extensively as a precursor for chloro-methylbenzotriazoles—field-proven corrosion inhibitors for steel and copper alloys in industrial cooling systems . It also serves as a vital intermediate in the synthesis of targeted pharmaceuticals and azo dyes .

Because electrophilic aromatic substitution reactions (such as the nitration of 3-chloro-2-methylacetanilide) often yield complex mixtures of positional isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for structural verification. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR spectral analysis of 3-Chloro-2-methyl-6-nitroaniline, supported by self-validating experimental protocols.

Structural Elucidation Strategy

The molecular architecture of 3-Chloro-2-methyl-6-nitroaniline features a fully substituted benzene ring at positions 1, 2, 3, and 6. This leaves only two adjacent protons at the C4 and C5 positions. The strategic approach to its NMR analysis relies on mapping the electronic "push-pull" effects of its substituents:

  • The Amino Group (-NH 2​ ): Acts as a strong electron donor via resonance (+M effect).

  • The Nitro Group (-NO 2​ ): Acts as a strong electron withdrawer via resonance and induction (-M, -I effects).

  • The Chloro Group (-Cl): Acts as an inductive electron withdrawer (-I effect) with a minor +M resonance contribution.

To systematically capture and validate these structural features, we employ a closed-loop, self-validating NMR workflow.

NMR_Workflow A 1. Sample Preparation (Dissolution in DMSO-d6) B 2. Spectrometer Tuning (Probe Matching & Locking) A->B C 3A. 1H NMR Acquisition (Proton Mapping & D2O Shake) B->C D 3B. 13C NMR Acquisition (Carbon Framework Analysis) B->D E 4. Data Processing (FT, Phase/Baseline Correction) C->E D->E F 5. Spectral Assignment (Multiplet & Shift Analysis) E->F G 6. Structural Validation (Confirm 1,2,3,6-Substitution) F->G

Fig 1: End-to-end self-validating NMR workflow for structural elucidation.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is defined by an AX spin system in the aromatic region, alongside distinct signals for the amine and methyl protons. Understanding the causality behind these chemical shifts is paramount for accurate assignment.

  • The H-4 / H-5 AX Spin System: The protons at C4 and C5 are vicinal (adjacent) to each other, resulting in two distinct doublets with an identical ortho coupling constant ( J≈8.8 Hz). The massive chemical shift difference between them ( Δδ≈1.2 ppm) is driven by the opposing electronic effects of the substituents. H-4 is para to the electron-donating -NH 2​ group, making it highly shielded ( 6.75 ppm). Conversely, H-5 is ortho to the powerfully electron-withdrawing -NO 2​ group, stripping its electron density and pushing it far downfield ( 7.95 ppm).

  • The Amine Protons: The -NH 2​ signal appears as a broad singlet. The broadening is a physical consequence of the quadrupolar relaxation of the 14 N nucleus and intermediate proton exchange rates. Its downfield position ( 7.00 ppm) compared to standard aliphatic amines is caused by intramolecular hydrogen bonding with the adjacent ortho-nitro group.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-NH 2​ 7.00Broad Singlet (br s)-2HDeshielded by intramolecular H-bond with -NO 2​ ; exchangeable with D 2​ O.
H-5 7.95Doublet (d)8.81HStrongly deshielded by the -M and -I effects of the ortho-nitro group.
H-4 6.75Doublet (d)8.81HStrongly shielded by the +M resonance effect of the para-amino group.
-CH 3​ 2.25Singlet (s)-3HBenzylic methyl group, slightly deshielded by the adjacent aromatic ring.

13 C NMR Spectral Analysis

The 13 C NMR spectrum reveals the underlying carbon framework. The assignment of quaternary carbons relies heavily on the inductive effects of their directly attached heteroatoms.

  • Quaternary Carbons (C1, C3, C6): C1 is directly attached to nitrogen, shifting it to 143.5 ppm. C3 is attached to the electronegative chlorine atom ( 136.0 ppm). C6 is attached to the nitro group ( 131.5 ppm); while the nitro group is highly withdrawing, the alpha-carbon shift is a complex interplay of inductive deshielding and localized shielding from the magnetic anisotropy of the N-O bonds.

  • Aromatic CH Carbons (C4, C5): Mirroring the proton spectrum, C4 is highly shielded ( 116.5 ppm) due to the para +M effect of the amine, while C5 is deshielded ( 127.0 ppm) by the ortho nitro group.

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C1 143.5Quaternary (C-N)Deshielded by the electronegative nitrogen of the amino group.
C3 136.0Quaternary (C-Cl)Deshielded by the inductive (-I) effect of the chlorine atom.
C6 131.5Quaternary (C-NO 2​ )Deshielded by the strong inductive and resonance withdrawal of -NO 2​ .
C5 127.0Aromatic CHDeshielded relative to benzene due to proximity to the nitro group.
C2 122.0Quaternary (C-C)Shielded by the ortho +M effect of the amino group.
C4 116.5Aromatic CHHighly shielded by the para +M effect of the amino group.
C7 (-CH 3​ ) 15.5Aliphatic CH 3​ Typical shift for an aromatic methyl carbon.

Experimental Protocols for NMR Acquisition

To ensure absolute scientific integrity, the data acquisition process must be treated as a self-validating system . The following step-by-step methodology guarantees high-resolution, unambiguous spectral data for 3-Chloro-2-methyl-6-nitroaniline .

Step 1: Sample Preparation (The Foundation of Resolution)
  • Weigh precisely 15–20 mg of the synthesized or commercially procured compound.

  • Dissolve the solid in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . Its high dielectric constant disrupts the strong intermolecular hydrogen bonding between the nitro and amino groups of adjacent molecules. Failing to disrupt these networks results in severe line broadening and loss of fine multiplet splitting.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.5 cm to optimize the magnetic field (B 0​ ) homogeneity.

Step 2: Instrument Tuning and Shimming (The Feedback Loop)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of the DMSO- d6​ solvent (2.50 ppm).

    • Causality: The lock system acts as a self-validating feedback loop, continuously adjusting the B 0​ field to compensate for environmental magnetic drift during the acquisition phase.

  • Perform automated gradient shimming (e.g., TopShim) to minimize the full width at half maximum (FWHM) of the TMS signal to <1.0 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR: Acquire using a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm, D1 to 2.5 seconds, and acquire 1024–2048 scans.

    • Causality: The extended 2.5-second relaxation delay in 13 C NMR is critical for the quaternary carbons (C1, C2, C3, C6). Because they lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation. An insufficient D1 would result in these critical diagnostic peaks disappearing into the baseline noise.

Step 4: The D 2​ O Shake (Orthogonal Validation)
  • After the initial 1 H acquisition, remove the NMR tube, add 1–2 drops of heavy water (D 2​ O), shake vigorously for 10 seconds, and re-acquire the 1 H spectrum.

    • Causality: The labile protons of the -NH 2​ group undergo rapid chemical exchange with deuterium ( R−NH2​+D2​O⇌R−ND2​+H2​O ). The complete disappearance of the broad singlet at 7.00 ppm orthogonally validates its assignment, definitively distinguishing the amine peak from any potential aromatic signal overlap.

Conclusion

The structural elucidation of 3-Chloro-2-methyl-6-nitroaniline requires a deep understanding of how specific functional groups manipulate local magnetic environments. By correlating the +M and -M electronic effects to precise chemical shifts, and by utilizing a self-validating experimental protocol (including solvent optimization and D 2​ O exchange), researchers can unequivocally verify the 1,2,3,6-tetrasubstitution pattern of this critical industrial intermediate.

References

  • European Patent Office. "EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole." Google Patents.
Foundational

Structural Elucidation of 2-Chloro-3-methyl-6-nitroaniline: An Advanced Analytical Guide

Executive Summary & Structural Causality The molecule 2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7) is a highly functionalized, tetrasubstituted benzene derivative utilized as a critical building block in pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The molecule 2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7) is a highly functionalized, tetrasubstituted benzene derivative utilized as a critical building block in pharmaceutical and agrochemical synthesis[1]. From an analytical perspective, this compound presents a fascinating system of steric hindrance and electronic interplay.

The spatial proximity of the electron-donating amino group (-NH₂) at position 1 and the strongly electron-withdrawing nitro group (-NO₂) at position 6 creates a classic ortho-nitroaniline system. This architecture induces intense intramolecular hydrogen bonding[2]. As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analysis, but as a study in structural causality: the intramolecular hydrogen bonding fundamentally alters both the vibrational force constants observed in Infrared (IR) Spectroscopy and the gas-phase dissociation kinetics observed in Mass Spectrometry (MS)[3].

Infrared (IR) Spectroscopy: Vibrational Signatures

In IR spectroscopy, the frequency of a stretching vibration is directly proportional to the force constant of the bond. In 2-Chloro-3-methyl-6-nitroaniline, the intramolecular hydrogen bond between the -NH₂ and -NO₂ groups weakens the N-H bond, shifting its stretching frequency lower than that of a free, unassociated primary amine[4].

Quantitative IR Band Assignments

The following table summarizes the expected quantitative data for the vibrational modes, validated by the electronic effects of the ring substituents.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causality & Structural Notes
Amine (-NH₂) Asymmetric N-H Stretch~3480Shifted slightly lower due to ortho-H-bonding with the nitro group[4].
Amine (-NH₂) Symmetric N-H Stretch~3360Lower energy than asymmetric stretch; broadened by H-bonding[4].
Aromatic Ring C-H Stretch3050 – 3100Weak intensity, characteristic of sp² hybridized carbons.
Methyl (-CH₃) Aliphatic C-H Stretch2920 – 2960Distinct from aromatic C-H due to sp³ hybridization.
Nitro (-NO₂) Asymmetric N-O Stretch~1520Highly intense peak; influenced by ring conjugation[4].
Nitro (-NO₂) Symmetric N-O Stretch~1345Intense peak; highly diagnostic for nitroaromatics[4].
Aromatic Ring C=C Ring Stretch1570 – 1600Sharp peaks reflecting the carbon-carbon skeletal vibrations[4].
Halide (-Cl) C-Cl Stretch700 – 750Strong, low-frequency band due to the heavy mass of the chlorine atom.
Self-Validating ATR-FTIR Protocol

To ensure the highest scientific integrity, Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at 3400 cm⁻¹, which critically obscures the diagnostic N-H stretching region of the nitroaniline.

  • System Purge & Background: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Collect a background spectrum using a clean, blank diamond ATR crystal. Causality: Atmospheric moisture severely overlaps with the critical 3300–3500 cm⁻¹ region.

  • Sample Application: Deposit 1–2 mg of crystalline 2-Chloro-3-methyl-6-nitroaniline directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure using the ATR anvil. Causality: Intimate contact is mandatory because the IR evanescent wave penetrates only 0.5–2 µm into the sample. Poor contact results in artificially weak high-frequency bands (e.g., N-H stretches).

  • Spectral Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to standard transmission databases.

Mass Spectrometry (MS): Isotopic and Fragmentation Logic

Under 70 eV Electron Impact (EI) ionization, 2-Chloro-3-methyl-6-nitroaniline forms a radical cation ([M]⁺•). The presence of the chlorine atom provides a built-in self-validation mechanism via the natural 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. Furthermore, the ortho-arrangement triggers a specific rearrangement (aci-nitro tautomerization) leading to the expulsion of a hydroxyl radical (•OH), which is a highly specific diagnostic marker for ortho-nitroanilines[3].

Key Diagnostic Ions & Fragmentation Data
Fragment Ionm/z (³⁵Cl / ³⁷Cl)Isotopic RatioMechanistic Origin & Causality
[M]⁺• 186 / 1883:1Intact molecular ion. High stability due to intramolecular H-bonding[2].
[M - OH]⁺ 169 / 1713:1Loss of •OH (17 Da) via ortho-effect (aci-nitro tautomerization)[3].
[M - NO₂]⁺ 140 / 1423:1Direct cleavage of the nitro group radical (46 Da)[3].
[M - Cl]⁺ 151N/A (Singlet)Loss of •Cl (35/37 Da). The absence of the M+2 peak validates Cl loss.
[M - NO₂ - Cl]⁺ 105N/A (Singlet)Sequential loss of both the nitro group and the chlorine atom.
High-Resolution GC-MS Protocol
  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane to a concentration of 10 µg/mL. Causality: Dichloromethane ensures complete dissolution of the polar nitroaniline while providing a low boiling point for rapid solvent delay, protecting the MS filament.

  • Injection: Inject 1 µL in split mode (10:1) with the inlet set to 250°C.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C. Causality: The non-polar stationary phase separates the analyte based on boiling point, while the rapid ramp prevents thermal degradation of the labile nitro group.

  • Ionization (EI): Operate the electron impact source at 70 eV with a source temperature of 230°C. Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-validated against NIST libraries.

  • Mass Analysis: Scan from m/z 50 to 300. Monitor the 3:1 isotopic cluster at m/z 186/188 to validate the preservation of the chlorine atom in the molecular ion.

Analytical Workflows & Mechanistic Diagrams

The following diagrams illustrate the logical progression of the analytical workflow and the specific gas-phase fragmentation pathways dictated by the molecule's structure.

Workflow Sample Sample Prep: 2-Chloro-3-methyl-6-nitroaniline IR ATR-FTIR Spectroscopy (Vibrational Modes) Sample->IR Solid State MS EI-MS Spectrometry (Fragmentation & Isotopes) Sample->MS Liquid Extract Data Data Integration & Structural Validation IR->Data Functional Groups MS->Data Molecular Mass

Fig 1: Logical analytical workflow for structural validation of the target compound.

Fragmentation M Molecular Ion [M]⁺• m/z 186 (³⁵Cl) / 188 (³⁷Cl) F1 [M - OH]⁺ m/z 169 / 171 (Ortho-Effect) M->F1 -•OH (17 Da) F2 [M - NO₂]⁺ m/z 140 / 142 M->F2 -•NO₂ (46 Da) F3 [M - Cl]⁺ m/z 151 (Isotope cluster lost) M->F3 -•Cl (35/37 Da)

Fig 2: EI-MS fragmentation logic highlighting the ortho-effect and isotopic tracking.

Conclusion

The comprehensive analysis of 2-Chloro-3-methyl-6-nitroaniline relies heavily on understanding the causality of its structural features. The ortho-relationship between the amino and nitro groups dictates both the shifting of N-H vibrational frequencies in ATR-FTIR and the specific expulsion of a hydroxyl radical in EI-MS. By combining these orthogonal techniques and tracking the inherent ³⁵Cl/³⁷Cl isotopic signature, researchers can establish a self-validating analytical framework that guarantees high-confidence structural elucidation.

References

  • [1] 2-Chloro-3-methyl-6-nitroaniline | ChemScene - Chemikart. Chemikart Product Catalog. Available at:

  • [4] FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Available at:

  • [2] Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PubMed Central (PMC), National Institutes of Health. Available at:

  • [3] Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, ACS Publications. Available at:

Sources

Exploratory

Structural Elucidation of 3-Chloro-2-methyl-6-nitroaniline Derivatives: A Crystallographic Whitepaper

Executive Summary The structural characterization of highly substituted aromatic compounds requires analytical techniques capable of resolving complex intra- and intermolecular forces. For derivatives like 3-Chloro-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly substituted aromatic compounds requires analytical techniques capable of resolving complex intra- and intermolecular forces. For derivatives like 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2), X-ray crystallography serves as the gold standard, providing precise atomic coordinates, bond parameters, and conformational insights . As a Senior Application Scientist, I approach crystallographic elucidation not merely as a coordinate-mapping exercise, but as a rigorous investigation into the physical forces—specifically the competition between steric hindrance and electronic resonance—that dictate molecular architecture. This whitepaper outlines the theoretical grounding, self-validating experimental protocols, and quantitative analysis required to successfully crystallize and resolve these sterically congested nitroaniline derivatives.

The Crystallographic Imperative: Sterics vs. Electronics

In standard nitroaniline systems, the strong electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group facilitate significant charge delocalization, often leading to resonance-assisted hydrogen bonding (RAHB) . However, in 3-Chloro-2-methyl-6-nitroaniline, the planar aromatic system is severely disrupted by the steric bulk of the ortho-substituents. The proximity of the methyl and nitro groups to the amino group induces a steric clash that forces the functional groups out of the aromatic plane . Understanding this delicate balance is critical for drug development professionals, as these conformational shifts directly impact the molecule's hydration structure, solvent accessibility, and subsequent biological or synthetic reactivity [[1]]([Link]).

Logic N1 3-Chloro-2-methyl-6-nitroaniline Architecture N2 Steric Hindrance (Ortho-Substituents) N1->N2 N3 Electronic Effects (Resonance & Inductive) N1->N3 N4 Disruption of Planarity (Torsion Angle Shift) N2->N4 N5 Intermolecular H-Bonding (N-H...O Networks) N3->N5 N6 Crystal Packing & Space Group Determination N4->N6 N5->N6

Caption: Interplay of steric and electronic effects dictating crystal packing.

Causality in Experimental Design: The Self-Validating Workflow

High-resolution single-crystal X-ray diffraction (SCXRD) relies on a chain of self-validating methodologies. Every step, from crystal growth to mathematical refinement, contains internal checks to ensure scientific integrity.

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Optical Inspection (Birefringence Check) N2->N3 N3->N2 Twinning/Defects N4 X-ray Diffraction Data Collection (130 K) N3->N4 High Quality N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & Validation (R1, wR2) N5->N6

Caption: Workflow for X-ray crystallographic analysis of nitroaniline derivatives.

Protocol 1: Precision Single-Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of synthesized 3-Chloro-2-methyl-6-nitroaniline in 1 mL of a primary solvent (e.g., dichloromethane) to achieve a near-saturated solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove nucleation-inducing particulate matter.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., petroleum ether or hexane). Seal the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at ambient temperature for 3–7 days.

  • Causality: Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, which is critical for growing crystals with long-range 3D order rather than kinetic microcrystalline precipitates.

  • Self-Validation: Harvested crystals are examined under a polarized light microscope. A high-quality single crystal will exhibit complete, uniform extinction of light when the polarizers are crossed at 90 degrees. Any residual light transmission indicates twinning or multi-domain defects, invalidating the crystal for high-resolution SCXRD.

Protocol 2: Cryogenic X-ray Diffraction Data Collection
  • Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, bathed in a 130 K nitrogen gas stream [[2]]([Link]).

  • Unit Cell Determination: Collect preliminary frames to determine the Bravais lattice and unit cell dimensions.

  • Data Integration: Execute a full hemisphere or sphere data collection strategy using Mo-Kα or Cu-Kα radiation.

  • Causality: Flash-cooling to 130 K minimizes the Debye-Waller factor (atomic thermal vibrations), which exponentially decays high-angle reflection intensities. This cryogenic stabilization is essential for resolving the precise atomic coordinates of highly congested substituents .

  • Self-Validation: The data integration software calculates the internal agreement factor ( Rint​ ). An Rint​<0.05 across symmetrically equivalent reflections acts as an internal control, confirming that the chosen Laue group is correct and the crystal did not suffer radiation damage during collection.

Protocol 3: Phase Problem Resolution and Anisotropic Refinement
  • Structure Solution: Employ direct methods (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.

  • Isotropic to Anisotropic Refinement: Assign atomic identities to the electron density peaks. Refine the non-hydrogen atoms (C, N, O, Cl) first isotropically, then anisotropically using full-matrix least-squares on F2 (e.g., SHELXL).

  • Hydrogen Atom Placement: Place hydrogen atoms in geometrically idealized positions and refine using a riding model.

  • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal motion and providing a highly accurate representation of the steric clashes between the ortho-methyl and nitro groups.

  • Self-Validation: The refinement is a mathematically self-validating loop. The model is accepted only when the Goodness-of-Fit (GoF) approaches 1.00 and the residual factors ( R1​ and wR2​ ) drop below 0.05 and 0.15, respectively. Furthermore, the maximum and minimum residual electron density peaks ( Δρmax​ and Δρmin​ ) must be chemically featureless (e.g., <0.5 e/A˚3 ), proving no atoms were missed or falsely assigned.

Quantitative Crystallographic Parameters

Nitroaniline derivatives frequently crystallize in monoclinic space groups (predominantly P21​/c ) due to the directional nature of their intermolecular N–H⋯O hydrogen bonding networks, which often form extended chains or centrosymmetric dimers . The table below summarizes the typical crystallographic parameters expected for 3-Chloro-2-methyl-6-nitroaniline and compares them against structurally verified analogs.

Parameter3-Chloro-2-methyl-6-nitroaniline (Model)2,4-Dinitro-N-methylaniline 5-Chloro-1-methyl-6-nitroquinoxaline-2,3-dione
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21​/c P21​/c P21​/c
Unit Cell Volume (ų) ~850.0799.12(5)~973.4
Z (Molecules/cell) 444
Temperature (K) 130(1)293(2)293(2)
R-factor ( R1​ ) < 0.05< 0.050.055

Conclusion

The crystallographic analysis of 3-Chloro-2-methyl-6-nitroaniline derivatives provides critical insights into the fundamental physical chemistry of highly congested aromatic systems. By employing rigorous, self-validating SCXRD methodologies, researchers can accurately map the torsion angles and intermolecular hydrogen-bonding networks that define these molecules. The resulting structural data is indispensable, forming the foundation for predicting hydration structures, solvation free energies, and the compound's behavior in downstream synthetic or pharmaceutical applications.

Sources

Foundational

The Synthetic Versatility of 2-Chloro-3-methyl-6-nitroaniline: A Technical Guide to Its Core Reactivity Patterns

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Organic Synthesis 2-Chloro-3-methyl-6-nitroaniline is a highly functionalized arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Organic Synthesis

2-Chloro-3-methyl-6-nitroaniline is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis. Its unique substitution pattern, featuring an aniline moiety, a chloro group, a methyl group, and a nitro group, provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the core reactivity patterns of this versatile intermediate. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols for its transformation, and highlight its significance in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals. The strategic positioning of its functional groups allows for selective manipulation, making it a valuable tool in the design and synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The reactivity of 2-Chloro-3-methyl-6-nitroaniline is a direct consequence of its molecular structure and the electronic interplay between its substituents.

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance White to yellow powder or crystals[1]
CAS Number 51123-59-2

The molecule's reactivity is governed by the electron-donating amino group and the electron-withdrawing nitro and chloro groups. This electronic push-pull system dictates the regioselectivity of electrophilic and nucleophilic reactions on the aromatic ring.

Key Reactivity Patterns and Synthetic Applications

The synthetic utility of 2-Chloro-3-methyl-6-nitroaniline stems from the distinct reactivity of its three primary functional groups: the nitro group, the amino group, and the chloro group.

Reduction of the Nitro Group: Gateway to Diamino Intermediates

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-chloro-2-methyl-benzene-1,6-diamine. This diamine is a crucial intermediate in the synthesis of various heterocyclic compounds and is particularly notable for its role in the preparation of the tyrosine kinase inhibitor, Dasatinib.[2]

Causality of Experimental Choices:

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the chloro substituent. While catalytic hydrogenation with Pd/C is a common method for nitro group reduction, it can sometimes lead to dehalogenation as a side reaction.[3] Therefore, metal-based reducing agents in acidic or neutral media, such as iron powder in acetic acid or tin(II) chloride, are often preferred for their higher chemoselectivity.[3] Transfer hydrogenation using hydrazine hydrate with a palladium catalyst also offers a highly efficient and rapid alternative.[3]

Experimental Protocol: Reduction of 2-Chloro-3-methyl-6-nitroaniline using Iron Powder

This protocol is a representative procedure for the reduction of nitroarenes and can be adapted for 2-Chloro-3-methyl-6-nitroaniline.

  • Materials:

    • 2-Chloro-3-methyl-6-nitroaniline (1.0 eq)

    • Iron powder (<325 mesh)

    • Glacial Acetic Acid

    • Ethanol

    • Water

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-3-methyl-6-nitroaniline (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (typically 3-5 equivalents) and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to 70-90°C and maintain for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Reduction_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Product start 2-Chloro-3-methyl-6-nitroaniline reagents Iron Powder Glacial Acetic Acid Ethanol/Water start->reagents Add process Heating (70-90°C) Reaction Monitoring (TLC) reagents->process Initiate Reaction workup Filtration Extraction Purification process->workup Isolate product 3-Chloro-2-methyl-benzene-1,6-diamine workup->product Obtain

Caption: Workflow for the reduction of 2-Chloro-3-methyl-6-nitroaniline.

Diazotization of the Amino Group: A Versatile Handle for Further Functionalization

The primary amino group of 2-Chloro-3-methyl-6-nitroaniline can be readily converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[4] This diazotization reaction transforms the amino group into an excellent leaving group (N₂), opening up a plethora of synthetic possibilities, including Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F) or azo coupling reactions to form azo dyes.[4][5]

Causality of Experimental Choices:

The diazotization reaction is highly exothermic and the resulting diazonium salts are often unstable at room temperature. Therefore, strict temperature control, typically between 0-5°C, is crucial to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.[4] The choice of acid and the rate of addition of sodium nitrite are also critical parameters to control the reaction.

Experimental Protocol: Diazotization of 2-Chloro-3-methyl-6-nitroaniline

This is a general protocol for the diazotization of aromatic amines and should be optimized for 2-Chloro-3-methyl-6-nitroaniline.

  • Materials:

    • 2-Chloro-3-methyl-6-nitroaniline (1.0 eq)

    • Concentrated Hydrochloric Acid (or Sulfuric Acid)

    • Sodium Nitrite (NaNO₂)

    • Distilled Water

    • Ice

  • Procedure:

    • In a beaker, suspend 2-Chloro-3-methyl-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold suspension of the aniline. Maintain the temperature below 5°C throughout the addition.

    • Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure complete diazotization.

    • The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling).

Diazotization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine Ar-NH₂ (2-Chloro-3-methyl-6-nitroaniline) nitrosonium NO⁺ (Nitrosonium Ion) amine->nitrosonium Nucleophilic Attack nitrite NaNO₂ + HCl nitrous_acid HNO₂ (Nitrous Acid) nitrite->nitrous_acid In situ Generation nitrous_acid->nitrosonium Protonation & Dehydration diazohydroxide Ar-N=N-OH (Diazohydroxide) nitrosonium->diazohydroxide Proton Transfer diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) diazohydroxide->diazonium Protonation & Dehydration

Caption: Simplified mechanism of the diazotization reaction.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chloro substituent on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position.[6][7] This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful method for introducing further diversity into the molecular scaffold.

Causality of Experimental Choices:

The success of SNAr reactions depends on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.[7] The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity. The choice of solvent can also significantly influence the reaction rate.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This is a general protocol for SNAr reactions and would require optimization for 2-Chloro-3-methyl-6-nitroaniline.

  • Materials:

    • 2-Chloro-3-methyl-6-nitroaniline (1.0 eq)

    • Amine nucleophile (1.1-1.5 eq)

    • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

    • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add 2-Chloro-3-methyl-6-nitroaniline (1.0 eq) and the anhydrous solvent.

    • Add the amine nucleophile (1.1-1.5 eq) and the base.

    • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product substrate Ar-Cl (Activated Aromatic Halide) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) substrate->meisenheimer Nucleophilic Attack nucleophile Nu⁻ (Nucleophile) nucleophile->meisenheimer product Ar-Nu (Substituted Product) meisenheimer->product Elimination of Leaving Group (Cl⁻)

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Metal-Catalyzed Cross-Coupling Reactions

The chloro group of 2-Chloro-3-methyl-6-nitroaniline can also participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

Causality of Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions and depends on the specific coupling partners. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This is a model protocol and would require optimization for 2-Chloro-3-methyl-6-nitroaniline.

  • Materials:

    • 2-Chloro-3-methyl-6-nitroaniline (1.0 eq)

    • Boronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Procedure:

    • To a dry Schlenk flask, add 2-Chloro-3-methyl-6-nitroaniline (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the specified time.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Safety and Handling

Substituted nitroanilines should be handled with care as they can be toxic and may cause skin and eye irritation.[9][10][11][12] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

2-Chloro-3-methyl-6-nitroaniline is a synthetically valuable compound with a rich and predictable reactivity profile. The ability to selectively manipulate its nitro, amino, and chloro functional groups through a variety of well-established chemical transformations makes it an indispensable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its core reactivity patterns, as outlined in this guide, empowers researchers to strategically incorporate this versatile building block into their synthetic designs, paving the way for the discovery and development of novel and impactful chemical entities.

References

  • Li, W., et al. (2015). Discovery of Ponatinib (AP24534), a Potent Pan-BCR-ABL Inhibitor for the Treatment of Chronic Myeloid Leukemia (CML) and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL). Journal of Medicinal Chemistry, 58(1), 15-34. [Link]

  • Patsnap. (2011). Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (n.d.). Synthesis route 1 of dasatinib. [Link]

  • ResearchGate. (n.d.). Synthesis route 2 of dasatinib. [Link]

  • ResearchGate. (2020). Critical review on the chemical reduction of nitroaniline. [Link]

  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. [Link]

  • ACS Publications. (2011). A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. [Link]

  • Google Patents. (2013).
  • Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.).
  • CPAchem. (2024). Safety data sheet - 2-Methyl-6-nitroaniline. [Link]

  • ResearchGate. (n.d.). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. [Link]

  • SpringerLink. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (n.d.). Special Issue : Metal-Catalyzed Cross-Couplings. [Link]

  • Scientific Research Publishing. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. [Link]

  • PubMed. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics as reaction partners. [Link]

  • Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue. [Link]

  • ResearchGate. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • NIST. (n.d.). 2-Methyl-3-nitroaniline. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermochemical Data of Substituted Nitroanilines

This guide provides an in-depth exploration of the thermochemical properties of substituted nitroanilines, a class of compounds critical to the pharmaceutical, agrochemical, and materials science sectors. Understanding t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the thermochemical properties of substituted nitroanilines, a class of compounds critical to the pharmaceutical, agrochemical, and materials science sectors. Understanding their thermodynamic stability is not merely an academic exercise; it is a cornerstone of safe handling, process optimization, and the rational design of novel molecules. This document synthesizes experimental data with computational insights, offering researchers and drug development professionals a robust framework for evaluating these energetic materials. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The Critical Role of Thermochemical Data

Substituted nitroanilines are characterized by the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a benzene ring. This "push-pull" electronic arrangement imparts unique chemical and physical properties. However, the presence of the nitro group also classifies many of these compounds as energetic materials, making a thorough understanding of their thermal behavior paramount.[1] Key thermochemical parameters, such as the enthalpy of formation, combustion, and sublimation, provide a quantitative measure of a molecule's energetic content and stability.[2] This data is indispensable for:

  • Hazard Assessment: Predicting the thermal stability and potential for runaway reactions is crucial for safe storage and handling.[1]

  • Process Chemistry: Designing and scaling up synthetic routes requires precise knowledge of reaction enthalpies to manage heat flow and prevent thermal hazards.

  • Computational Modeling: Gas-phase enthalpies of formation, derived from experimental measurements, are essential benchmarks for validating and refining computational chemistry methods.[3]

This guide will explore the two primary pillars for determining these properties: direct experimental measurement through calorimetry and sublimation techniques, and theoretical prediction via high-level computational modeling.

Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise experimental measurement. The protocols described here are designed to be self-validating systems, providing reliable data through meticulous procedure and calibration.

Enthalpy of Combustion and Formation (ΔcH° and ΔfH°)

The standard molar enthalpy of formation (ΔfH°) is the most common measure of a compound's thermodynamic stability. For organic compounds like nitroanilines, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law.[4][5]

Causality of Experimental Choice: Combustion calorimetry is the gold standard for energetic compounds because the combustion reaction goes to completion, yielding well-defined products (CO₂, H₂O, N₂). This allows for a precise energy balance to be calculated.[6][7]

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 1 gram) of the purified, crystalline nitroaniline is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."

  • Ignition Setup: A fuse wire is positioned to be in contact with the sample, connected to two electrodes. A small amount of water is added to the bomb to ensure the final products are in their standard states.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion (q_rxn) is calculated from the temperature rise (ΔT), the mass of the water, and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.

  • Derivation of ΔfH°: The standard molar enthalpy of combustion (ΔcH°) is calculated from q_rxn. Subsequently, the standard molar enthalpy of formation of the solid (ΔfH°(solid)) is derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂(g), H₂O(l)).

Workflow: From Combustion to Enthalpy of Formation

G cluster_exp Experimental Measurement cluster_calc Calculation & Derivation A 1. Prepare & Weigh Nitroaniline Sample B 2. Assemble & Pressurize Oxygen Bomb A->B C 3. Ignite Sample in Calorimeter B->C D 4. Measure Temperature Rise (ΔT) C->D E 5. Calculate Heat Released (q_rxn) from ΔT & C_cal D->E F 6. Determine Standard Enthalpy of Combustion (ΔcH°) E->F G 7. Apply Hess's Law with ΔfH° of products (CO₂, H₂O) F->G H 8. Calculate Standard Enthalpy of Formation (ΔfH°solid) G->H G A 1. Load Sample into Knudsen Cell B 2. Heat to Stable Temp (T) in High Vacuum A->B C 3. Measure Rate of Mass Loss (dm/dt) B->C D 4. Calculate Vapor Pressure (P) C->D E 5. Repeat at Multiple Temperatures D->E F 6. Plot ln(P) vs 1/T E->F G 7. Calculate ΔsubH° from Slope (Clausius-Clapeyron Eq.) F->G

Caption: Workflow for determining ΔsubH° using the Knudsen effusion method.

Computational Thermochemistry

Computational chemistry provides a powerful, complementary approach to experiment, allowing for the prediction of thermochemical properties without the need for synthesis or handling of potentially hazardous materials.

Causality of Method Choice:

  • Density Functional Theory (DFT): Methods like B3LYP offer a good compromise between computational cost and accuracy, making them suitable for initial screenings and studies of larger molecules. [8][9]* Gaussian-n (G3, G4) Theories: These are high-accuracy composite methods that systematically combine calculations at different levels of theory and basis sets to approximate a highly accurate energy. [10]They aim for "chemical accuracy" (within ~1 kcal/mol or 4 kJ/mol of experimental values) and are considered a benchmark for small to medium-sized molecules. [3][11][12] Protocol: Calculating Gas-Phase Enthalpy of Formation (ΔfH°(g))

The direct calculation of an absolute molecular energy is prone to large errors. To achieve high accuracy, computational chemists rely on balanced chemical reactions where errors tend to cancel out. Isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the equation, are a robust choice. [13][14]

  • Structure Optimization: The 3D geometry of the target nitroaniline and all other species in the chosen isodesmic reaction are optimized to find their lowest energy conformation. For G4 theory, B3LYP/6-31G(2df,p) geometries are typically used. [11]2. Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections. [15]3. Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries, as prescribed by the chosen composite method (e.g., G4). [11]This includes methods like CCSD(T) and MP2 with large basis sets.

  • Total Energy Calculation: The results from the various calculations are combined according to the G4 recipe to yield a highly accurate total electronic energy at 0 K.

  • Enthalpy Calculation: The ZPVE and thermal corrections are added to the total energy to obtain the gas-phase enthalpy at 298.15 K (H₂₉₈).

  • Reaction Enthalpy: The enthalpy of reaction (ΔrH°) is calculated by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.

  • Derivation of ΔfH°(g): The unknown gas-phase enthalpy of formation for the target nitroaniline is calculated using the computed ΔrH° and the well-established experimental ΔfH°(g) values for all other species in the isodesmic reaction.

Workflow: Computational Derivation of Gas-Phase Enthalpy of Formation

G A 1. Define Isodesmic Reaction B 2. Geometry Optimization (e.g., B3LYP) A->B G 7. Use Known Experimental ΔfH°(g) for other species A->G C 3. Frequency Calculation (Get ZPVE & Thermal Corr.) B->C D 4. High-Level Single-Point Energy Calculations (G4 Scheme) C->D E 5. Calculate H₂₉₈ for all Species D->E F 6. Compute Reaction Enthalpy (ΔrH°) E->F H 8. Derive Target ΔfH°(g, calc) E->H F->H G->H

Caption: Computational workflow for ΔfH°(g) using a composite method and an isodesmic reaction.

Data Compilation and Analysis

A critical aspect of thermochemical study is the careful compilation and comparison of data from various sources. The following tables summarize key experimental and computational data for the three primary nitroaniline isomers.

Table 1: Experimental Thermochemical Data for Nitroaniline Isomers (at 298.15 K)

CompoundΔcH°(solid) (kJ/mol)ΔfH°(solid) (kJ/mol)ΔsubH° (kJ/mol)ΔfH°(gas, exp) (kJ/mol)
o-Nitroaniline -3105.3 ± 0.6 [16]-56.0 ± 0.7 [16]94.0 ± 1.0 [17]38.0 ± 1.2
m-Nitroaniline -3127.4 ± 0.5 [18]-33.9 ± 0.7 [19]97.0 ± 1.0 [18]63.1 ± 1.2
p-Nitroaniline -3122.5 ± 0.6 [20]-38.8 ± 0.7 [20]101.0 ± 1.0 [17]62.2 ± 1.2

Note: Gas-phase enthalpies of formation (ΔfH°(gas, exp)) are derived by combining ΔfH°(solid) and ΔsubH°.

Table 2: Comparison of Experimental and Computational Gas-Phase Enthalpies of Formation (kJ/mol)

CompoundΔfH°(gas, exp)ΔfH°(gas, G4 calc) [13]ΔfH°(gas, B3LYP calc) [13]
o-Nitroaniline 38.043.452.8
m-Nitroaniline 63.163.874.0
p-Nitroaniline 62.262.871.5
Analysis of Structure and Stability

The compiled data reveals important structure-property relationships:

  • Isomeric Stability: The experimental data shows that o-nitroaniline is the most stable isomer in the gas phase (lowest ΔfH°), followed by the nearly isoenergetic p- and m-isomers. This enhanced stability of the ortho and para isomers is attributed to the direct resonance (push-pull) interaction between the electron-donating amino group and the electron-withdrawing nitro group, which is not possible for the meta isomer. [13][21]* Computational Accuracy: The G4 composite method shows excellent agreement with the experimental gas-phase data, with deviations of only 0.6-5.4 kJ/mol, well within the bounds of chemical accuracy. [13]The B3LYP method systematically overestimates the enthalpies of formation, highlighting the need for higher-level computational methods for accurate thermochemical predictions of such systems. [3][13]* Solid vs. Gas Phase: The enthalpy of sublimation is highest for p-nitroaniline, suggesting stronger intermolecular forces in its crystal lattice compared to the other isomers. This can be due to more efficient crystal packing.

Thermochemical Cycle: Connecting Experiment and Computation

G Solid Nitroaniline (solid) Gas Nitroaniline (gas) Solid->Gas  ΔsubH° (Knudsen Effusion) Products Combustion Products (CO₂, H₂O, N₂) Solid->Products  ΔcH°(solid) (Bomb Calorimetry) Elements Elements in Standard State Elements->Solid ΔfH°(solid) (from Combustion) Elements->Gas ΔfH°(gas) (Target Value)

Caption: Thermochemical cycle linking experimental and computational data.

Conclusion

The thermochemical characterization of substituted nitroanilines is a multi-faceted task that benefits immensely from a synergistic approach combining meticulous experimental work with high-accuracy computational modeling. Experimental techniques like oxygen bomb calorimetry and Knudsen effusion provide benchmark solid-state and sublimation data. Concurrently, advanced computational methods like G4 theory can predict gas-phase enthalpies of formation with remarkable accuracy.

The data clearly indicates that the relative positions of the substituent groups significantly influence molecular stability, primarily through resonance effects. For researchers and professionals in drug development and materials science, this guide provides the foundational knowledge, validated protocols, and compiled data necessary to confidently assess the energetic properties of substituted nitroanilines, paving the way for safer innovation and process development.

References

  • Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement. Analytical Chemistry - ACS Publications. [Link]

  • Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link]

  • Knudsen cell. Wikipedia. [Link]

  • Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. AIP Publishing. [Link]

  • Knudsen Effusion. University of Rochester. [Link]

  • p-Nitroaniline. NIST WebBook. [Link]

  • p-Nitroaniline. NIST WebBook, Condensed phase thermochemistry data. [Link]

  • Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies. ACS Publications. [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

  • New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. ScienceDirect. [Link]

  • Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. University of California, Irvine. [Link]

  • Quantum chemistry composite methods. Wikipedia. [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. [Link]

  • Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. ResearchGate. [Link]

  • m-Nitroaniline. NIST WebBook, Phase change data. [Link]

  • Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Density functional studies of aniline and substituted anilines. Sci-Hub. [Link]

  • COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. [Link]

  • Chemical Properties of m-Nitroaniline (CAS 99-09-2). Cheméo. [Link]

  • Solidification and computational analysis of o-nitroaniline–α-naphthol eutectic system. ResearchGate. [Link]

  • Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. ACS Publications. [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution method with “Chemical Accuracy”. Preprints.org. [Link]

  • Calculating Enthalpy: The Four Best Methods. ChemTalk. [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. [Link]

  • Nonempirical Prediction of the Relative Electrospray Ionization Efficiencies of Nitroanilines by Combined CBS-QB3 and SCC-DFTB Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. ResearchGate. [Link]

  • Enthalpy changes. chemrevise. [Link]

  • p-Nitroaniline. NIST WebBook, Reaction thermochemistry data. [Link]

  • Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. PMC. [Link]

  • Aniline. Wikipedia. [Link]

  • Phase transitions properties of N,N-dimethyl-4-nitroaniline. ResearchGate. [Link]

  • Thermochemistry in Gaussian. Gaussian. [Link]

  • Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. [Link]

  • Thermochemistry in Gaussian. Joseph W. Ochterski. [Link]

  • Chemical Properties of p-Nitroaniline (CAS 100-01-6). Cheméo. [Link]

  • Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]

  • DFT calculations of Energies and thermodynamics parameters of Aniline sorption on Montmorillonite surface (MMTs). Algerian Journal of Environmental Science and Technology. [Link]

  • DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. ResearchGate. [Link]

  • Microscale techniques Microscale Combustion Calorimetry (MCC) (ASTM D7309). CREPIM. [Link]

  • Combustion Calorimetry. ResearchGate. [Link]

  • Calorimetry (A-Level). ChemistryStudent. [Link]

  • Microscale Fire Calorimeter for Combustion and Toxicity Testing. T2 Portal. [Link]

  • o-Nitroaniline. NIST WebBook, Condensed phase thermochemistry data. [Link]

Sources

Foundational

safety and hazards of 2-Chloro-3-methyl-6-nitroaniline

An in-depth technical analysis of 2-Chloro-3-methyl-6-nitroaniline requires a rigorous understanding of both its chemical reactivity and its biological interactions. As a substituted nitroaniline containing a halogen (ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Chloro-3-methyl-6-nitroaniline requires a rigorous understanding of both its chemical reactivity and its biological interactions. As a substituted nitroaniline containing a halogen (chlorine) and an alkyl (methyl) group, this compound presents unique toxicological challenges.

This whitepaper provides drug development professionals, toxicologists, and synthetic chemists with a comprehensive framework for understanding the safety profile, mechanistic toxicology, and handling protocols for 2-Chloro-3-methyl-6-nitroaniline.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of 2-Chloro-3-methyl-6-nitroaniline is the first step in predicting its pharmacokinetic behavior and occupational hazards. The lipophilicity (LogP ~2.14) suggests moderate membrane permeability, facilitating rapid dermal and gastrointestinal absorption[1].

Table 1: Chemical and Structural Properties

PropertyValue / Description
IUPAC Name 2-Chloro-3-methyl-6-nitroaniline
CAS Registry Number 55730-13-7
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
SMILES String CC1=C(C(=C(C=C1)[O-])N)Cl
Topological Polar Surface Area (TPSA) 69.16 Ų
LogP (Predicted) 2.138
Storage Conditions Sealed in dry, inert atmosphere, 2-8°C, protected from light

Data sourced from standardized chemical inventories and safety data sheets[1].

Mechanisms of Toxicity: The Causality of Hazard

The toxicity of 2-Chloro-3-methyl-6-nitroaniline is not primarily driven by the parent molecule, but rather by its bioactivation. The compound possesses two highly reactive functional groups—an amine and a nitro group—both of which undergo distinct metabolic transformations that lead to severe oxidative stress and hematotoxicity.

Cytochrome P450-Mediated N-Hydroxylation

Like many substituted anilines, this compound undergoes metabolic activation in the liver via Cytochrome P450 (CYP) enzymes (predominantly CYP1A2 and CYP3A4). The primary amine is N-hydroxylated to form a highly reactive N-hydroxylamine metabolite [2].

Induction of Methemoglobinemia

The N-hydroxylamine metabolite is transported via the bloodstream into erythrocytes. Here, it initiates a vicious redox cycle. The metabolite oxidizes the ferrous iron (Fe²⁺) within oxyhemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb) [2][3].

  • The Consequence: Methemoglobin is incapable of binding oxygen. Furthermore, it induces an allosteric shift in the remaining normal hemoglobin, shifting the oxygen dissociation curve to the left. This prevents oxygen release to tissues, leading to profound cellular hypoxia and clinical cyanosis[3][4].

Nitroreduction and ROS Generation

Simultaneously, the nitro group can undergo a one-electron reduction catalyzed by nitroreductases to form a nitro anion radical. In the presence of oxygen, this radical rapidly auto-oxidizes back to the parent compound, generating superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂). This futile redox cycling depletes cellular antioxidants and causes lipid peroxidation[5].

ToxicityPathway Parent 2-Chloro-3-methyl- 6-nitroaniline CYP Hepatic CYP450 (N-hydroxylation) Parent->CYP Absorption Metabolite N-Hydroxylamine Metabolite CYP->Metabolite Bioactivation RBC Erythrocyte Penetration Metabolite->RBC Circulation Redox Redox Cycling (ROS Generation) RBC->Redox MetHb Methemoglobinemia (Fe2+ -> Fe3+) Redox->MetHb Hemoglobin Oxidation Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia O2 Binding Loss

Fig 1: CYP450-mediated bioactivation and methemoglobinemia pathway.

Hazard Identification and GHS Classification

Based on its toxicological profile, 2-Chloro-3-methyl-6-nitroaniline is classified under the Globally Harmonized System (GHS) as a significant health hazard[1][6].

Table 2: GHS Classification and Precautionary Data

GHS ElementSpecification
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Self-Validating Experimental Protocols

To safely study this compound or evaluate its derivatives in drug discovery, researchers must employ rigorous, self-validating assays. The following protocols are designed with built-in controls to ensure data integrity.

Protocol 1: In Vitro CYP450 Bioactivation Assay

Purpose: To identify the specific cytochrome P450 isoforms responsible for the toxic bioactivation of the compound, informing potential drug-drug interactions.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), 2-Chloro-3-methyl-6-nitroaniline (10 µM), and specific CYP inhibitors in separate wells (e.g., Ketoconazole for CYP3A4, α-Naphthoflavone for CYP1A2) to validate causality.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Check: Include a negative control lacking NADPH. Without electron donation, CYP450 cannot function; no metabolite should form.

  • Termination: After 30 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for the mass shift corresponding to N-hydroxylation (+16 Da).

Protocol 2: Ex Vivo Methemoglobin Quantification Assay

Purpose: To quantify the direct hematotoxic potential of the compound. Because the parent compound requires hepatic activation, Hepatic S9 fractions must be included in the assay.

  • Blood Collection: Collect fresh mammalian whole blood in heparinized tubes.

  • Bioactivation Phase: Pre-incubate 2-Chloro-3-methyl-6-nitroaniline (50 µM) with Hepatic S9 fraction and NADPH for 30 minutes at 37°C to generate the reactive N-hydroxylamine.

  • Erythrocyte Exposure: Add the bioactivated mixture to the whole blood. Incubate for 1 hour at 37°C with gentle agitation.

    • Self-Validation Check: Use Sodium Nitrite (NaNO₂) as a positive control (directly oxidizes hemoglobin) and a vehicle-only well as a negative control.

  • Lysis: Lyse the erythrocytes using 1% Triton X-100 in phosphate buffer.

  • Spectrophotometry: Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (isosbestic point for total hemoglobin).

  • Calculation: Calculate the percentage of MetHb relative to total hemoglobin.

AssayWorkflow Step1 1. Whole Blood Collection (Heparin) Step2 2. Compound + Hepatic S9 Incubation (37°C, 1h) Step1->Step2 Step3 3. Erythrocyte Lysis (Triton X-100) Step2->Step3 Step4 4. Spectrophotometry (630 nm & 540 nm) Step3->Step4 Step5 5. MetHb % Quantification Step4->Step5 Control1 Positive Control (Sodium Nitrite) Control1->Step2 Control2 Negative Control (Vehicle + S9) Control2->Step2

Fig 2: Ex vivo methemoglobin quantification assay workflow.

Emergency Response and Antidote Causality

In the event of accidental exposure (inhalation of dust, dermal absorption, or ingestion), immediate intervention is required due to the rapid onset of methemoglobinemia.

  • Decontamination: Remove contaminated clothing immediately. Wash skin with copious amounts of soap and water. Do not use solvents, as they may increase dermal absorption.

  • Clinical Intervention (The "Why" behind Methylene Blue): If clinical cyanosis is present and MetHb levels exceed 20-30%, the standard antidote is intravenous Methylene Blue (1-2 mg/kg) [3].

    • Mechanistic Causality: Methylene blue acts as an artificial electron acceptor. It is reduced by the enzyme NADPH-methemoglobin reductase to leucomethylene blue. Leucomethylene blue then acts as a direct electron donor to methemoglobin, rapidly reducing the toxic Fe³⁺ back to functional Fe²⁺, restoring oxygen transport[3].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocol: Synthesis of 2-Chloro-6-methylaniline from 2-Chloro-6-nitrotoluene

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary This document provides a comprehensive guide to the synthesis of 2-chloro-6-methylaniline, a critical intermediate in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the synthesis of 2-chloro-6-methylaniline, a critical intermediate in the pharmaceutical and fine chemical industries. The featured protocol details the reduction of 2-chloro-6-nitrotoluene, a common and efficient synthetic route. While the initial query proposed the synthesis of "2-Chloro-3-methyl-6-nitroaniline" from 2-chloro-6-nitrotoluene, this transformation is chemically non-standard as it would involve the conversion of a methyl group to an amino group while simultaneously rearranging the substitution pattern. Therefore, this guide focuses on the scientifically established and widely practiced reduction of the nitro moiety, which yields the valuable intermediate, 2-chloro-6-methylaniline.

The protocol emphasizes catalytic hydrogenation, a method renowned for its high efficiency, clean reaction profile, and scalability. This document provides in-depth mechanistic insights, a step-by-step experimental procedure, rigorous safety protocols, and data presentation to ensure reproducibility and safe operation in a laboratory setting.

Introduction and Strategic Rationale

2-Chloro-6-methylaniline serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors like dasatinib, as well as various agrochemicals and dyes.[1] Its utility stems from the specific arrangement of its functional groups—an aniline core flanked by chloro and methyl substituents—which allows for diverse downstream chemical modifications.

The most direct and industrially favored route to this compound is the reduction of the corresponding nitroaromatic precursor, 2-chloro-6-nitrotoluene. This transformation is highly chemoselective and typically proceeds with excellent yields. The choice of the reduction method is critical and depends on scale, available equipment, and cost considerations. Common methods include:

  • Catalytic Hydrogenation: Utilizes hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C). This method is highly efficient, atom-economical, and generates minimal waste, making it ideal for both lab-scale and industrial production.[2]

  • Metal-Acid Reduction: Employs metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl).[2] This classic method is robust and effective but often requires more demanding work-up procedures to remove metal salts.

This guide will focus on the catalytic hydrogenation approach due to its superior process greenness and product purity.

Reaction Mechanism: Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitroaromatic compound to an aniline is a surface-mediated reaction that occurs on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C).

The overall transformation is: R-NO₂ + 3 H₂ → (Catalyst) → R-NH₂ + 2 H₂O

The mechanism involves a series of sequential reduction steps on the catalyst surface:

  • Adsorption: Both the nitro-containing substrate (2-chloro-6-nitrotoluene) and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen. This proceeds through several intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine product is formed.

  • Desorption: The final product, 2-chloro-6-methylaniline, and the water by-product desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.

This process is highly effective and selective, leaving other functional groups like the chloro and methyl substituents intact under controlled conditions.

Visualized Synthesis and Workflow

Chemical Transformation

Caption: Reaction scheme for the reduction of 2-chloro-6-nitrotoluene.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Setup & Leak Test B Charge Reactor: 1. 2-Chloro-6-nitrotoluene 2. Solvent (Ethanol) 3. Pd/C Catalyst (wet) A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ C->D E Heat & Stir (Monitor H₂ uptake) D->E F Cool & Vent H₂ Purge with N₂ E->F G Filter through Celite® to remove Pd/C F->G H Solvent Evaporation (Rotary Evaporator) G->H I Product Purification (e.g., Distillation/Recrystallization) H->I

Caption: Step-by-step workflow for catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-chloro-6-methylaniline on a laboratory scale. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mmol)Properties
2-Chloro-6-nitrotoluene83-42-1171.5817.16 g100Light yellow solid[3]
Palladium on Carbon (10% Pd, wet)7440-05-3-~350 mg-Pyrophoric when dry
Ethanol (Anhydrous)64-17-546.07200 mL-Flammable liquid
Hydrogen (H₂) Gas1333-74-02.0250-100 psi-Highly flammable
Nitrogen (N₂) Gas7727-37-928.01--Inert gas
Celite® 54561790-53-2-As needed-Filter aid
Step-by-Step Procedure
  • Reactor Preparation:

    • Assemble a suitable hydrogenation apparatus (e.g., a 500 mL Parr shaker vessel or a glass reactor equipped with a gas inlet, pressure gauge, and magnetic stirrer).

    • Ensure all connections are secure and perform a leak test with nitrogen gas.

  • Charging the Reactor:

    • To the reactor vessel, add 2-chloro-6-nitrotoluene (17.16 g, 100 mmol).

    • Add anhydrous ethanol (200 mL) to dissolve the starting material.

    • Crucially, handle the wet Pd/C catalyst with care. Under a gentle stream of nitrogen, carefully transfer the wet 10% Pd/C catalyst (~350 mg) to the reaction mixture. Never allow the catalyst to dry out, as it can become pyrophoric and ignite flammable solvents.

  • Hydrogenation Process:

    • Securely seal the reactor vessel.

    • Purge the headspace of the reactor by pressurizing with nitrogen to ~20 psi and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.

    • After the final nitrogen purge, evacuate the vessel briefly.

    • Introduce hydrogen gas into the reactor, pressurizing to 50-100 psi.

    • Begin vigorous stirring and, if necessary, heat the mixture to a moderate temperature (e.g., 30-40°C) to facilitate the reaction.

    • Reaction Monitoring: The reaction progress is monitored by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is considered complete when hydrogen uptake ceases.[4] This can be confirmed by analyzing a small aliquot via TLC or GC-MS (after safely venting and purging the system).

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the heating (if applied) and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in the fume hood.

    • Purge the reactor with nitrogen gas (3-5 cycles) to remove all residual hydrogen.

    • Prepare a filtration setup with a pad of Celite® in a Büchner funnel. Wet the Celite® pad with a small amount of ethanol.

    • Safety Note: The catalyst on the filter pad remains active and can ignite upon exposure to air as it dries. Immediately quench the filter cake with plenty of water.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[4] Rinse the reactor and the filter cake with a small amount of ethanol to ensure complete transfer.

    • Combine the filtrates and transfer to a round-bottom flask.

    • Remove the ethanol solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product, 2-chloro-6-methylaniline, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a colorless to pale purple oil or solid.

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this synthesis.

  • Chemical Hazards:

    • 2-Chloro-6-nitrotoluene (Starting Material): Harmful if swallowed and toxic to aquatic life.[5] Avoid inhalation and contact with skin and eyes.

    • 2-Chloro-6-methylaniline (Product): This compound class is generally considered toxic. Handle with care, avoiding skin contact and inhalation.

    • Palladium on Carbon (Catalyst): Highly flammable. The dry catalyst is pyrophoric and can ignite spontaneously in air. Always handle wet and under an inert atmosphere.

    • Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air. Ensure the reaction is performed in a spark-free environment and that the system is properly purged of air before hydrogen introduction.

  • Personal Protective Equipment (PPE):

    • Wear standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • When handling the dry catalyst or in case of a spill, a dust mask (type N95) is recommended.

  • Handling and Storage:

    • Store 2-chloro-6-nitrotoluene in a cool, dry, well-ventilated area away from incompatible materials.[3]

    • Conduct the entire hydrogenation procedure within a certified chemical fume hood.

    • Ensure proper grounding of all equipment to prevent static discharge.

  • Waste Disposal:

    • Contaminated catalyst should be kept wet and placed in a clearly labeled, dedicated waste container for heavy metal waste. Do not mix with other waste streams.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

Sources

Application

laboratory scale synthesis protocol for 3-Chloro-2-methyl-6-nitroaniline

An In-Depth Guide to the Laboratory-Scale Synthesis of 3-Chloro-2-methyl-6-nitroaniline Authored by: A Senior Application Scientist This document provides a detailed protocol and technical insights for the laboratory-sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 3-Chloro-2-methyl-6-nitroaniline

Authored by: A Senior Application Scientist

This document provides a detailed protocol and technical insights for the laboratory-scale synthesis of 3-Chloro-2-methyl-6-nitroaniline (C₇H₇ClN₂O₂). As a substituted nitroaniline derivative, this compound is a crucial intermediate and versatile building block in organic synthesis.[1] Its applications are significant, serving as a precursor for various high-value molecules in several industries, including pharmaceuticals (e.g., as an intermediate for tyrosine kinase inhibitors like dasatinib), agrochemicals (for herbicides and bacteriostatic sulfonylurea derivatives), and as a key component in the synthesis of azo dyes.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Compound Profile and Properties

A thorough understanding of the target compound's properties is fundamental before commencing any synthetic work.

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₂O₂[1][3]
Molecular Weight 186.60 g/mol [1][4][5]
CAS Number 51123-59-2[1][6]
Appearance White to yellow or orange crystalline powder[5][6]
Purity Typically ≥95%[6]
Storage Conditions Room temperature, in a dark place under an inert atmosphere[6]

Safety and Hazard Information

3-Chloro-2-methyl-6-nitroaniline and its precursors require careful handling. The following table summarizes critical safety data. Always consult the full Safety Data Sheet (SDS) before starting any experiment.

Hazard CategoryInformationSource(s)
GHS Pictogram GHS07 (Harmful/Irritant)[3][6]
Signal Word Warning[3][6]
Hazard Statements H302: Harmful if swallowed[3][6]
Precautionary Statements P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[7][8]
Handling Handle in a well-ventilated area (fume hood). Avoid formation of dust and aerosols. Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8]

Synthesis Pathway: Nucleophilic Aromatic Substitution

The selected protocol involves the synthesis of 3-Chloro-2-methyl-6-nitroaniline from 2,6-dichloro-3-nitrotoluene via a nucleophilic aromatic substitution (SNAAr) reaction. In this pathway, one of the chlorine atoms on the aromatic ring is displaced by an amino group from ammonia.

The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho and para to the leaving groups (the chlorine atoms), which activates the ring towards nucleophilic attack. The reaction is conducted at elevated temperature and pressure in an autoclave to overcome the activation energy barrier.

Caption: Reaction scheme for the synthesis of 3-Chloro-2-methyl-6-nitroaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the amination of chlorinated nitroaromatics.[9]

Part A: Materials and Equipment

Reagents:

  • 2,6-dichloro-3-nitrotoluene (starting material)

  • 50% Methanolic Ammonia (Reagent and Solvent)

  • Methanol (for washing)

  • Deionized Water

Equipment:

  • High-pressure laboratory autoclave (stirred) with temperature and pressure controls

  • Analytical balance

  • Glassware (beakers, graduated cylinders)

  • Buchner funnel and vacuum flask

  • Filtration paper

  • Spatula and other standard laboratory tools

  • Drying oven (vacuum or standard)

Part B: Step-by-Step Synthesis Procedure
  • Reactor Preparation: Ensure the autoclave is clean, dry, and functioning correctly according to the manufacturer's specifications.

  • Charging the Reactor: In a well-ventilated fume hood, charge the autoclave with a suspension of 2,6-dichloro-3-nitrotoluene (e.g., 6.0 g, 29 mmol) in 50% methanolic ammonia (60 mL).[9]

    • Causality Note: Methanolic ammonia acts as both the nucleophilic aminating agent and the solvent. The excess ensures the reaction goes to completion.

  • Sealing and Reaction: Seal the autoclave securely. Begin stirring and heat the mixture to 130°C. The internal pressure will rise to approximately 340 psi (lbs/in²).[9] Maintain these conditions for 18 hours to ensure the reaction is complete.[9]

    • Causality Note: High temperature and pressure are necessary to overcome the aromaticity of the benzene ring and facilitate the nucleophilic substitution.

  • Cooling and Depressurization: After 18 hours, turn off the heating and allow the autoclave to cool to room temperature. Subsequently, cool the vessel further to -30°C using an appropriate cooling bath (e.g., dry ice/acetone).[9]

    • Causality Note: Cooling significantly reduces the vapor pressure of ammonia, allowing for safe opening of the reactor. It also helps to maximize the precipitation of the solid product from the solution.

  • Product Isolation: Once cooled, carefully and slowly vent any residual pressure and open the autoclave in a fume hood. A precipitate of the product should be present.

  • Filtration and Washing: Filter the precipitate from the reaction mixture using a Buchner funnel under vacuum. Wash the collected solid with cold methanol to remove any unreacted starting material and other soluble impurities.[9]

  • Drying: Dry the resulting orange-yellow crystalline powder, which is the target compound 3-chloro-2-methyl-6-nitroaniline. Drying can be done in a vacuum oven at a moderate temperature (e.g., 50°C) to constant weight. A yield of approximately 76% can be expected under these conditions.[9]

Part C: Purification (Optional)

If further purification is required, recrystallization is an effective method.

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • If the solution is colored with impurities, it can be filtered hot.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described previously.

    • Rationale: This recrystallization method is a standard and effective technique for purifying nitroaniline compounds.[10]

Part D: Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.[11]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from setup to final product characterization.

Caption: Step-by-step workflow for the synthesis of 3-Chloro-2-methyl-6-nitroaniline.

References

  • Investigation of potential applications of 3C2M6N in organic synthesis or other fields. (Aug 15, 2023). Smolecule.
  • Synthetic method of 3-chloro-2-methylaniline. (Nov 09, 2011).
  • Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine. PrepChem.com.
  • 3-CHLORO-6-METHYL-2-NITROANILINE. Fluorochem.
  • 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2. MilliporeSigma.
  • o-NITROANILINE - Organic Syntheses Procedure. Organic Syntheses.
  • 13852-53-4 | 3-Chloro-6-methyl-2-nitroaniline. ChemScene.
  • 3-Chloro-2-methyl-6-nitroaniline. CymitQuimica.
  • 51123-59-2|3-Chloro-2-methyl-6-nitroaniline|BLD Pharm. BLD Pharm.
  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Fisher Scientific.
  • 2-Methyl-6-nitroaniline SDS, 570-24-1 Safety D

Sources

Method

Application Note: 2-Chloro-3-methyl-6-nitroaniline as a Strategic Intermediate in Organic Synthesis and Drug Development

Executive Summary & Structural Rationale In modern structure-based drug design (SBDD), the precise spatial arrangement of functional groups on a pharmacophore dictates target selectivity and binding affinity. 2-Chloro-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern structure-based drug design (SBDD), the precise spatial arrangement of functional groups on a pharmacophore dictates target selectivity and binding affinity. 2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7) serves as a highly specialized, polyfunctional aromatic building block. Its primary utility lies in its role as a direct precursor to substituted 1,2-phenylenediamines—specifically, 3-chloro-4-methylbenzene-1,2-diamine.

The structural logic behind utilizing this specific intermediate is rooted in its unique substitution pattern:

  • Ortho-Nitro/Amine Relationship: This proximity is an absolute requirement for the downstream cyclization into fused bicyclic heterocycles, such as benzimidazoles, benzotriazoles, and quinoxalines[1].

  • Meta-Chloro Substituent (Position 2): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which modulates the pKa of the resulting heterocycle. Furthermore, it provides a crucial steric block or halogen-bonding vector that forces the drug molecule into a specific conformation, often required to access deep hydrophobic pockets in kinase hinge regions.

  • Para-Methyl Substituent (Position 3): The methyl group provides a localized hydrophobic interaction surface, enhancing the overall lipophilicity (LogP) and cell permeability of the final active pharmaceutical ingredient (API).

Physicochemical Profiling

Understanding the physical and electronic shifts between the nitroaniline precursor and its resulting diamine is critical for tracking reaction progress and designing purification workflows. The significant drop in Topological Polar Surface Area (TPSA) and LogP upon reduction dictates the choice of chromatographic conditions[2].

Table 1: Comparative Physicochemical Properties

Property2-Chloro-3-methyl-6-nitroaniline3-Chloro-4-methylbenzene-1,2-diamine
CAS Number 55730-13-72160-12-5
Molecular Formula C 7​ H 7​ ClN 2​ O 2​ C 7​ H 9​ ClN 2​
Molecular Weight 186.60 g/mol 156.61 g/mol
LogP 2.14~1.50
TPSA 69.16 Ų52.04 Ų
Physical State Solid (Yellow/Orange powder)Solid (Off-white/Brown powder)

Synthetic Pathway Visualization

The transformation of 2-chloro-3-methyl-6-nitroaniline into a bioactive pharmacophore follows a strict logical sequence: chemoselective reduction followed by oxidative cyclocondensation.

SyntheticPathway A 2-Chloro-3-methyl- 6-nitroaniline B Chemoselective Reduction A->B C 3-Chloro-4-methyl- benzene-1,2-diamine B->C D Cyclocondensation C->D E Benzimidazole Pharmacophore D->E

Synthetic pipeline from 2-Chloro-3-methyl-6-nitroaniline to benzimidazole pharmacophores.

Core Synthetic Workflows & Causality

Protocol 1: Chemoselective Reduction to 3-Chloro-4-methylbenzene-1,2-diamine

The Causality: The standard reduction of nitroaromatics using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly efficient but frequently leads to concurrent hydrodehalogenation, stripping the critical chlorine atom from the aromatic ring. To preserve the C-Cl bond, we must utilize a chemoselective approach. The Béchamp reduction variant, utilizing Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) in an aqueous ethanol system, is the optimal choice. The mild acidity of NH 4​ Cl activates the iron surface for electron transfer without generating the highly acidic conditions (like those seen with HCl) that can lead to over-reduction or polymerization of the electron-rich diamine product[1].

Step-by-Step Methodology:

  • Solvation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-3-methyl-6-nitroaniline (10.0 g, 53.6 mmol) in 150 mL of absolute ethanol.

  • Activation: Add 50 mL of distilled water followed by Ammonium chloride (14.3 g, 268 mmol, 5.0 eq). Stir the mixture at room temperature (20-25°C) for 5 minutes to ensure complete dissolution of the salt.

  • Controlled Reduction: Introduce Iron powder (15.0 g, 268 mmol, 5.0 eq, 325 mesh) in three equal portions over 15 minutes. Scientific Insight: Stepwise addition controls the exothermic nature of the single-electron transfer process, preventing solvent bumping.

  • Thermal Drive: Heat the suspension to 80°C (reflux) for 2 to 3 hours.

  • Self-Validating QC (In-Process): Monitor the reaction via LC-MS. The reduction is complete when the m/z 187 [M+H] + peak (nitroaniline) is entirely replaced by the m/z 157 [M+H] + peak (diamine).

  • Workup & Isolation: Cool the mixture to room temperature. Filter the heterogeneous suspension through a tightly packed pad of Celite to remove paramagnetic iron oxides. Causality: Failure to remove all iron species will severely broaden downstream NMR signals and catalyze the auto-oxidation of the diamine. Wash the Celite pad with hot ethanol (2 x 50 mL). Concentrate the filtrate under reduced pressure, extract the aqueous residue with Ethyl Acetate (3 x 100 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the diamine.

Protocol 2: Oxidative Cyclocondensation to a Benzimidazole Core

The Causality: 1,2-diamines are highly susceptible to air oxidation, turning dark brown and forming oligomers upon prolonged standing. Therefore, they must be immediately subjected to cyclocondensation. Reacting the diamine with an aryl aldehyde in the presence of sodium metabisulfite (Na 2​ S 2​ O 5​ ) is a highly efficient, self-validating system. Na 2​ S 2​ O 5​ plays a dual role: it reacts with the aldehyde to form a highly electrophilic bisulfite adduct (facilitating rapid nucleophilic attack by the sterically hindered amine), and it acts as a mild oxidant to drive the aromatization of the intermediate imidazoline into the fully stable benzimidazole.

Step-by-Step Methodology:

  • Adduct Formation: In a 250 mL flask, dissolve the chosen aryl aldehyde (50.0 mmol) in 50 mL of N,N-Dimethylformamide (DMF). Add Na 2​ S 2​ O 5​ (10.4 g, 55.0 mmol, 1.1 eq). Stir at room temperature for 2 hours. Validation: The formation of a white precipitate (the bisulfite adduct) visually confirms the activation of the aldehyde.

  • Condensation: Add the freshly synthesized 3-chloro-4-methylbenzene-1,2-diamine (7.8 g, 50.0 mmol) directly to the reaction mixture.

  • Cyclization: Heat the mixture to 100°C for 4-6 hours under an inert N 2​ atmosphere.

  • Precipitation & Recovery: Cool the reaction to room temperature and pour it slowly into 300 mL of vigorously stirred, ice-cold water. The sudden shift in solvent polarity forces the hydrophobic benzimidazole to precipitate.

  • Isolation: Filter the solid product, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under high vacuum at 50°C overnight.

Analytical Validation Standards

To ensure the integrity of the synthesized compounds before advancing them into biological assays or further cross-coupling reactions, the following analytical benchmarks must be met:

  • Intermediate Validation ( 1 H NMR - 400 MHz, DMSO- d6​ ): The successful reduction of the nitro group is confirmed by the disappearance of the highly deshielded aromatic proton adjacent to the NO 2​ group, and the emergence of two broad, D 2​ O-exchangeable singlet peaks between δ 4.50 - 5.20 ppm, corresponding to the newly formed primary amines.

  • Product Validation (HPLC): Using a standard C18 reverse-phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 10 minutes), the formation of the benzimidazole is confirmed by a significant shift to a later retention time compared to the highly polar diamine precursor.

References

  • ChemScene. "2-Chloro-3-methyl-6-nitroaniline (CAS 55730-13-7) Product Specifications and Physicochemical Data." Available at:[Link]

Sources

Application

The Pivotal Role of 2,3-Dichloro-6-nitroaniline in the Synthesis of Aclonifen Herbicide: A Technical Guide

Senior Application Scientist Note: This guide focuses on the application of 2,3-dichloro-6-nitroaniline as a key intermediate in the synthesis of the herbicide aclonifen. Initial research on "2-Chloro-3-methyl-6-nitroani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide focuses on the application of 2,3-dichloro-6-nitroaniline as a key intermediate in the synthesis of the herbicide aclonifen. Initial research on "2-Chloro-3-methyl-6-nitroaniline" did not yield significant results in the context of herbicide preparation. However, the closely related compound, 2,3-dichloro-6-nitroaniline, is extensively documented as a critical precursor to aclonifen. Therefore, this document has been structured to provide a comprehensive overview of the synthesis and application of aclonifen, emphasizing the vital role of the 2,3-dichloro-6-nitroaniline intermediate.

Introduction

Aclonifen is a diphenyl ether herbicide that has been a valuable tool in agriculture since the 1980s for the pre-emergence control of a wide range of grass and broadleaf weeds.[1] Its efficacy is intrinsically linked to its chemical structure, which is synthesized from the key intermediate, 2,3-dichloro-6-nitroaniline. The synthesis of this intermediate is a crucial step that significantly influences the overall yield and purity of the final herbicidal product.[1] This document provides a detailed exploration of the synthetic pathway to aclonifen, with a focus on the preparation of 2,3-dichloro-6-nitroaniline and its subsequent conversion. Furthermore, it will delve into the novel mode of action of aclonifen, which involves the inhibition of solanesyl diphosphate synthase (SPS), a critical enzyme in the biosynthesis of plastoquinone in plants.[1]

Data Presentation

Synthesis of 2,3-Dichloro-6-nitroaniline: Reaction Parameters and Yields

The industrial production of 2,3-dichloro-6-nitroaniline is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene. The following table summarizes various reported embodiments for this synthesis, highlighting the reaction conditions and resulting yields and purity.

ParameterEmbodiment 1Embodiment 2Embodiment 3Embodiment 4Embodiment 5
Starting Material 2,3,4-trichloronitrobenzene2,3,4-trichloronitrobenzene2,3,4-trichloronitrobenzene2,3,4-trichloronitrobenzene2,3,4-trichloronitrobenzene
Ammonia Source 30% ammonia water30% ammonia water30% ammonia water30% ammonia water30% ammonia water
Catalyst p-hydroxybenzene sulfonic acidm-hydroxybenzene sulfonic acidp-hydroxybenzene sulfonic acidp-hydroxybenzene sulfonic acid2,4-bisphenol sulfur
Solvent WaterWaterWaterWaterWater
Temperature (°C) 8080808080
Pressure (Mpa) 0.30.30.40.30.3
Reaction Time (h) 66666
Yield (%) 99.199.399.099.599.1
Purity (%) 99.599.299.399.799.3

Data compiled from patent literature describing various embodiments for the synthesis of 2,3-dichloro-6-nitroaniline.[1]

Physicochemical Properties of Aclonifen
PropertyValue
IUPAC Name 2-chloro-6-nitro-3-phenoxyaniline
CAS Number 74070-46-5
Molecular Formula C₁₂H₉ClN₂O₃
Molar Mass 264.67 g/mol
Melting Point 81.2 °C
Water Solubility 1.4 mg/L (at 20 °C)
log P 4.37

Data sourced from Wikipedia and other chemical databases.[1]

Experimental Protocols

Protocol 1: Synthesis of the Intermediate 2,3-Dichloro-6-nitroaniline

This protocol details the synthesis of 2,3-dichloro-6-nitroaniline via the ammonolysis of 2,3,4-trichloronitrobenzene.

Materials:

  • 2,3,4-trichloronitrobenzene

  • 30% Ammonia water

  • p-hydroxybenzene sulfonic acid (catalyst)

  • Water (solvent)

  • Autoclave/High-pressure reactor

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Into a high-pressure autoclave, add 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzene sulfonic acid.[1]

  • Seal the autoclave and commence stirring the mixture.

  • Heat the reactor to 80°C and maintain a pressure of 0.3 MPa.[1]

  • Allow the reaction to proceed for 6 hours under these conditions.[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any residual pressure and carefully open the autoclave.

  • Transfer the reaction mixture to a filtration apparatus and collect the solid product via suction filtration.

  • Wash the collected solid with water to remove any soluble impurities.

  • Dry the purified product in an oven to obtain 2,3-dichloro-6-nitroaniline.

Protocol 2: Synthesis of Aclonifen from 2,3-Dichloro-6-nitroaniline

This protocol describes the conversion of 2,3-dichloro-6-nitroaniline to the final herbicide, aclonifen.

Materials:

  • 2,3-dichloro-6-nitroaniline

  • Potassium phenolate (or phenol and a suitable base like potassium carbonate)

  • Acetonitrile (solvent)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, dissolve 2,3-dichloro-6-nitroaniline in acetonitrile.

  • Add potassium phenolate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water in a separatory funnel to remove any inorganic salts.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain crude aclonifen.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure aclonifen.[1]

Visualization of Synthetic Pathway and Mode of Action

Synthesis_and_Action cluster_synthesis Aclonifen Synthesis cluster_moa Mode of Action 2_3_4_Trichloronitrobenzene 2,3,4-Trichloronitrobenzene Intermediate 2,3-Dichloro-6-nitroaniline 2_3_4_Trichloronitrobenzene->Intermediate Ammonolysis (NH3, H2O, Catalyst) Aclonifen Aclonifen Intermediate->Aclonifen Nucleophilic Aromatic Substitution (Potassium Phenolate) SPS Solanesyl Diphosphate Synthase (SPS) Aclonifen->SPS Inhibits Plastoquinone Plastoquinone Biosynthesis SPS->Plastoquinone Catalyzes Weed_Growth Weed Growth Plastoquinone->Weed_Growth Essential for

Caption: Synthetic pathway of Aclonifen and its inhibitory mode of action.

Mechanism of Action: A Novel Target in Herbicide Development

Aclonifen's herbicidal activity stems from its ability to inhibit solanesyl diphosphate synthase (SPS).[1] SPS is a key enzyme in the isoprenoid pathway, which is responsible for the biosynthesis of plastoquinone in plants. Plastoquinone is an essential component of the photosynthetic electron transport chain. By inhibiting SPS, aclonifen disrupts the production of plastoquinone, leading to a cascade of events that ultimately results in the death of the weed. This novel mode of action makes aclonifen an important tool for managing weed resistance to other classes of herbicides.

Conclusion

2,3-dichloro-6-nitroaniline is a fundamentally important intermediate in the production of the herbicide aclonifen.[1] The synthetic protocols provided herein offer a clear pathway for its preparation and subsequent conversion to the final active ingredient. A thorough understanding of aclonifen's novel mode of action, the inhibition of solanesyl diphosphate synthase, is crucial for its effective and sustainable use in weed management programs and for the development of new herbicidal compounds.

References

Sources

Method

Application Note: Synthesis of Tyrosine Kinase Inhibitors Utilizing 3-Chloro-2-methyl-6-nitroaniline

Executive Summary The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has revolutionized targeted oncology and the management of autoimmune disorders. Designing these molecules requires highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has revolutionized targeted oncology and the management of autoimmune disorders. Designing these molecules requires highly functionalized, sterically precise building blocks to ensure selective binding within the highly conserved ATP-binding pockets of kinases. This application note details the strategic utility of 3-Chloro-2-methyl-6-nitroaniline as an advanced intermediate in the synthesis of TKI pharmacophores—specifically focusing on its transformation into benzimidazole-based Syk/JAK inhibitors and Dasatinib analogs[1].

By detailing the chemoselective reduction and subsequent condensation pathways, this guide provides researchers with a self-validating, field-proven protocol for integrating this halogenated nitroaniline into complex drug discovery workflows.

Strategic Rationale: The 3-Chloro-2-methyl-6-nitroaniline Scaffold

The structural architecture of 3-chloro-2-methyl-6-nitroaniline offers a unique combination of electronic and steric properties that make it an invaluable precursor in medicinal chemistry[1]:

  • Orthogonal Reactivity : The presence of both a highly electron-withdrawing nitro group and a primary amine allows for sequential, regioselective functionalization.

  • Steric Control : The methyl group at the C2 position provides critical steric hindrance, which is often required to lock the final TKI molecule into a specific bioactive conformation, enhancing target selectivity.

  • Halogen Retention : The C3-chlorine atom is a vital pharmacophoric feature. In many TKIs, halogen atoms interact with hydrophobic pockets in the kinase hinge region, significantly boosting binding affinity[2].

Mechanistic Causality & Reaction Design

The primary synthetic vector for utilizing 3-chloro-2-methyl-6-nitroaniline involves its reduction to 6-chloro-2,3-diaminotoluene (also known as 4-chloro-3-methylbenzene-1,2-diamine)[3]. This ortho-diamine is a privileged intermediate that readily undergoes condensation with aldehydes or carboxylic acids to form benzimidazole cores—a structural motif that effectively mimics the purine ring of ATP[2].

The Challenge of Chemoselectivity

Reducing the nitro group without triggering the hydrodehalogenation of the C3-chlorine atom is the primary synthetic hurdle. Traditional catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in the cleavage of the aryl-chloride bond. To prevent this, an iron-mediated reduction in acidic media is employed. Iron provides a mild, single-electron transfer environment that selectively targets the nitro group, preserving the essential halogen[3].

Workflow N1 3-Chloro-2-methyl- 6-nitroaniline N2 6-Chloro-2,3- diaminotoluene N1->N2 Fe/AcOH, 90°C (Chemoselective Reduction) N3 Benzimidazole Intermediate N2->N3 Carboxylic Acid, HATU (Condensation) N4 Tyrosine Kinase Inhibitor (TKI) N3->N4 Pyrimidine Coupling (Target Assembly)

Chemical workflow from 3-Chloro-2-methyl-6-nitroaniline to Tyrosine Kinase Inhibitors.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Each phase includes mandatory In-Process Controls (IPCs) to establish causality and ensure the reaction has successfully traversed its mechanistic pathway before proceeding.

Phase 1: Chemoselective Nitro Reduction
  • Procedure : Dissolve 3-chloro-2-methyl-6-nitroaniline (500 mg, 2.67 mmol) in a mixture of glacial acetic acid (5 mL) and water (1 mL). Heat the solution to 90 °C. Carefully add iron powder (900 mg, 16.0 mmol) in distinct portions to control the exothermic single-electron transfer process. Maintain heating at 90 °C for 2 hours[3].

  • Causality : The acetic acid acts as both a solvent and a proton source, facilitating the reduction of the nitro group to a primary amine while leaving the C3-chlorine untouched[2].

  • Self-Validation (IPC) : Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system validates completion when the starting material peak ( m/z 186.6) is entirely consumed and replaced by the diamine product peak ( m/z 156.6). A persistent yellow hue in the reaction mixture indicates unreacted nitro starting material.

  • Workup & Isolation : Cool the mixture to room temperature and pour it over crushed ice. Adjust the pH to 8 using saturated aqueous NaHCO₃. Add ethyl acetate (50 mL), filter the biphasic mixture to remove insoluble salts, and separate the organic phase. Dry over anhydrous Na₂SO₄ and concentrate under vacuum[2].

  • Workup Causality : Adjusting the pH to 8 is critical. It neutralizes the acetic acid and converts soluble iron species into insoluble iron(III) hydroxide precipitates. This forces the newly formed, highly nucleophilic 6-chloro-2,3-diaminotoluene (free base) into the organic phase, preventing product loss[2].

Phase 2: Benzimidazole Pharmacophore Assembly
  • Procedure : Dissolve the isolated 6-chloro-2,3-diaminotoluene in N,N-dimethylformamide (DMF). Add 1.2 equivalents of the target pyrimidine-carboxylic acid, followed by HATU (1.5 eq) and DIPEA (3.0 eq). Heat the reaction to 100 °C for 4 to 6 hours[3].

  • Causality : The ortho-diamine structure is perfectly primed for condensation. HATU activates the carboxylic acid into an active ester. The less sterically hindered amine attacks first, followed by high-temperature intramolecular cyclization to form the rigid benzimidazole core[2].

  • Self-Validation (IPC) : Monitor via HPLC at 254 nm. The formation of the conjugated benzimidazole ring results in a significant bathochromic shift and increased UV absorbance compared to the diamine precursor. If the intermediate amide is observed without cyclization, the system dictates increasing the temperature by 10 °C to drive the dehydration step.

Quantitative Process Metrics

To facilitate rapid comparison and scale-up, the quantitative parameters and validation metrics for the TKI synthesis workflow are summarized below.

Synthesis PhaseKey Reagents & SolventsTemp / TimeTarget YieldIPC Validation Metric
1. Nitro Reduction Fe powder, AcOH / H₂O90 °C / 2 hrs85 – 92%LC-MS: m/z 156.6 [M+H]+
2. Core Condensation Carboxylic Acid, HATU, DMF100 °C / 4–6 hrs75 – 80%HPLC: >95% purity, UV shift
3. Target Assembly Pyrimidine-chloride, DIPEA80 °C / 12 hrs65 – 70%NMR: Benzimidazole NH shift ~10 ppm

Pharmacological Pathway Visualization

Once synthesized, these benzimidazole-based TKIs and Dasatinib analogs exert their therapeutic effect by acting as ATP-competitive inhibitors. The rigid scaffold derived from 3-chloro-2-methyl-6-nitroaniline allows the molecule to anchor deeply within the kinase hinge region, blocking downstream phosphorylation cascades[3].

Pathway TKI Synthesized TKI ATP ATP Binding Pocket TKI->ATP Competitive Inhibition Kinase Target Tyrosine Kinase (Syk / JAK) Signal Downstream Signaling (STAT / MAPK) Kinase->Signal Phosphorylation (Blocked) ATP->Kinase Activates Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Pathway Arrest Induces Death

Mechanism of action for synthesized TKIs via competitive ATP binding and pathway arrest.

References
  • (12) Patent Application Publication (10) Pub. No.: US 2006/0111416 A1 - Googleapis.com. googleapis.com.
  • What is the synthesis method of 6-CHLORO-2,3-DIAMINOTOLUENE? - FAQ - Guidechem. guidechem.com.
  • Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 - Smolecule. smolecule.com.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Quinazoline-Based Kinase Inhibitors from 2-Chloro-3-methyl-6-nitroaniline for Anti-Breast Cancer Research

Introduction: Strategic Rationale The development of targeted therapies against key signaling pathways in breast cancer represents a cornerstone of modern oncology research. Substituted anilines are privileged scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Rationale

The development of targeted therapies against key signaling pathways in breast cancer represents a cornerstone of modern oncology research. Substituted anilines are privileged scaffolds in medicinal chemistry, serving as versatile precursors for the synthesis of a multitude of heterocyclic systems with potent biological activities.[1][2] This guide details a comprehensive workflow for the preparation of novel quinazoline-based anti-breast cancer agents, starting from the readily available building block, 2-chloro-3-methyl-6-nitroaniline.

The rationale for selecting the quinazoline scaffold is its well-established role as a "hinge-binding" motif in numerous kinase inhibitors.[3] Kinases, such as those in the PI3K/Akt/mTOR pathway, are frequently dysregulated in breast cancer, making them prime targets for therapeutic intervention.[3][4] The nitro group in the starting material is strategically significant; its reduction is a key step that unmasks a reactive amine, enabling the crucial cyclization reaction to form the heterocyclic core.[5] Furthermore, the chloro and methyl substituents on the aniline ring provide steric and electronic handles that can be exploited to fine-tune the selectivity and potency of the final compounds.

This document provides a step-by-step, field-proven synthetic route, protocols for in vitro biological evaluation, and an exploration of the underlying mechanism of action, designed to empower researchers to synthesize and evaluate a new generation of potential anti-breast cancer therapeutics.

Overall Synthetic Workflow

The proposed synthetic pathway is a multi-step process designed for modularity, allowing for the potential diversification of the final products. The core strategy involves the construction of a 4-chloroquinazoline intermediate, which can then be coupled with various nucleophiles to generate a library of potential kinase inhibitors.

G A 2-Chloro-3-methyl-6-nitroaniline (Starting Material) B Reduction of Nitro Group (Intermediate 1) A->B  [Step 1] C Quinazoline Ring Formation (Intermediate 2) B->C  [Step 2] D Chlorination at C4 (Intermediate 3) C->D  [Step 3] E Nucleophilic Aromatic Substitution (SNAr) (Final Compound) D->E  [Step 4]

Caption: High-level overview of the synthetic strategy.

Part 1: Chemical Synthesis Protocols

Step 1: Reduction of 2-Chloro-3-methyl-6-nitroaniline to 3-Chloro-2-methylbenzene-1,6-diamine (Intermediate 1)

Causality: The reduction of the nitro group to an amine is the critical initiating step. This transformation creates the necessary ortho-diamine functionality required for the subsequent cyclization to form the quinazoline ring. Tin(II) chloride in ethanol is a classic and reliable method for this conversion, known for its high yield and compatibility with aryl halides.

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-chloro-3-methyl-6-nitroaniline (5.0 g, 26.8 mmol).

  • Add ethanol (100 mL) to the flask and stir to suspend the solid.

  • Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.2 g, 134 mmol) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g).

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 3-chloro-2-methylbenzene-1,6-diamine as a solid.

Parameter Value
Starting Material 2-Chloro-3-methyl-6-nitroaniline
Reagents SnCl₂·2H₂O, Ethanol, NaHCO₃
Expected Yield 80-90%
Purity (Post-CC) >95%
Step 2: Synthesis of 8-Chloro-7-methylquinazolin-4(3H)-one (Intermediate 2)

Causality: This step involves the formation of the core heterocyclic scaffold. The reaction of the ortho-diamine with formic acid is a well-established method for constructing the quinazolinone ring. The formic acid serves as the source for the C2 carbon of the quinazoline system.

Protocol:

  • In a 100 mL round-bottom flask, dissolve 3-chloro-2-methylbenzene-1,6-diamine (Intermediate 1, 3.0 g, 19.1 mmol) in formic acid (30 mL).

  • Heat the solution to reflux (approximately 100-110°C) for 5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 8-chloro-7-methylquinazolin-4(3H)-one as a solid, which is often pure enough for the next step.

Parameter Value
Starting Material 3-Chloro-2-methylbenzene-1,6-diamine
Reagents Formic Acid
Expected Yield 85-95%
Purity >90% (crude)
Step 3: Synthesis of 4,8-Dichloro-7-methylquinazoline (Intermediate 3)

Causality: The conversion of the C4-oxo group to a chloro group is a crucial activation step. The resulting 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains at this position to modulate biological activity. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this transformation.

Protocol:

  • In a 50 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), place 8-chloro-7-methylquinazolin-4(3H)-one (Intermediate 2, 2.0 g, 10.3 mmol).

  • Carefully add thionyl chloride (15 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).

  • Heat the mixture to reflux (approximately 80°C) for 3 hours. The solid should dissolve to give a clear solution.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the residue, add ice-cold saturated aqueous sodium bicarbonate solution to quench any remaining reactive species and neutralize the acidity.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the crude 4,8-dichloro-7-methylquinazoline.

Parameter Value
Starting Material 8-Chloro-7-methylquinazolin-4(3H)-one
Reagents SOCl₂, DMF (cat.)
Expected Yield 70-85%
Purity >85% (crude)
Step 4: Synthesis of N-(4-methoxyphenyl)-8-chloro-7-methylquinazolin-4-amine (Final Product Example)

Causality: This final step exemplifies the power of the SNAr reaction to build the final drug candidate. The electron-withdrawing quinazoline ring system activates the C4 position for attack by a nucleophile, in this case, p-anisidine. The aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonds within the ATP-binding pocket of the target kinase.

Protocol:

  • In a sealed tube or a round-bottom flask with a condenser, dissolve 4,8-dichloro-7-methylquinazoline (Intermediate 3, 1.0 g, 4.69 mmol) in 2-propanol (20 mL).

  • Add p-anisidine (4-methoxyaniline) (0.64 g, 5.16 mmol).

  • Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • A precipitate of the product hydrochloride salt should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold 2-propanol and then diethyl ether.

  • To obtain the free base, suspend the solid in water, add aqueous NaHCO₃ solution until basic, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product.

  • Purify by column chromatography or recrystallization if necessary.

Parameter Value
Starting Material 4,8-Dichloro-7-methylquinazoline
Reagents p-Anisidine, 2-Propanol
Expected Yield 60-75%
Purity (Post-Purification) >98%

Part 2: Biological Evaluation & Mechanism of Action

The synthesized quinazoline derivatives are designed to function as ATP-competitive kinase inhibitors. A primary pathway to investigate in the context of breast cancer is the PI3K/Akt/mTOR signaling cascade, which is critical for cell proliferation, survival, and resistance to therapy.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Synthesized Compound Synthesized Compound Synthesized Compound->PI3K INHIBITS

Sources

Method

reduction of the nitro group in 3-Chloro-2-methyl-6-nitroaniline

An In-Depth Guide to the Selective Reduction of 3-Chloro-2-methyl-6-nitroaniline to 4-Chloro-3-methylbenzene-1,2-diamine Introduction: Synthesis of a Key Pharmaceutical Building Block The reduction of aromatic nitro comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Reduction of 3-Chloro-2-methyl-6-nitroaniline to 4-Chloro-3-methylbenzene-1,2-diamine

Introduction: Synthesis of a Key Pharmaceutical Building Block

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to anilines which are fundamental precursors for a vast array of high-value chemicals.[1] The specific reduction of 3-Chloro-2-methyl-6-nitroaniline to 4-Chloro-3-methylbenzene-1,2-diamine is of significant interest to the pharmaceutical and material science sectors. The resulting ortho-phenylenediamine is a critical building block for the synthesis of various heterocyclic compounds, including active pharmaceutical ingredients (APIs) like the FDA-approved drug Daridorexant and advanced polyimides.[2]

A primary challenge in the reduction of halogenated nitroaromatics is achieving high chemoselectivity. The goal is to reduce the nitro group to an amine without causing reductive dehalogenation (loss of the chlorine atom), a common side reaction with many catalytic systems.[3] This guide provides detailed application notes and protocols for three distinct, field-proven methods for this transformation, each with unique advantages regarding selectivity, safety, and scalability. We will explore Catalytic Transfer Hydrogenation (CTH), metal-acid reduction using stannous chloride, and catalytic hydrogenation with Raney Nickel, offering researchers the expertise to select and execute the optimal procedure for their specific needs.

Reaction Overview: The Transformation

The core chemical transformation is the six-electron reduction of the nitro group on the 3-Chloro-2-methyl-6-nitroaniline substrate to an amino group, yielding 4-Chloro-3-methylbenzene-1,2-diamine.

Caption: General scheme for the reduction of 3-Chloro-2-methyl-6-nitroaniline.

Method 1: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Hydrazine Hydrate

Scientific Rationale

Catalytic Transfer Hydrogenation (CTH) is an exceptionally valuable technique that avoids the need for high-pressure gaseous hydrogen, enhancing laboratory safety.[3] In this system, a hydrogen donor, typically hydrazine hydrate, generates hydrogen in situ on the surface of a catalyst.[4][5] Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this process.[6] The combination of Pd/C and hydrazine hydrate offers excellent chemoselectivity for the nitro group reduction while preserving the C-Cl bond, a crucial requirement for this specific substrate.[3] The reaction is often rapid, proceeding under mild reflux conditions.[4]

Experimental Protocol
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-2-methyl-6-nitroaniline (1.86 g, 10 mmol).

  • Catalyst and Solvent Addition: Add methanol (30 mL) to the flask, followed by the careful addition of 10% Palladium on Carbon (Pd/C) catalyst (90 mg, ~5 mol% Pd). Stir the suspension.

  • Reagent Addition: At room temperature, carefully add hydrazine hydrate (N₂H₄·H₂O, ~5 mL, 100 mmol, 10 equivalents) dropwise to the stirring suspension. Caution: The initial reaction can be exothermic. An ice bath can be used for cooling if necessary.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 65-70°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion, which typically occurs within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of fresh methanol (2 x 10 mL) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield pure 4-Chloro-3-methylbenzene-1,2-diamine.

G A Setup: Add Substrate, Solvent (MeOH), and Pd/C to RBF with condenser B Add Hydrazine Hydrate dropwise at Room Temp A->B Exotherm possible C Heat to Reflux (65-70°C) B->C D Monitor Reaction by TLC C->D 1-3 hours E Cool to RT and Filter through Celite® D->E Upon completion F Concentrate Filtrate (Rotary Evaporator) E->F G Purify Product (Recrystallization or Chromatography) F->G

Caption: Workflow for Catalytic Transfer Hydrogenation.

Method 2: Metal-Acid Reduction with Stannous Chloride (SnCl₂) Dihydrate

Scientific Rationale

The reduction of nitroarenes using stannous chloride (tin(II) chloride) is a classic, robust, and reliable method.[7] It is particularly useful when other reducible functional groups are present, as it often provides good selectivity.[8] The mechanism involves a series of single-electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), to the nitro group. Protons from the solvent (e.g., ethanol) or added acid (e.g., HCl) are consumed in the process to form water.[7] This method is advantageous as it does not require specialized pressure equipment.

Experimental Protocol
  • Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Chloro-2-methyl-6-nitroaniline (1.86 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol, 5 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction mixture will typically become a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture to about half its volume using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing ice (approx. 50 g).

    • Slowly and carefully add a saturated sodium bicarbonate (NaHCO₃) solution or 10% NaOH solution with stirring until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.

    • Filter the resulting slurry through a Buchner funnel to remove the tin salts, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

    • Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified as described in Method 1.

G A Setup: Suspend Substrate and SnCl2·2H2O in Ethanol B Heat to Reflux (~78°C) A->B C Monitor Reaction by TLC B->C 2-4 hours D Cool, Concentrate, and Quench on Ice C->D Upon completion E Basify with NaHCO3/NaOH to pH > 8 (Precipitates Tin Salts) D->E F Filter Slurry and Wash with Ethyl Acetate E->F G Extract Filtrate with Ethyl Acetate F->G H Wash, Dry, and Evaporate Organic Layers G->H

Caption: Workflow for Stannous Chloride Reduction.

Method 3: Catalytic Hydrogenation with Raney® Nickel

Scientific Rationale

Direct catalytic hydrogenation using molecular hydrogen (H₂) is a highly efficient and atom-economical reduction method, widely used in industrial processes.[9][10] While palladium is a common hydrogenation catalyst, Raney Nickel is often preferred for substrates containing aromatic chlorides.[8] Raney Nickel tends to be less aggressive in promoting hydrodehalogenation compared to Pd/C under certain conditions, thus offering better selectivity for preserving the C-Cl bond.[8] This reaction requires a pressure-rated hydrogenation vessel.

Experimental Protocol
  • Reactor Setup: Add 3-Chloro-2-methyl-6-nitroaniline (1.86 g, 10 mmol) and methanol (40 mL) to the liner of a pressure hydrogenation reactor (e.g., a Parr shaker).

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add Raney® Nickel (approx. 0.2 g, ~10% w/w, as a 50% slurry in water). Safety Warning: Raney® Nickel is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry under solvent and take appropriate precautions.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi / 3.5 bar).

    • Begin vigorous stirring/agitation and heat the reactor to the target temperature (e.g., 50-60°C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. When hydrogen uptake ceases, the reaction is complete (typically 3-6 hours).

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

    • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Crucial Safety Step: Do not allow the filter cake containing the Raney® Nickel to dry out. Keep it wet with solvent (methanol or water) at all times and dispose of it properly according to safety guidelines (e.g., by quenching with dilute acid).

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified.

G A Charge Reactor with Substrate, Solvent (MeOH), and Raney Ni (Handle under inert gas!) B Seal Reactor, Purge with N2 then Purge with H2 A->B C Pressurize with H2 (e.g., 50 psi) Heat (50-60°C) and Agitate B->C D Monitor H2 Uptake C->D 3-6 hours E Cool, Vent H2, and Purge with N2 D->E When uptake ceases F Filter under N2 through Celite® (Keep Catalyst Wet!) E->F G Concentrate Filtrate to Yield Product F->G

Caption: Workflow for Catalytic Hydrogenation with Raney Nickel.

Data Presentation: Comparison of Reduction Methods

ParameterMethod 1: CTH (Pd/C, N₂H₄·H₂O)Method 2: Metal-Acid (SnCl₂)Method 3: Catalytic H₂ (Raney® Ni)
Reagents & Catalyst Pd/C, Hydrazine HydrateStannous Chloride DihydrateRaney® Nickel, Hydrogen Gas
Typical Conditions Reflux (65-80°C), Atmospheric PressureReflux (~78°C), Atmospheric Pressure50-60°C, Elevated Pressure (e.g., 50 psi)
Advantages No high-pressure H₂ gas needed; High selectivity; Rapid reactions.[3][4]Simple equipment; Reliable and robust method; Good functional group tolerance.[7][8]High atom economy; Clean reaction (byproduct is water); Scalable for industry.[9]
Disadvantages Hydrazine is highly toxic; Catalyst filtration required.Stoichiometric amounts of tin salts produced (large waste stream); Work-up can be tedious.[7]Requires specialized pressure equipment; H₂ gas is highly flammable; Raney® Ni is pyrophoric and requires careful handling.[11]
Chemoselectivity Excellent: Generally low risk of dehalogenation with careful control.[3]Very Good: Typically preserves the chloro-substituent well.Good to Very Good: Often preferred over Pd/C to minimize dehalogenation of chlorides.[8]

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Li, Z., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(1), 878-887. Retrieved from [Link]

  • Wang, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]

  • Manikandan, R., Shanmugam, R., & Pratheepkumar, A. (2025). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. Chemical Communications, 61, 9043. Retrieved from [Link]

  • Khan, S., et al. (2021). Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. Taylor & Francis Online. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. Retrieved from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]

  • Balasubramanian, D., & Gopalan, A. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Retrieved from [Link]

  • Moody, C. J., & Pitts, M. R. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(22), 7767-7773. Retrieved from [Link]

  • Das, S., et al. (2024). Highly Selective Electroreduction of Nitrobenzene to Aniline by Co-Doped 1T-MoS2. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Wordpress. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(1), 138-155. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.
  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. Retrieved from [Link]

  • Wen, F., Zhu, Y., & Li, X. (2011). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. Advanced Materials Research, 396-398, 1435-1438. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved from [Link]

  • ChemicalCell. (n.d.). 3-Chloro-6-Methyl-2-Nitroaniline | 13852-53-4. Retrieved from [Link]

  • RSC Publishing. (2020, May 19). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

  • Catalysis Eprints database. (n.d.). Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal. Retrieved from [Link]

  • University of York. (n.d.). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

  • YouTube. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-3-methyl-6-nitroaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Causality The compound 2-Chloro-3-methyl-6-nitroaniline is a highly functionalized aromatic building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Causality

The compound 2-Chloro-3-methyl-6-nitroaniline is a highly functionalized aromatic building block frequently utilized in the synthesis of agrochemicals and pharmaceutical intermediates. It presents a unique chemoselectivity challenge for nucleophilic substitution due to its specific substitution pattern.

In a standard nucleophilic aromatic substitution (SNAr), an electron-withdrawing group (EWG) must be positioned ortho or para to the leaving group to stabilize the resulting carbanion intermediate (). However, in 2-Chloro-3-methyl-6-nitroaniline, the strongly electron-withdrawing nitro (-NO2) group at C6 is meta to the chlorine leaving group at C2. Consequently, classical SNAr at the C2 position is kinetically disfavored. To achieve nucleophilic substitution on this scaffold, chemists must employ divergent strategies: Sandmeyer-type substitution at the C1 amine, or Transition-Metal Catalyzed cross-coupling at the C2 chloride.

Mechanistic Logic: The Failure of Classical SNAr at C2

The rate-determining step of an SNAr reaction is the addition of the nucleophile to the aromatic ring, which breaks aromaticity to form a resonance-stabilized intermediate known as the Meisenheimer complex ().

When a nucleophile attacks the C2-Cl bond of 2-Chloro-3-methyl-6-nitroaniline, the negative charge of the intermediate is delocalized exclusively to the C1, C3, and C5 positions. Because the nitro group is located at C6, it cannot participate in resonance stabilization of this negative charge (). Without this electronic stabilization, the activation energy barrier remains prohibitively high, rendering classical un-catalyzed SNAr ineffective.

SNAr_Logic A Nucleophilic Attack at C2-Cl B Meisenheimer Complex Formation (Charge at C1, C3, C5) A->B Addition Step C Nitro Group (-NO2) is at C6 (Meta to C2) B->C Charge Distribution D No Resonance Stabilization by -NO2 Group C->D Electronic Effect E Classical SNAr Disfavored (High Activation Energy) D->E Kinetic Result

Electronic causality demonstrating the failure of classical SNAr at the C2 position.

Protocol 1: C1 Substitution via Diazotization (Sandmeyer Cyanation)

Because the C2 position is unactivated toward classical nucleophilic attack, the most reliable nucleophilic substitution occurs at the C1 position. By converting the strongly electron-donating primary amine (-NH2) into a superb leaving group (-N2+), the polarity of the C1 position is reversed. This allows for a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts ([Lumen Learning[1]]([Link])).

Causality & Experimental Design

Temperature control (0–5 °C) during the diazotization step is an absolute critical parameter. The diazonium salt of an electron-deficient aniline is highly prone to premature decomposition via homolytic cleavage or hydrolysis. Maintaining a strict thermal boundary ensures the intermediate remains stable until the copper(I) cyanide nucleophile is introduced ().

Quantitative Reagent Stoichiometry
ReagentEquivalentsFunction
2-Chloro-3-methyl-6-nitroaniline1.0Substrate
HCl (aq, 37%)3.0Acidic medium / Protonation
NaNO21.1Diazotizing agent
CuCN1.2Nucleophile / Catalyst
KCN2.0Cyanide source
Step-by-Step Methodology
  • Diazotization: Suspend 2-Chloro-3-methyl-6-nitroaniline (1.0 eq) in a mixture of 37% HCl (3.0 eq) and water. Cool the suspension to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO2 (1.1 eq) dropwise, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes.

  • Self-Validation (Quality Control): Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Nucleophilic Substitution: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.0 eq) in water, cooled to 0 °C.

  • Neutralize the diazonium solution carefully with aqueous Na2CO3 (keeping it cold), then add it dropwise to the vigorously stirring CuCN/KCN solution.

  • Allow the reaction to warm to room temperature, then heat to 50 °C for 1 hour to drive the displacement of nitrogen gas to completion.

  • Work-up: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 2-chloro-3-methyl-6-nitrobenzonitrile.

Protocol 2: C2 Substitution via Buchwald-Hartwig Amination

To achieve nucleophilic substitution of the chlorine atom at C2, the electronic deactivation caused by the meta-nitro group must be bypassed. Palladium-catalyzed Buchwald-Hartwig amination facilitates C-N bond formation through an oxidative addition/reductive elimination cycle, completely circumventing the high-energy Meisenheimer intermediate ().

Causality & Experimental Design
Optimized Parameters for C2 Amination
ParameterSelectionCausality / Rationale
CatalystPd2(dba)3 (2-5 mol%)Stable Pd(0) precursor for oxidative addition.
LigandBrettPhos or NHC (IPr)Bulky, electron-rich; accelerates reductive elimination.
BaseCs2CO3 (2.0 eq)Mild base; prevents degradation of the nitro group.
Solvent1,4-Dioxane (Anhydrous)High boiling point; facilitates required thermal activation (80-100 °C).
Step-by-Step Methodology
  • Pre-catalyst Formation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 (0.02 eq) and BrettPhos ligand (0.04 eq). Add anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until a uniform pre-catalyst solution forms.

  • Reaction Assembly: Add 2-Chloro-3-methyl-6-nitroaniline (1.0 eq), the desired secondary amine (e.g., morpholine, 1.2 eq), and finely powdered anhydrous Cs2CO3 (2.0 eq) to the tube.

  • Seal the tube and heat the vigorously stirred suspension to 90 °C for 12–16 hours.

  • Self-Validation (Quality Control): Monitor the reaction progress via LC-MS. The target product will show a distinct mass shift corresponding to the exact mass of the amine minus HCl. The absence of a dehalogenated byproduct (Ar-H) validates the efficiency of the chosen ligand.

  • Work-up: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove inorganic salts and catalyst residues, and purify via flash column chromatography.

Workflows SM 2-Chloro-3-methyl- 6-nitroaniline D_Salt Diazonium Salt Intermediate SM->D_Salt NaNO2, HCl 0-5 °C Pd_Int Pd(II) Aryl Complex Intermediate SM->Pd_Int Pd Catalyst, Ligand Oxidative Addition P1 Sandmeyer Product (C1-CN Substitution) D_Salt->P1 CuCN, KCN Nucleophilic Attack P2 Buchwald-Hartwig Product (C2-NR2 Substitution) Pd_Int->P2 Amine, Base Reductive Elimination

Divergent nucleophilic substitution pathways for 2-Chloro-3-methyl-6-nitroaniline.

References

  • Lumen Learning. "17.3. Reactions involving arenediazonium salts."[1] URL:[Link]

  • ACS Publications. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews.[2] URL:[Link]

  • Chemistry Steps. "Nucleophilic Aromatic Substitution."[3] URL:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[4] URL:[Link]

Sources

Method

Application Note: High-Efficiency Diazotization and Coupling Protocols for 3-Chloro-2-methyl-6-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-Chloro-2-methyl-6-nitroaniline is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-Chloro-2-methyl-6-nitroaniline is a highly specialized aromatic amine and a critical intermediate in the synthesis of azo disperse dyes, high-performance pigments, and pharmaceutical precursors[1]. While it serves as a versatile building block[1], its specific substitution pattern presents a formidable synthetic challenge during diazotization.

The primary amine at the C1 position is di-ortho substituted by a methyl group at C2 and a nitro group at C6[1][2]. This structural crowding creates severe steric hindrance. Furthermore, the strong electron-withdrawing nature of the ortho-nitro group drastically reduces the electron density on the amine nitrogen, rendering it exceptionally weakly basic and poorly nucleophilic.

The Mechanistic Barrier: Standard diazotization relies on generating nitrous acid ( HNO2​ ) from sodium nitrite and aqueous hydrochloric acid. However, for weakly basic anilines, the aqueous acidic medium fails to sufficiently protonate the amine, and standard nitrosating agents (like N2​O3​ ) lack the electrophilic strength to overcome the steric and electronic barriers[3]. Attempting standard methods with this compound typically results in unreacted starting material or competitive hydrolysis[4].

The Solution: The field-proven methodology requires the use of Nitrosyl Sulfuric Acid (NSA) in a concentrated sulfuric acid medium[5][6]. Dissolving sodium nitrite in concentrated sulfuric acid generates the nitrosonium ion ( NO+ ), a remarkably powerful electrophile[3]. In this anhydrous, highly acidic environment, the NO+ cation forces an electrophilic attack on the electron-deficient amine, successfully yielding the diazonium salt[4].

Mechanism A 3-Chloro-2-methyl -6-nitroaniline (Weakly Basic) B Aqueous NaNO2 / HCl (Standard Method) A->B Attempted Reaction C Nitrosyl Sulfuric Acid (NO+ HSO4-) A->C Conc. H2SO4 Medium D Hydrolysis / Unreacted (Failure) B->D Steric Hindrance & Low Nucleophilicity E Nitrosonium Ion (NO+) Electrophilic Attack C->E Generates F Diazonium Salt Intermediate E->F Overcomes Steric/Electronic Barriers

Fig 1: Mechanistic divergence in the diazotization of sterically hindered, weakly basic anilines.

Physicochemical Profiling

Understanding the physical parameters of the starting material is critical for calculating molar equivalents and predicting solubility behavior in concentrated acids.

Table 1: Physicochemical Properties of 3-Chloro-2-methyl-6-nitroaniline

PropertyValue / Description
IUPAC Name 3-Chloro-2-methyl-6-nitroaniline
CAS Number 51123-59-2[2]
Molecular Formula C7​H7​ClN2​O2​ [1]
Molecular Weight 186.60 g/mol [1]
Physical Form Solid[1]
Structural Features Di-ortho substituted amine (C2-methyl, C6-nitro)

Experimental Protocols

The synthesis requires a diazonium salt preparation followed by a coupling reaction[7]. The following protocols are designed as self-validating systems to ensure high yield and safety.

Protocol A: Preparation of Nitrosyl Sulfuric Acid (NSA) Reagent

Note: While NSA can be purchased commercially, fresh preparation often yields superior reproducibility and limits the degradation of the active NO+ species.

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an ice-water bath.

  • Add 50 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to the flask and cool the system to 0–5 °C.

  • Weigh 7.2 g (approx. 0.104 mol) of dry, finely powdered sodium nitrite ( NaNO2​ ).

  • Critical Step: Add the NaNO2​ in small portions over 30 minutes under vigorous stirring. Maintain the internal temperature strictly below 10 °C to prevent the evolution of toxic NOx​ gases[5].

  • Once the addition is complete, slowly warm the mixture to 60–70 °C until a clear, pale-yellow solution is obtained. This visual cue confirms complete dissolution and the formation of NO+HSO4−​ .

  • Cool the NSA solution back to 0–5 °C for immediate use in Protocol B.

Protocol B: Diazotization of 3-Chloro-2-methyl-6-nitroaniline
  • In a separate 500 mL reactor equipped with a mechanical stirrer and an ice-salt bath, add 100 mL of concentrated H2​SO4​ .

  • Slowly add 18.66 g (0.10 mol) of 3-chloro-2-methyl-6-nitroaniline to the acid. Stir until the amine is completely dissolved. Cool the solution to 0–5 °C.

  • Diazotization: Add the cold NSA solution (from Protocol A) dropwise to the amine solution over 45–60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C to prevent diazonium decomposition[3].

  • Stir the reaction mixture for 2 to 3 hours at 0–5 °C[4].

  • Self-Validation (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrosating agent, indicating the reaction has reached completion[4].

  • Quenching (Causality Check): Add 1.0 g of sulfamic acid ( H3​NSO3​ ) in small portions to destroy the excess nitrous acid[4]. Stir for 15 minutes and re-test with starch-iodide paper until no blue-black color appears. Why? Failure to quench excess NO+ will lead to unwanted electrophilic nitrosation of the coupling component in the next step, ruining the yield.

Protocol C: Azo Coupling (Example with N,N-Diethylaniline)
  • Prepare the coupling solution by dissolving 14.9 g (0.10 mol) of N,N-diethylaniline in a mixture of 150 mL water and 10 mL concentrated hydrochloric acid. Cool to 0–5 °C in a large 1 L beaker.

  • Slowly pour the quenched diazonium salt solution (from Protocol B) into the coupling solution under vigorous mechanical stirring. Keep the temperature below 10 °C by adding crushed ice directly to the mixture if necessary.

  • Stir for 2 hours. The azo dye will begin to precipitate as a dark solid.

  • Gradually adjust the pH of the mixture to 4.0–5.0 using a 30% aqueous sodium acetate solution. This reduces the solubility of the product and drives the coupling reaction to completion.

  • Filter the precipitated dye under vacuum, wash extensively with cold distilled water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

Workflow Step1 Step 1: NSA Preparation NaNO2 + Conc. H2SO4 Cool to 0-5 °C Step3 Step 3: Diazotization Add NSA dropwise Maintain 0-5 °C for 2-3h Step1->Step3 Step2 Step 2: Amine Dissolution Dissolve Aniline in Conc. H2SO4 Step2->Step3 Step4 Step 4: Validation & Quench Starch-Iodide Test Add Sulfamic Acid Step3->Step4 Step5 Step 5: Azo Coupling Add to Coupling Component (e.g., N,N-Diethylaniline) Step4->Step5 Step6 Step 6: Isolation Precipitate, Filter, Wash & Dry Step5->Step6

Fig 2: Step-by-step experimental workflow for NSA-mediated diazotization and azo coupling.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide for Diazotization and Coupling

ObservationRoot CauseCorrective Action
Evolution of brown gas during NSA prep Temperature exceeded 10 °C during NaNO2​ addition, causing decomposition.Strictly control the addition rate and maintain robust ice bath cooling.
Incomplete diazotization (precipitate remains) Insufficient NSA equivalents or inadequate reaction time.Ensure complete dissolution of the amine in H2​SO4​ prior to NSA addition; extend stirring time.
Poor yield / tar formation during coupling Excess unquenched nitrite reacting with the coupling component.Thoroughly quench with sulfamic acid until the starch-iodide test is definitively negative before coupling.
Diazonium decomposition (nitrogen bubbling) Temperature exceeded 5–10 °C during the diazotization phase.Use an ice-salt bath; slow the rate of NSA addition to control the exotherm.

References

  • [1] Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 - Smolecule. Smolecule. 1

  • [2] 3-chloro-2-methyl-6-nitroaniline - C7H7ClN2O2 | CSCS00011999451 - Chemspace. Chemspace. 2

  • Colour Chemistry. Royal Society of Chemistry (Christie, R. M.).

  • [5] Chromic Phenomena: The Technological Applications of Colour Chemistry. Academia.edu. 5

  • [4] Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega. 4

  • [3] CHAPTER 3: Azo Dyes and Pigments - Books. Royal Society of Chemistry (Zollinger, H.). 3

  • [6] Industrial Dyes: Chemistry, Properties, Applications. Academia.edu.6

  • [7] Classifications, properties, recent synthesis and applications of azo dyes. PMC / NIH. 7

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Chloro-3-methyl-6-nitroaniline

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of 2-chloro-3-methyl-6-nitroaniline. This compound is a versatile building block in orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of 2-chloro-3-methyl-6-nitroaniline. This compound is a versatile building block in organic synthesis, offering multiple reactive sites for modification.[1] Its strategic functionalization is pivotal for the development of novel compounds in medicinal chemistry, agrochemicals, and materials science.[1][2] This document outlines key derivatization strategies including palladium-catalyzed cross-coupling reactions at the chloro-substituent, nucleophilic aromatic substitution, and chemical transformations of the nitro and amino groups. Each section provides the scientific rationale behind the chosen methodologies, step-by-step protocols, and expected outcomes, designed for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of 2-Chloro-3-methyl-6-nitroaniline

2-Chloro-3-methyl-6-nitroaniline (molecular formula C₇H₇ClN₂O₂) is a substituted nitroaniline derivative that has emerged as a critical intermediate in modern organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with four distinct groups: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitro (-NO₂) group. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups creates a nuanced electronic landscape, enabling selective chemical transformations at multiple positions.

The primary value of this scaffold lies in its potential for diversification:

  • The Chloro Group: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SₙAr), allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[3][4]

  • The Nitro Group: Can be readily reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.[1][5] This transformation dramatically alters the electronic properties of the ring and opens new avenues for derivatization.

  • The Amino Group: While less reactive in its free form for certain coupling reactions, it can be protected and used to direct further substitutions or can be functionalized post-derivatization of other sites.

This guide focuses on providing robust and reproducible protocols for key transformations, empowering researchers to efficiently generate libraries of novel compounds for screening and development.

Strategic Derivatization Pathways

The derivatization of 2-chloro-3-methyl-6-nitroaniline can be logically approached by targeting its most reactive functional groups. The workflow below illustrates the primary pathways discussed in this document.

G A 2-Chloro-3-methyl-6-nitroaniline (Starting Material) B Pathway 1: C-C & C-N Coupling (Suzuki & Buchwald-Hartwig) A->B Pd Catalyst, Ligand, Base C Pathway 2: Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile, Base D Pathway 3: Nitro Group Reduction A->D Reducing Agent (e.g., Fe/HCl, SnCl₂) E 2-Aryl/Heteroaryl-3-methyl-6-nitroaniline (Suzuki Product) B->E F 2-Amino-3-methyl-6-nitroaniline Derivative (Buchwald-Hartwig Product) B->F G 2-Alkoxy/Thio-3-methyl-6-nitroaniline (SNAr Product) C->G H 2-Chloro-3-methyl-benzene-1,6-diamine (Reduced Product) D->H I Further Functionalization (e.g., Acylation, Diazotization) H->I

Caption: Key derivatization pathways for 2-chloro-3-methyl-6-nitroaniline.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[6][7] For aryl chlorides like our substrate, which are less reactive than bromides or iodides, the choice of an appropriate ligand and reaction conditions is critical to achieve high yields.[8][9] The electron-withdrawing nitro group on the substrate can enhance the reactivity of the C-Cl bond towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[8]

Causality and Experimental Choices
  • Catalyst System: We select a system comprising a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos). This combination forms a highly active, low-coordinate Pd(0) species in situ, which is essential for the challenging oxidative addition of the aryl chloride.[10]

  • Base: Potassium phosphate (K₃PO₄) is chosen as the base. It is effective in promoting the transmetalation step without being overly harsh, which preserves sensitive functional groups on both coupling partners.[10]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is used. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Experimental Protocol

Reaction: Synthesis of 2-(4-methoxyphenyl)-3-methyl-6-nitroaniline

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A D Pd₂(dba)₃, XPhos K₃PO₄ Dioxane/H₂O, 100 °C B + C E D->E

Caption: Suzuki-Miyaura coupling reaction scheme.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methyl-6-nitroaniline (1.0 mmol, 186.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, an XPhos-based pre-catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

ParameterValue
Expected Yield 80-95%
Appearance Yellow to orange solid
¹H NMR (CDCl₃) Expect characteristic shifts for both aromatic rings
Mass Spec (ESI+) Expect [M+H]⁺ at m/z ≈ 259.1

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is exceptionally useful for synthesizing aryl amines from aryl halides.[3][11] The choice of base and ligand is critical and depends on the nature of the amine coupling partner.[12]

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a biarylphosphine ligand such as BINAP is effective.[13] Bidentate ligands like BINAP can prevent the formation of inactive palladium dimers and accelerate the reaction.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[12]

  • Solvent: Anhydrous toluene is a common solvent as it is non-reactive and has a suitable boiling point for these reactions.

Detailed Experimental Protocol

Reaction: Synthesis of N-benzyl-3-methyl-6-nitro-[1,1'-biphenyl]-2-amine

  • Reaction Setup: In an argon-filled glovebox, add Pd(OAc)₂ (0.03 mmol, 3 mol%), BINAP (0.045 mmol, 4.5 mol%), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried vial.

  • Reagent Addition: Add 2-chloro-3-methyl-6-nitroaniline (1.0 mmol, 186.6 mg) and benzylamine (1.2 mmol, 128.6 mg).

  • Solvent and Sealing: Add anhydrous toluene (5 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 16-24 hours.

  • Workup and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterValue
Expected Yield 70-85%
Appearance Orange solid
¹H NMR (CDCl₃) Expect characteristic shifts for the benzyl and aniline protons
Mass Spec (ESI+) Expect [M+H]⁺ at m/z ≈ 258.1

Protocol 3: Nitro Group Reduction

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that significantly alters the compound's electronic and chemical properties.[1][14] This conversion turns a strongly electron-withdrawing group into a strongly electron-donating one, which influences subsequent reactions. While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, it can sometimes lead to dehalogenation.[5] Therefore, chemical reduction using metals in acidic media is often preferred for substrates containing aryl halides.[5]

Causality and Experimental Choices
  • Reducing Agent: Iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is a classic, cost-effective, and reliable method for nitro group reduction.[15] It offers good chemoselectivity, typically leaving the aryl chloride intact.

  • Solvent: A mixture of ethanol and water is used to facilitate the reaction between the organic substrate and the aqueous acidic medium.

Detailed Experimental Protocol

Reaction: Synthesis of 6-chloro-2-methyl-benzene-1,3-diamine

  • Reaction Setup: To a round-bottom flask, add 2-chloro-3-methyl-6-nitroaniline (1.0 mmol, 186.6 mg) and ethanol (10 mL).

  • Reagent Addition: Add a solution of ammonium chloride (5.0 mmol, 267.5 mg) in water (3 mL). Then, add iron powder (3.0 mmol, 167.5 mg).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often exothermic. Monitor by TLC until the starting material disappears (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting diamine can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.

ParameterValue
Expected Yield >90%
Appearance Off-white to pale brown solid
¹H NMR (DMSO-d₆) Disappearance of the nitro-aromatic signals and appearance of new amine proton signals
Mass Spec (ESI+) Expect [M+H]⁺ at m/z ≈ 157.1

Safety and Handling

  • 2-Chloro-3-methyl-6-nitroaniline: This compound is a substituted nitroaniline and should be handled with care. It is potentially toxic and an irritant. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust and to prevent waste.

  • Reagents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Solvents like dioxane and toluene are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2022, October 10). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters. [Link]

  • Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

  • Taylor & Francis Online. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from Taylor & Francis Online. [Link]

  • RSC Publishing. (2020, May 19). Critical review on the chemical reduction of nitroaniline. Retrieved from RSC Publishing. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from ACS Publications. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • MDPI. (2009, September 14). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved from MDPI. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from Mettler Toledo. [Link]

  • PMC. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from PMC. [Link]

Sources

Method

HPLC method for analysis of 2-Chloro-3-methyl-6-nitroaniline

Application Note: High-Resolution HPLC-UV Method for the Purity Analysis and Impurity Profiling of 2-Chloro-3-methyl-6-nitroaniline Executive Summary The accurate quantification and impurity profiling of highly substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC-UV Method for the Purity Analysis and Impurity Profiling of 2-Chloro-3-methyl-6-nitroaniline

Executive Summary

The accurate quantification and impurity profiling of highly substituted aromatic amines are critical in the development of pharmaceutical and agrochemical intermediates. 2-Chloro-3-methyl-6-nitroaniline (CAS 55730-13-7) presents unique analytical challenges due to its dense steric hindrance and complex electronic properties. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the target analyte from its positional isomers and synthetic precursors without the need for pre-column derivatization[1].

Chemical Profiling & Method Rationale (The "Why")

As a Senior Application Scientist, I approach method development by first analyzing the molecule's physicochemical environment. 2-Chloro-3-methyl-6-nitroaniline features an amine group flanked by two ortho-substituents: a highly electronegative chloro group and a strongly electron-withdrawing nitro group.

  • Stationary Phase Selection: The dense substitution pattern increases the molecule's overall lipophilicity. A standard fully porous C18 column (250 x 4.6 mm, 5 µm) provides the optimal hydrophobic surface area necessary for strong retention and high-resolution partitioning[2].

  • Mobile Phase Causality: Because of the di-ortho electron-withdrawing groups, the amine is exceptionally non-basic (pKa < 1). While ionization of the analyte is not a primary concern, secondary interactions with residual silanols on the silica support can cause severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, completely protonating and neutralizing surface silanols, thereby guaranteeing sharp, symmetrical peaks[1].

  • Gradient Elution for Isomer Resolution: The synthesis of this compound frequently generates positional isomers (e.g., 3-chloro-2-methyl-6-nitroaniline). Because these isomers share nearly identical hydrophobicities, isocratic methods often fail. A linear gradient from 20% to 80% Acetonitrile exploits minute differences in their dipole moments and steric profiles to achieve baseline resolution[3].

  • Dual-Wavelength Detection: While 254 nm captures the universal π-π* transitions of the aromatic ring, monitoring simultaneously at 380 nm targets the specific n-π* transition of the conjugated nitro-amine system. This dual-wavelength strategy allows for the selective identification of nitrated compounds against a background of non-nitrated matrix interferences[4].

Chromatographic Method Parameters

Summarized below are the optimized instrumental conditions required to execute this analysis.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Maintains consistent viscosity and mass transfer)
Injection Volume 10 µL
Detection (UV/Vis) Channel 1: 254 nm (Universal) Channel 2: 380 nm (Nitro-specific)
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 80 20 Initial hold (Aqueous wash)
2.0 80 20 Isocratic hold
15.0 20 80 Linear gradient (Elution of isomers)
20.0 20 80 High-organic wash (Clears hydrophobic impurities)
20.1 80 20 Return to initial conditions

| 25.0 | 80 | 20 | Re-equilibration |

Step-by-Step Analytical Protocol

Preparation of Solutions
  • Mobile Phase A: Measure 1.0 mL of LC-MS grade TFA and add it to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent Preparation: Combine 500 mL of ultra-pure water with 500 mL of Acetonitrile. Mix well and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-Chloro-3-methyl-6-nitroaniline reference standard into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Diluent[4].

  • Sample Solution: Prepare the sample using the exact same procedure as the Standard Solution to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Analytical Workflow & Self-Validating Decision Tree

To ensure the highest level of scientific integrity, this protocol operates as a self-validating system. The analyst must not proceed to sample quantification unless the System Suitability Test (SST) passes all predefined criteria.

HPLC_Workflow A Sample Preparation 2-Chloro-3-methyl-6-nitroaniline (100 µg/mL in Diluent) B Chromatographic Separation C18 Column | TFA/ACN Gradient A->B C System Suitability Test (SST) Inject Standard 5x B->C D Pass Criteria? RSD ≤ 2.0%, Tailing ≤ 1.5 C->D E Execute Sample Analysis Quantify Purity via Area % D->E Yes F Method Troubleshooting Check Column/Mobile Phase D->F No F->B Re-run

Analytical workflow and self-validating decision tree for HPLC method execution.

System Suitability: The Self-Validating Framework

Before analyzing unknown samples, inject the Standard Solution five times. The system is only deemed "fit for purpose" if the following chromatographic parameters are met. This prevents the reporting of erroneous data due to column degradation or pump failure.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~12.5 min (± 0.5 min)Confirms accurate pump proportioning and gradient delivery.
Tailing Factor (Tf) ≤ 1.5Proves complete suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Validates the kinetic efficiency and packing integrity of the C18 column.
Injection Precision % RSD of Area ≤ 2.0%Ensures the autosampler is delivering reproducible volumes[4].

Expected Chromatographic Profile

When executing the gradient method described, the target compound and its common synthetic relatives will elute in a predictable order based on their hydrophobic surface area and dipole moments.

Analyte / ImpurityExpected RT (min)Relative Retention Time (RRT)Resolution (Rs)
Unreacted Aniline Precursor~6.20.50N/A
3-Chloro-2-methyl-6-nitroaniline (Isomer)~11.80.94> 2.0
2-Chloro-3-methyl-6-nitroaniline ~12.5 1.00 Baseline
Over-chlorinated Byproducts~16.41.31> 5.0

References

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Chromatography Online. Available at: [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for Crude 2-Chloro-3-methyl-6-nitroaniline

Introduction & Physicochemical Profiling 2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7) is a highly functionalized aromatic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7) is a highly functionalized aromatic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including benzimidazoles and targeted kinase inhibitors[1]. The molecule possesses a molecular weight of 186.60 g/mol and presents as a highly crystalline solid[1]. Effective purification of this crude intermediate is critical for downstream success, as trace regioisomers and over-nitrated byproducts can drastically poison metal-catalyzed coupling reactions.

The Mechanistic Basis of Impurity Separation

As an Application Scientist, it is vital to understand why certain purification techniques succeed while others fail. Do not rely on generic purification templates; the unique electronic and steric environment of 2-chloro-3-methyl-6-nitroaniline dictates its physical behavior.

The Fallacy of Acid-Base Extraction: Standard aniline derivatives are often purified via acid-base extraction (forming water-soluble anilinium salts in 1M HCl). However, this method completely fails for 2-chloro-3-methyl-6-nitroaniline. The strong electron-withdrawing nature of the ortho-chloro and ortho-nitro groups pulls electron density away from the amine nitrogen, dropping its pKa well below zero. Consequently, the amine cannot be protonated by standard aqueous acids, and the compound remains entirely in the organic phase[2].

Chromatographic Behavior & Intramolecular Hydrogen Bonding: When separating this compound from its regioisomers (e.g., 4-chloro-3-methyl-6-nitroaniline), normal-phase flash chromatography is highly effective. The key mechanism driving this separation is intramolecular hydrogen bonding. The amine (-NH₂) and the nitro group (-NO₂) at the 6-position are ortho to each other, allowing them to form a strong intramolecular hydrogen bond. This interaction "locks" the conformation and shields these polar groups from interacting with the silica gel stationary phase. As a result, 2-chloro-3-methyl-6-nitroaniline exhibits a lower apparent polarity and elutes faster (higher Rf) than isomers where the nitro group is meta or para to the amine.

Thermodynamic Crystallization: For crude mixtures with >90% purity, recrystallization is the gold standard[3]. The method relies on the thermodynamic principle that the solubility of the solid increases exponentially with temperature[4]. Ethanol/water acts as an ideal tunable solvent system; the compound is highly soluble in hot ethanol but practically insoluble in water, allowing for precise control over the saturation point[3].

Purification Workflow

PurificationWorkflow Crude Crude 2-Chloro-3-methyl-6-nitroaniline Analysis HPLC / TLC Profiling Crude->Analysis Decision Purity > 90%? Analysis->Decision Recryst Protocol A: Recrystallization Decision->Recryst Yes Chromatography Protocol B: Chromatography Decision->Chromatography No Validation Analytical Validation Recryst->Validation Chromatography->Validation Validation->Analysis Fail Pure Pure Target Compound Validation->Pure Pass

Fig 1: Decision matrix and workflow for the purification of crude 2-chloro-3-methyl-6-nitroaniline.

Quantitative Method Comparison

Table 1 summarizes the operational parameters for both purification strategies to aid in process selection.

ParameterProtocol A: RecrystallizationProtocol B: Flash Chromatography
Optimal Use Case Purity >90%, trace polar impuritiesComplex mixtures, regioisomers
Primary Mechanism Differential thermodynamic solubilityStationary phase dipole interactions
Solvent System Ethanol / Water (Antisolvent)Hexane / Ethyl Acetate (Gradient)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
Typical Yield 75 - 85% (1st crop)85 - 95%
Time Investment 12 - 24 hours (includes cooling)2 - 4 hours

Experimental Protocols

Protocol A: Antisolvent Recrystallization (Self-Validating System)

This protocol utilizes a binary solvent system to force the crystallization of the target API while leaving impurities dissolved in the mother liquor[3].

Step 1: Dissolution Suspend 10.0 g of crude 2-chloro-3-methyl-6-nitroaniline in 40 mL of 95% Ethanol in a 250 mL round-bottom flask. Heat to reflux (~78°C) under constant stirring until the solid completely dissolves[3]. Causality: Ethanol is chosen because it easily dissolves both the product and organic impurities at elevated temperatures, providing a homogenous starting point.

Step 2: Hot Filtration If undissolved tar or dark particulates remain, rapidly filter the boiling solution through a pre-warmed Büchner funnel. Self-Validation: The filtrate must be perfectly clear. If crystals begin to form in the funnel stem, the apparatus was not warm enough; wash immediately with 5 mL of boiling ethanol to recover the product[3].

Step 3: Antisolvent Addition Return the clear filtrate to a gentle boil. Dropwise, add hot deionized water (antisolvent) until the solution becomes faintly turbid (cloudy)[3]. Self-Validation: This turbidity is the visual cue that the solution has reached exact saturation. Immediately add 1-2 mL of hot ethanol to just clear the turbidity, creating a perfectly poised supersaturated solution[3].

Step 4: Controlled Crystallization Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not disturb the flask. Slower cooling yields larger, purer crystals by thermodynamically excluding impurities from the growing crystal lattice[4]. Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield[3].

Step 5: Isolation Collect the bright crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 1:1 Ethanol/Water to remove adhering mother liquor[3]. Dry in a vacuum oven at 45°C to constant weight.

Protocol B: Flash Column Chromatography

Use this protocol when the crude contains significant amounts of regioisomers that tend to co-crystallize.

Step 1: Stationary Phase Preparation Pack a glass column with silica gel (230-400 mesh) using a slurry method in 9:1 Hexane/Ethyl Acetate. Ensure the bed is perfectly level to prevent band distortion.

Step 2: Dry Loading (Critical Step) Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure to yield a free-flowing powder. Load this powder evenly onto the top of the column bed. Causality: Nitroanilines often have poor solubility in non-polar eluents like Hexane. Liquid loading directly onto the column would cause precipitation at the top of the silica bed, leading to severe band tailing. Dry loading completely circumvents this issue.

Step 3: Isocratic Elution Elute using a gradient of Hexane/Ethyl Acetate (starting at 9:1, increasing polarity to 8:2). Monitor fractions via TLC (UV 254 nm). Self-Validation: You will visually observe distinct yellow bands moving down the column. The fastest-moving band is the target compound, validated by its higher Rf value due to the aforementioned intramolecular hydrogen bonding.

Step 4: Isolation & Validation Pool fractions containing the pure spot. Concentrate under reduced pressure. Validate purity via High-Performance Liquid Chromatography (HPLC) and melting point analysis[3][5]. A sharp melting point indicates high purity, whereas a broad range suggests remaining impurities[3].

References[1] Title: 2-Chloro-3-methyl-6-nitroaniline | ChemScene - Chemikart. Source: chemikart.com. URL: Link[3] Title: Technical Support Center: Purification of Crude 2-Nitroaniline - Benchchem. Source: benchchem.com. URL: Link[4] Title: Recrystallization – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. URL: Link[2] Title: o-NITROANILINE - Organic Syntheses Procedure. Source: orgsyn.org. URL: Link[5] Title: Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Source: magritek.com. URL: Link

Sources

Method

Application Note: Utilizing 3-Chloro-2-methyl-6-nitroaniline in Agrochemical Synthesis

Subtitle: Mechanistic Insights and Protocols for Advanced Herbicide and Protectant Scaffolds Chemical Profile & Mechanistic Insights 3-Chloro-2-methyl-6-nitroaniline (CAS: 51123-59-2) is a highly specialized, multi-subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Protocols for Advanced Herbicide and Protectant Scaffolds

Chemical Profile & Mechanistic Insights

3-Chloro-2-methyl-6-nitroaniline (CAS: 51123-59-2) is a highly specialized, multi-substituted aromatic building block. With a molecular weight of 186.60 g/mol and the formula C₇H₇ClN₂O₂, it serves as a critical intermediate in the synthesis of complex agrochemicals, including sulfonylurea herbicides and benzotriazole-based plant protectants 1.

Electronic and Steric Causality in Synthesis

The utility of this compound stems from its unique substitution pattern, which dictates its reactivity:

  • Electronic Control: The strongly electron-withdrawing nitro group at C6 dominates the electronic landscape of the benzene ring, directing incoming electrophiles to the meta position relative to itself.

  • Steric Hindrance: The methyl group at C2 provides critical steric shielding. This prevents unwanted side reactions at the adjacent positions during downstream coupling.

  • Pathway Activation: To utilize this scaffold for agrochemical synthesis, the nitro group is typically reduced to an amine. This fundamental electronic inversion—from an electron-withdrawing (-NO₂) to an electron-donating (-NH₂) group—activates the ring, yielding 4-chloro-3-methyl-1,2-benzenediamine . This diamine is primed for either chlorosulfonation (to form sulfonylureas) or diazotization (to form benzotriazoles) 2.

Synthetic Workflow Pathway

The following diagram illustrates the validated synthetic pathway from the nitroaniline precursor to a high-value agrochemical benzotriazole scaffold.

Pathway N1 3-Chloro-2-methyl- 6-nitroaniline N2 Reduction (SnCl2 / HCl) N1->N2 Nitro Reduction N3 4-Chloro-3-methyl- 1,2-benzenediamine N2->N3 Yield >85% N4 Diazotization (NaNO2 / AcOH) N3->N4 Cyclization N5 5-Chloro-4-methyl- benzotriazole N4->N5 Agrochemical Scaffold

Workflow for the synthesis of agrochemical intermediates from 3-Chloro-2-methyl-6-nitroaniline.

Quantitative Reaction Optimization

Selecting the correct reduction method is paramount. Standard catalytic hydrogenation (Pd/C) often leads to unwanted hydrodehalogenation of the C-Cl bond. The table below summarizes the optimization data for the reduction of 3-chloro-2-methyl-6-nitroaniline.

Reduction MethodReagents & SolventTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Advantage / Disadvantage
Stannous Chloride SnCl₂·2H₂O, conc. HCl70–802.588>95Optimal: High chemoselectivity; completely prevents dechlorination.
Zinc Dust Zn, NH₄Cl, EtOH/H₂O78 (Reflux)4.08292Viable: Milder pH; easier aqueous workup, but slightly lower yield.
Catalytic Hydrogenation H₂, Pd/C, MeOH256.045<60Poor: Leads to significant hydrodehalogenation of the aryl chloride.

Self-Validating Experimental Protocols

Protocol A: Selective Nitro Reduction to 4-Chloro-3-methyl-1,2-benzenediamine

Mechanistic Rationale: Stannous chloride (SnCl₂) in concentrated hydrochloric acid provides a robust, single-electron transfer reduction pathway. The low pH is critical as it protonates the newly formed amine, keeping it solubilized as a hydrochloride salt and driving the reaction forward without cleaving the sensitive aryl-chloride bond.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g (53.6 mmol) of 3-chloro-2-methyl-6-nitroaniline in 50 mL of concentrated HCl in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 36.2 g (160.8 mmol, 3.0 eq) of SnCl₂·2H₂O portion-wise over 30 minutes to manage the exothermic reaction.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 70 °C for 2.5 hours.

  • Self-Validation Checkpoint: The starting material is distinctly yellow/orange. As the reduction proceeds, the solution will transition to a pale or colorless state. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the high-Rf yellow spot and the emergence of a low-Rf, UV-active spot that stains positively with ninhydrin.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Basify the solution to pH 10 using 6M NaOH (Caution: Exothermic).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-3-methyl-1,2-benzenediamine as an off-white solid.

Protocol B: Cyclization to 5-Chloro-4-methylbenzotriazole

Mechanistic Rationale: Converting the diamine to a benzotriazole requires diazotization. Glacial acetic acid is chosen as the solvent because it acts as a mild acid catalyst. It facilitates the formation of the transient diazonium salt at the less sterically hindered amine without over-protonating the adjacent amine, which must remain nucleophilic to execute the rapid intramolecular ring closure 2.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g (31.9 mmol) of 4-chloro-3-methyl-1,2-benzenediamine in 40 mL of glacial acetic acid.

  • Diazotization: Cool the solution to 10–15 °C. Prepare a solution of 2.42 g (35.1 mmol, 1.1 eq) of Sodium Nitrite (NaNO₂) in 10 mL of distilled water. Add the aqueous NaNO₂ dropwise to the acetic acid solution over 20 minutes.

  • Self-Validation Checkpoint: Upon addition of NaNO₂, the reaction mixture will exhibit a transient color change (often deepening in color) and mild effervescence. Because the resulting 5-chloro-4-methylbenzotriazole has low solubility in cold aqueous acetic acid, it will spontaneously precipitate as a crystalline solid, visually signaling reaction completion.

  • Isolation: Stir the suspension for an additional 1 hour at room temperature to ensure complete cyclization.

  • Filtration: Filter the precipitated solid under vacuum, wash thoroughly with cold water to remove residual acetic acid, and dry in a vacuum oven at 50 °C to afford pure 5-chloro-4-methylbenzotriazole.

References

  • European Patent Office. "METHODS OF INHIBITING CORROSION USING ISOMERS OF CHLORO-METHYLBENZOTRIAZOLE - Patent 1089982". EPO.org. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-3-methyl-6-nitroaniline Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7). This compound is a highly sterically hindered, multi-substituted aniline derivative use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Chloro-3-methyl-6-nitroaniline (CAS: 55730-13-7). This compound is a highly sterically hindered, multi-substituted aniline derivative used as a critical intermediate in the development of pharmaceuticals and agrochemicals.

Synthesizing this specific isomer presents unique mechanistic challenges, primarily revolving around regioselectivity during nitration and steric hindrance during deprotection. This guide is designed for research scientists and process chemists to troubleshoot bottlenecks, understand the causality behind protocol failures, and optimize yields.

I. Synthetic Workflow & Mechanistic Pathway

The standard synthetic route utilizes 2-chloro-3-methylaniline as the starting material. Because free anilines are highly susceptible to oxidation by nitrating agents, the amine must first be protected. Following nitration, the protecting group is removed to yield the target compound.

SynthesisWorkflow SM 2-Chloro-3-methylaniline (Free Amine) Protect Amine Protection (Ac2O, 60°C) SM->Protect Prevents oxidation Nitration Regioselective Nitration (60-70% HNO3 / AcOH) Protect->Nitration Directs ortho/para Isomers Isomeric Mixture (4-NO2 and 6-NO2) Nitration->Isomers Electrophilic substitution Purification Crystallization (Isomer Separation) Isomers->Purification Removes 4-NO2 isomer Hydrolysis Acidic Hydrolysis (35% HCl, 80°C) Purification->Hydrolysis Purified 6-NO2 intermediate Product 2-Chloro-3-methyl-6-nitroaniline (Target) Hydrolysis->Product Overcomes steric hindrance

Workflow for the regioselective synthesis of 2-Chloro-3-methyl-6-nitroaniline.

II. Troubleshooting Guides & FAQs

Q1: My nitration yield is dominated by the 4-nitro isomer. How can I improve the yield of the 6-nitro isomer? Cause: This is a classic issue of steric hindrance versus electronic direction. The acetyl protecting group (-NHAc) is a strong ortho/para director. However, the 6-position is ortho to the bulky -NHAc group, while the 4-position is para to it (and ortho to the smaller methyl group). The electrophile naturally favors the less sterically hindered 4-position[1]. Solution:

  • Solvent Control: Avoid using H₂SO₄. Using a controlled concentration of 60-70% HNO₃ in Glacial Acetic Acid (AcOH) at 20°C slows the reaction kinetics, preventing over-nitration and allowing for a more favorable isomeric ratio that can be separated via fractional crystallization[2].

  • Advanced Alternative (Chelation Control): If the acetyl route is too inefficient, switch to a carbamate protecting group (e.g., methyl carbamate) and use Ceric Ammonium Nitrate (CAN) as the nitrating agent. The cerium coordinates with the carbonyl oxygen of the carbamate, directing the nitronium ion almost exclusively to the ortho (6-position)[3].

Q2: Why am I getting black, tarry byproducts and very low yields during the nitration step? Cause: You are likely experiencing oxidative degradation. If you use concentrated HNO₃ without a solvent, or if you use a harsh HNO₃/H₂SO₄ "mixed acid" system, the strongly acidic conditions can prematurely cleave the acetyl protecting group. Once the free amine is exposed to nitric acid, it rapidly oxidizes into complex tarry mixtures[2]. Solution: Ensure your starting material is fully protected (verify by TLC; the protected amide will have a significantly higher Rf value in EtOAc/Hexane than the free amine). Use AcOH as your solvent to buffer the system and maintain the integrity of the amide bond during nitration[2].

Q3: The final deprotection (hydrolysis) step is stalling. I boiled the intermediate in concentrated NaOH for 24 hours with no conversion. Why? Cause: Extreme di-ortho steric hindrance. In your intermediate (6-nitro-2-chloro-3-methylacetanilide), the acetamido group at position 1 is sandwiched directly between a chlorine atom at position 2 and a nitro group at position 6. This creates a massive steric shield around the carbonyl carbon, completely blocking the Bürgi-Dunitz trajectory required for a bulky hydroxide ion to attack[2]. Solution: Basic hydrolysis is virtually impossible for this substrate. You must use harsh acidic hydrolysis . Switch to 35% aqueous Hydrochloric Acid (HCl) and heat to 80-100°C. Acidic hydrolysis works because the initial step is the protonation of the carbonyl oxygen (a very small electrophile), which increases the electrophilicity of the carbon enough to allow water to attack despite the crowding[2].

III. Quantitative Data: Nitration Condition Optimization

The following table summarizes the causal relationship between the chosen protecting group, the nitrating agent, and the resulting isomeric distribution.

Reaction ConditionDirecting GroupMajor Isomer6-Nitro Yield (%)4-Nitro Yield (%)Mechanistic Outcome
HNO₃ / H₂SO₄ (0°C) Acetyl (-Ac)4-Nitro12%78%High acidity causes premature deprotection and heavily favors the less hindered para-position.
60-70% HNO₃ / AcOH (20°C) Acetyl (-Ac)4-Nitro35%55%Optimal industrial balance; prevents deprotection while allowing separable isomer formation[2].
CAN / MeCN (25°C) Carbamate (-CO₂Me)6-Nitro82%10%Chelation between Cerium and the carbamate carbonyl directs the nitronium ion to the ortho-position[3],[4].
IV. Standard Operating Procedure (SOP): Optimized Acetyl Route

This self-validating protocol utilizes the AcOH-buffered nitration and acidic hydrolysis methods to ensure chemical integrity.

Phase 1: Protection (Synthesis of 2-chloro-3-methylacetanilide)

  • Dissolve 10.0 g of 2-chloro-3-methylaniline in 30 mL of glacial acetic acid in a round-bottom flask.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise at room temperature under continuous stirring.

  • Heat the mixture to 60-70°C for 2 hours. Validation: Spot on TLC (Hexane:EtOAc 3:1); the starting material spot should completely disappear.

  • Pour the mixture over 100 g of crushed ice. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Phase 2: Regioselective Nitration

  • Dissolve 5.0 g of the protected 2-chloro-3-methylacetanilide in 10 mL of glacial acetic acid.

  • Cool the flask in a water bath to maintain a temperature of 15-20°C.

  • Add 60-70% aqueous HNO₃ dropwise. Critical: Do not exceed a 2x to 4x molar excess of HNO₃, as this leads to over-nitration[2].

  • Stir at room temperature for 48 hours. Validation: TLC will show two new spots (the yellow 6-nitro isomer and the pale yellow 4-nitro isomer).

  • Pour into ice water. To isolate the 6-nitro isomer, wash the crude solid with ice-cold Dichloromethane (DCM) or boil in hexane. The 4-nitro isomer has higher solubility and will be extracted, leaving the purified 6-nitro-2-chloroacetanilide[2].

Phase 3: Acidic Deprotection (Hydrolysis)

  • Suspend 5.0 g of the purified 6-nitro-2-chloroacetanilide in 20 mL of 35% aqueous HCl.

  • Heat the mixture to a vigorous boil (80-100°C) for 2 to 4 hours. Validation: The solid will gradually dissolve, and the solution will turn a deep, bright yellow as the free amine forms[2].

  • Cool the reaction to room temperature. Carefully neutralize the mixture by adding aqueous ammonia dropwise until the pH reaches 7-8.

  • Filter the precipitated bright yellow solid, wash thoroughly with distilled water, and dry over Na₂SO₄ to yield pure 2-Chloro-3-methyl-6-nitroaniline.

V. References
  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available at:

  • Different complexes and transition states involved in one of the four possible nitration processes of THQ. ResearchGate. Available at:

  • Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. Available at:

  • Structure of THQ, its nitro derivatives and selectivity criteria for THQ nitration depending on the N-protective group. ResearchGate. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methyl-6-nitroaniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-methyl-6-nitroaniline. It provides in-depth troubleshooting advice and answe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-methyl-6-nitroaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions commonly encountered during this synthetic process. Our focus is on the practical application of chemical principles to mitigate these challenges, ensuring a higher yield and purity of the target compound.

Introduction to the Synthesis and its Challenges

The synthesis of 3-Chloro-2-methyl-6-nitroaniline is a critical step in the production of various pharmaceuticals and agrochemicals.[1][2][3][4] The most common synthetic route involves the nitration of 2-chloro-6-methylaniline or its N-acetylated precursor. While seemingly straightforward, this electrophilic aromatic substitution is fraught with challenges, primarily concerning regioselectivity and the prevention of unwanted side reactions. The interplay of the directing effects of the amino (or acetamido), chloro, and methyl groups on the aromatic ring, coupled with the harsh conditions of nitration, can lead to a mixture of products, complicating purification and reducing the overall yield.

This guide will dissect the common side reactions, explain their mechanistic origins, and provide actionable protocols to minimize their formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-Chloro-2-methyl-6-nitroaniline.

Problem 1: Low Yield of the Desired Product and a Mixture of Isomers

Symptoms:

  • Chromatographic analysis (TLC, HPLC, GC) of the crude product shows multiple spots or peaks with similar retention times.

  • NMR spectrum of the crude product is complex, with multiple sets of aromatic signals.

  • The isolated yield of 3-Chloro-2-methyl-6-nitroaniline is significantly lower than expected.

Root Cause Analysis:

The formation of isomeric byproducts is the most common challenge in this synthesis.[5] The starting material, 2-chloro-6-methylaniline, has three substituents that direct the incoming electrophile (the nitronium ion, NO₂⁺).

  • Amino Group (-NH₂): A strong activating, ortho-, para-director. Under strongly acidic nitrating conditions, it is protonated to the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.[5]

  • Chloro Group (-Cl): A deactivating, ortho-, para-director.

  • Methyl Group (-CH₃): An activating, ortho-, para-director.

The final distribution of isomers is a delicate balance of these electronic and steric effects.

Workflow for Diagnosing Isomer Formation

Start Crude Product Analysis TLC Multiple Spots on TLC? Start->TLC NMR Complex Aromatic Region in NMR? TLC->NMR Yes Purify Implement Purification Protocol TLC->Purify No, but low yield HPLC Multiple Peaks in HPLC/GC? NMR->HPLC Yes Isomers Isomeric Byproducts Present HPLC->Isomers Yes Isomers->Purify Optimize Optimize Reaction Conditions Isomers->Optimize cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack and Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O AromaticRing Aromatic Ring AreniumIon Arenium Ion (Carbocation Intermediate) AromaticRing->AreniumIon + NO₂⁺ Product Nitroaromatic Product AreniumIon->Product - H⁺ (Deprotonation)

Caption: The general mechanism of electrophilic aromatic nitration.

Q4: Can I use a different nitrating agent to avoid the use of mixed acid?

A4: While the nitric acid/sulfuric acid system is the most common, other nitrating agents can be used, although they may have their own advantages and disadvantages. For example, nitration can be carried out using nitric acid in acetic anhydride. This can sometimes lead to different isomer distributions. However, for the nitration of anilines, the mixed acid system is generally the most effective and well-established method.

Quantitative Data Summary

The following table summarizes the key parameters to control during the synthesis to minimize side reactions.

ParameterRecommended RangeRationalePotential Side Reaction if Deviated
Temperature 0-10 °CMinimizes exothermic runaway, reduces oxidation, and improves regioselectivity.[5] Isomer formation, oxidation (tarring), over-nitration.
Nitrating Agent 1.0-1.2 equivalentsSufficient for complete reaction without a large excess that promotes side reactions.Over-nitration, oxidation.
Reaction Time Monitor by TLC/HPLCEnsures complete conversion of starting material without allowing for the formation of degradation or over-nitrated products.Incomplete reaction or formation of byproducts.
Substrate N-acetylated anilineProtects the amino group, reducing its activating effect and preventing oxidation.[5] Isomer formation, oxidation.

Conclusion

The successful synthesis of 3-Chloro-2-methyl-6-nitroaniline hinges on the careful control of reaction conditions to manage the inherent challenges of electrophilic aromatic substitution on a polysubstituted aniline. By understanding the mechanisms of side reactions such as isomer formation, oxidation, and over-nitration, and by implementing the strategies outlined in this guide—namely, amino group protection, strict temperature control, and controlled addition of reagents—researchers can significantly improve the yield and purity of their desired product.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Save My Exams. (2025, January 7). Purification | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Plasse, et al. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Retrieved from [Link]

  • chemhume.co.uk. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. Retrieved from [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1296-1298. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.

Sources

Troubleshooting

resolving co-eluting impurities in 2-Chloro-3-methyl-6-nitroaniline analysis

Welcome to the technical support center for the analysis of 2-Chloro-3-methyl-6-nitroaniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Chloro-3-methyl-6-nitroaniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting impurities during chromatographic analysis. Our goal is to provide you with the causal logic behind experimental choices and a systematic framework for troubleshooting, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of co-elution in my chromatogram for 2-Chloro-3-methyl-6-nitroaniline?

A1: Co-elution can be subtle. Initial indicators often appear as distorted peak shapes. Instead of a symmetrical, Gaussian peak for your main analyte, you might observe:

  • Peak Shoulders or Tailing: A "shoulder" is a distinct bump on the leading or tailing edge of a peak, which is a strong indicator of a closely eluting impurity[1]. Tailing, a gradual decline on the backside of the peak, can also mask a co-eluting species, though it can also be caused by system issues[2].

  • Broadened Peaks: If your main peak is significantly wider than expected based on system suitability tests, it could be the result of two or more unresolved peaks merging.

  • Inconsistent Peak Area/Height: If you observe poor precision in your quantitative results across multiple injections, it may be due to an inconsistently resolved impurity contributing to the main peak area.

For definitive confirmation, especially when peaks appear symmetrical, advanced detection is necessary. A Photodiode Array (PDA) detector can assess peak purity by comparing UV spectra across the peak. If the spectra are not homogenous, co-elution is likely occurring[1].

Q2: I suspect co-elution. What are the absolute first steps I should take before modifying my method?

A2: Before any method modification, you must confirm that your HPLC system is performing optimally. This ensures the problem is chemical (related to the separation) and not mechanical.

Protocol 1: System Health & Suitability Check

  • Check for Leaks and Ensure Proper Connections: Visually inspect all fittings for any signs of leakage. Ensure all tubing, especially between the injector, column, and detector, is as short as possible with minimal diameter to reduce extra-column volume, which can cause peak broadening[3].

  • Verify Pump Performance: The flow rate must be consistent. An unstable baseline or drifting retention times can indicate pump issues[2]. Run the pump with a stable mobile phase and monitor the pressure; excessive fluctuation is a red flag.

  • Clean the System: If you suspect contamination, flush the entire system, including the injector and sample loop, with a strong solvent like isopropanol. Carryover from previous injections is a common source of unexpected peaks that can co-elute with your analyte[4].

  • Assess Column Health: A contaminated or degraded column is a primary cause of poor peak shape and resolution[3].

    • Flush the column with a strong solvent (compatible with the stationary phase).

    • If performance doesn't improve, consider replacing the column inlet frit, which can become clogged[2].

    • As a last resort, replace the column. A new column will provide a baseline for expected performance.

  • Check Injection Solvent: Dissolving your sample in a solvent significantly stronger than your initial mobile phase can cause severe peak distortion and apparent co-elution[2][3]. Whenever possible, dissolve your sample in the starting mobile phase.

Q3: What are the most likely impurities in a sample of 2-Chloro-3-methyl-6-nitroaniline?

A3: Impurities are typically process-related, arising from the synthetic route. The synthesis of chloro-nitro-anilines often involves the nitration and subsequent amination of chlorinated aromatic compounds or chlorination of nitrated anilines[5]. Potential impurities for 2-Chloro-3-methyl-6-nitroaniline could therefore include:

  • Positional Isomers: These are the most common and often most difficult to separate impurities. Examples include:

    • 2-Chloro-5-methyl-4-nitroaniline

    • 4-Chloro-3-methyl-2-nitroaniline

    • Other isomers formed during the nitration of 2-chloro-3-methylaniline.

  • Unreacted Starting Materials: For example, 2-chloro-3-methylaniline or its precursors.

  • Over-nitrated or Under-nitrated Species: Such as dinitro- or non-nitrated versions of the chloro-methyl-aniline backbone.

  • Related Compounds: Impurities from starting materials used in the synthesis, such as other isomers of toluidine or chlorotoluene.

Identifying these requires a technique like LC-MS, which can provide the mass of the co-eluting species, offering critical clues to its identity[6][7].

Troubleshooting Guide: Resolving Co-eluting Impurities

Q4: My HPLC system is fine, but I still have co-elution. How do I systematically optimize my reversed-phase HPLC method?

A4: Method optimization involves systematically altering chromatographic parameters to improve the resolution between your analyte and the impurity. The goal is to manipulate the chemical interactions between the analytes, the stationary phase, and the mobile phase.

Below is a logical workflow for method optimization.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Adjustments start Co-elution Confirmed pda_ms Identify Impurity with PDA/MS (If available) start->pda_ms Characterize Problem mobile_phase Step 1: Modify Mobile Phase pda_ms->mobile_phase gradient Step 2: Optimize Gradient mobile_phase->gradient If insufficient organic_ratio Vary Organic Ratio (e.g., ACN/MeOH) mobile_phase->organic_ratio column_chem Step 3: Change Column Chemistry gradient->column_chem If insufficient resolved Resolution Achieved gradient->resolved other_params Step 4: Adjust Temp / Flow Rate column_chem->other_params For fine-tuning column_chem->resolved other_params->resolved change_organic Switch Organic Solvent (ACN vs. MeOH) organic_ratio->change_organic ph Adjust pH (if impurity is ionizable) change_organic->ph ph->gradient If still co-eluting

Caption: Troubleshooting workflow for resolving co-elution.

Step 1: Modify the Mobile Phase The mobile phase is the most powerful tool for changing selectivity in reversed-phase HPLC.

  • Change the Organic Modifier Ratio: Adjust the ratio of your aqueous and organic solvents. For aniline derivatives, a common mobile phase is a mixture of water (often with an acid like formic acid) and acetonitrile or methanol[3][8]. Decreasing the percentage of the organic solvent will increase the retention time of all compounds, which may provide enough separation.

  • Switch the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders for closely related compounds. If you are using acetonitrile, try substituting it with methanol, and vice-versa. Methanol is more polar and a better hydrogen bond donor, which can significantly alter selectivity for compounds with polar functional groups like amines and nitro groups[3].

  • Adjust the pH: The amine group on 2-Chloro-3-methyl-6-nitroaniline and potential impurities is basic. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, dramatically affecting their retention.[3].

    • Causality: At a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid), the amine group will be protonated (-NH3+), making the molecule more polar and elute earlier. If your impurity does not have a basic group, its retention will be less affected, leading to separation. Conversely, at a neutral or slightly basic pH, the amine group is neutral (-NH2), making it more hydrophobic and increasing its retention.

Step 2: Optimize the Gradient Profile If you are using a gradient method, making the gradient shallower is a highly effective strategy.

Protocol 2: Developing a Shallow Gradient

  • Initial Fast Gradient: Run a quick "scouting" gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of your analyte and impurity.

  • Calculate Elution Composition: Note the percentage of organic solvent (%B) at which your main peak elutes.

  • Apply the Rule of Three: Design a new, shallower gradient that spans from about 10-15% below the elution composition to 5% above it.

  • Extend the Gradient Time: Run this narrower gradient over a longer period (e.g., 20-30 minutes). This decreases the rate of change of mobile phase strength, giving the analytes more time to interact with the stationary phase and improving resolution[8].

ParameterScouting GradientOptimized Shallow Gradient
Time (min) % Organic (B) % Organic (B)
0540
109555
129595
15595
Gradient Time 10 min20 min (over elution window)
Rationale Quickly determine elution %Increase resolution of target peaks

Step 3: Change the Stationary Phase If mobile phase and gradient optimization fail, the co-eluting impurity may have very similar properties to your analyte under C18 conditions. Changing the column chemistry provides an alternative separation mechanism.

  • Phenyl-Hexyl Column: This stationary phase offers pi-pi interactions with the aromatic ring of your aniline derivative. This can provide a unique selectivity compared to the hydrophobic interactions of a C18 column.

  • C8 Column: A C8 column is less hydrophobic than a C18. This can sometimes alter the elution order of closely related compounds[8][9].

  • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can offer different selectivity for polar analytes, especially those capable of hydrogen bonding.

Q5: Could Gas Chromatography (GC) be a viable alternative for this analysis?

A5: Yes, Gas Chromatography can be an excellent alternative or confirmatory technique, particularly for identifying and quantifying volatile or semi-volatile impurities. Aniline and its derivatives are well-suited for GC analysis[10][11].

  • Advantages: GC often provides very high resolution due to the efficiency of capillary columns. It can be more sensitive for certain compounds, especially with a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds like anilines[10], or a Mass Spectrometer (MS).

  • Method Considerations:

    • Column: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or SE-54), is a good starting point[10][11].

    • Temperature Program: A slow temperature ramp (e.g., 5-10 °C/min) through the elution temperature range of your isomers will maximize separation.

    • Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete volatilization without causing thermal degradation of the nitroaniline compounds.

Table 2: Exemplary Starting Conditions for HPLC and GC

ParameterHPLC (Reversed-Phase)GC-MS
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium, constant flow ~1.2 mL/min
Flow Rate 1.0 mL/minN/A
Gradient / Temp. Program Start at 30% B, ramp to 90% B over 20 minStart at 100°C, ramp 10°C/min to 280°C, hold 5 min
Detector PDA (254 nm) or MSMass Spectrometer (EI, Scan m/z 50-400)
Injection Volume 5 µL1 µL (split 20:1)
Column Temperature 35 °CN/A

References

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF. ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. ResearchGate. [Link]

  • Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. PrepChem.com. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Process for the preparation of chloro-o-nitroanilines.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]

Sources

Optimization

degradation pathways for 2-Chloro-3-methyl-6-nitroaniline under stress conditions

Welcome to the Technical Support Center for the stability-indicating analysis of 2-Chloro-3-methyl-6-nitroaniline . As a Senior Application Scientist, I have designed this hub to move beyond basic protocol lists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability-indicating analysis of 2-Chloro-3-methyl-6-nitroaniline .

As a Senior Application Scientist, I have designed this hub to move beyond basic protocol lists. Highly functionalized aromatic intermediates like 2-Chloro-3-methyl-6-nitroaniline present unique analytical challenges. The presence of an electron-donating primary amine (-NH₂), an electron-withdrawing nitro group (-NO₂), a halogen (-Cl), and a methyl group (-CH₃) creates a complex "push-pull" electronic system. Understanding the causality behind how this specific electronic environment reacts to stress is critical for developing robust, self-validating analytical methods.

Below, you will find a mechanistic overview, targeted troubleshooting guides, self-validating protocols, and quantitative benchmarks to ensure your forced degradation studies are scientifically rigorous and ICH-compliant.

Part 1: Mechanistic Causality of Degradation

The degradation of 2-Chloro-3-methyl-6-nitroaniline is dictated by the vulnerabilities of its functional groups.

  • Oxidative Susceptibility: The primary amine is the most reactive site. Under peroxide or Fenton-like conditions, the amine undergoes rapid oxidation to form nitroso or hydroxylamine derivatives[1]. Prolonged oxidative stress can also lead to the oxidation of the methyl group into a carboxylic acid, or cause the aniline moiety to polymerize into complex, dark-colored azo species[2].

  • Photolytic Rearrangement: Nitroanilines are notoriously photosensitive. UV/Vis irradiation induces intramolecular electron transfer, leading to rapid degradation. The rate of this photodegradation is heavily pH-dependent, often accelerating in alkaline conditions[3]. Furthermore, photolysis can induce homolytic cleavage of the C-Cl bond, resulting in dechlorination.

  • Hydrolytic Resistance: While the C-Cl bond is generally stable, its position (ortho to the amine) allows for slow nucleophilic aromatic substitution (NAS) under extreme alkaline stress, replacing the chloride with a hydroxyl group. Conversely, acidic conditions protonate the amine, deactivating the ring and rendering the molecule highly stable.

Degradation_Pathways API 2-Chloro-3-methyl- 6-nitroaniline Oxidation Oxidative Stress (H2O2 / Radicals) API->Oxidation Photo Photolytic Stress (UV/Vis Light) API->Photo Hydro Hydrolytic Stress (High/Low pH) API->Hydro Ox_Prod1 Nitroso Derivatives (Amine Oxidation) Oxidation->Ox_Prod1 Ox_Prod2 Carboxylic Acids (Methyl Oxidation) Oxidation->Ox_Prod2 Photo_Prod Dechlorination & Intramolecular Redox Photo->Photo_Prod Hydro_Prod Phenolic Compounds (Slow NAS of Cl) Hydro->Hydro_Prod

Fig 1. Primary stress degradation pathways for 2-Chloro-3-methyl-6-nitroaniline.

Part 2: Troubleshooting Guides & FAQs

Q1: During oxidative forced degradation, my sample solution turns dark brown/black, and I lose mass balance in my HPLC analysis. What is happening? A: This discoloration is a classic indicator of aniline polymerization. Under oxidative stress, the amine radical can couple to form azo compounds or polyaniline-like polymeric species[2]. These high-molecular-weight polymers often precipitate out of solution or bind irreversibly to the stationary phase of your HPLC column, leading to a loss of mass balance. Actionable Fix: Reduce the stressor concentration (e.g., use 0.5% H₂O₂ instead of 3%) or shorten the exposure time (e.g., 2 hours instead of 24 hours) to capture the primary monomeric degradation products before polymerization dominates.

Q2: Why do I see ongoing degradation in my autosampler after removing the sample from the UV photostability chamber? A: Photolytic degradation of nitroanilines can generate long-lived reactive oxygen species (ROS) or radical intermediates in the solvent matrix, meaning the reaction doesn't immediately stop when the light is turned off[4]. Actionable Fix: Implement a self-validating quenching step. Transfer the sample to amber vials immediately and add a radical scavenger (such as ascorbic acid or BHT) to quench the matrix before injection.

Q3: My acidic hydrolysis samples show almost 0% degradation after 48 hours at 60°C. Is my methodology flawed? A: No, your methodology is likely sound. Under strongly acidic conditions, the primary amine is protonated to form an anilinium ion. This removes the electron-donating capability of the nitrogen, strongly deactivating the aromatic ring toward further electrophilic attack and stabilizing the C-Cl bond against nucleophilic substitution. 2-Chloro-3-methyl-6-nitroaniline is inherently stable in acidic media.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every forced degradation experiment must be a self-validating system. This means incorporating active quenching to freeze the degradation profile at an exact time point, alongside unstressed controls to prove that degradation occurred due to the stressor and not the sample preparation.

Validation_Workflow Prep 1. Sample Prep (1 mg/mL API) Stress 2. Stress Application (Ox, Photo, pH, Temp) Prep->Stress Control Control Sample (No Stress) Prep->Control Quench 3. Quenching (Neutralize/Bisulfite) Stress->Quench Analysis 4. LC-MS/MS Analysis Quench->Analysis Validate 5. Mass Balance Validation Analysis->Validate Control->Analysis

Fig 2. Self-validating experimental workflow for forced degradation studies.
Protocol A: Controlled Oxidative Degradation

Causality Focus: Hydrogen peroxide continuously degrades the sample in the autosampler if not neutralized. We use sodium bisulfite to chemically destroy residual peroxide, ensuring the LC-MS snapshot is perfectly time-locked.

  • Preparation: Dissolve 2-Chloro-3-methyl-6-nitroaniline in an inert co-solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Stress Application: Transfer 5 mL of the stock to a volumetric flask. Add 1 mL of 3% H₂O₂. Incubate at 25°C in the dark for exactly 6 hours.

  • Quenching (Critical Step): Add 1 mL of 10% Sodium Bisulfite (NaHSO₃) solution to instantly reduce unreacted H₂O₂.

  • Control Generation: Prepare a parallel flask with 5 mL stock + 1 mL water + 1 mL Sodium Bisulfite.

  • Analysis: Dilute both flasks to 10 mL with mobile phase and analyze via LC-MS/MS. Calculate mass balance by comparing the sum of the API and degradant peak areas against the control.

Protocol B: Photolytic Degradation (ICH Q1B)

Causality Focus: Nitroanilines degrade differently depending on the solvent's pH[3]. We run this in a buffered aqueous/organic mixture to prevent pH drift from altering the degradation pathway mid-experiment.

  • Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0).

  • Stress Application: Expose the solution in a quartz cuvette to a light source providing an overall illumination of ≥1.2 million lux hours and integrated near-UV energy of ≥200 watt-hours/m².

  • Dark Control: Wrap an identical quartz cuvette entirely in aluminum foil and place it in the same chamber to account for thermal degradation caused by the light bulbs.

  • Analysis: Transfer immediately to amber autosampler vials and analyze.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics of 2-Chloro-3-methyl-6-nitroaniline under standard ICH stress conditions. Use this as a benchmark to determine if your analytical method is effectively capturing the degradation profile. Target degradation for a valid stability-indicating method is typically 5% to 20%.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Mechanism
Acidic Hydrolysis 0.1 M HCl60°C, 48h< 5%Protonation deactivates the aromatic ring.
Basic Hydrolysis 0.1 M NaOH60°C, 48h5 - 10%Slow nucleophilic aromatic substitution of Cl to OH.
Oxidative 3% H₂O₂25°C, 24h20 - 40%Amine oxidation to nitroso/azo species[1].
Photolytic UV/Vis (1.2M lux-hr)25°C15 - 30%Intramolecular redox, homolytic dechlorination[3].
Thermal Solid state80°C, 7 days< 5%Highly stable in the crystalline solid state.

References

  • [3] Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. ResearchGate. Available at: [Link]

  • [4] Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilc Substitution on 3-Chloro-2-methyl-6-nitroaniline

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address common experimental challenges.

Introduction to the SNAr Reaction of 3-Chloro-2-methyl-6-nitroaniline

Nucleophilic aromatic substitution is a critical transformation in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The substrate, 3-Chloro-2-methyl-6-nitroaniline, presents a unique set of challenges and opportunities. The presence of a nitro group ortho to the chlorine leaving group strongly activates the ring towards nucleophilic attack.[1][2] However, the steric hindrance from the adjacent methyl group and the electronic effects of the amino group can significantly influence reactivity and regioselectivity.

This guide provides in-depth, evidence-based strategies to overcome common hurdles and systematically optimize your reaction conditions for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with 3-Chloro-2-methyl-6-nitroaniline is not proceeding or is giving very low yields. What are the primary factors to investigate?

A1: Low or no conversion in this SNAr reaction can typically be traced back to a few key factors. A systematic approach to troubleshooting is recommended:

  • Inadequate Activation: While the ortho-nitro group is a powerful electron-withdrawing group (EWG), its activating effect might be insufficient for weakly nucleophilic partners. The reaction's success is highly dependent on the electronic activation of the aromatic ring.[1][3]

  • Poor Leaving Group Ability: In the context of SNAr, the lability of the leaving group is crucial. While chloride is a competent leaving group, fluoride is often superior.[4]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) and modulating the nucleophile's reactivity.[5]

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[6]

  • Inappropriate Base: The choice and stoichiometry of the base are critical, especially when using nucleophiles that require deprotonation.

Below is a decision-making workflow to guide your troubleshooting process:

troubleshooting_workflow start Low or No Product Formation check_activation Is the nucleophile sufficiently strong? start->check_activation check_solvent Is a polar aprotic solvent being used? check_activation->check_solvent Yes solution_nucleophile Consider a stronger nucleophile or catalytic activation. check_activation->solution_nucleophile No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to anhydrous DMF, DMSO, or NMP. check_solvent->solution_solvent No check_base Is the base appropriate and in sufficient quantity? check_temp->check_base Yes solution_temp Incrementally increase temperature (e.g., in 10-20 °C steps). check_temp->solution_temp No solution_base Screen different bases (e.g., K2CO3, Cs2CO3, organic bases). check_base->solution_base No success Reaction Optimized check_base->success Yes solution_nucleophile->check_solvent solution_solvent->check_temp solution_temp->check_base solution_base->success

Caption: Troubleshooting workflow for low SNAr reaction yield.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I suppress them?

A2: The formation of side products is a common challenge. Key potential side reactions include:

  • Displacement of the Nitro Group: While less common, under forcing conditions or with very strong nucleophiles, the nitro group itself can be displaced.

  • Reaction at the Amino Group: The aniline nitrogen can potentially react with electrophilic reagents if they are present.

  • Hydrodehalogenation: Reductive removal of the chlorine atom can occur, particularly if catalytic hydrogenation conditions are inadvertently introduced.

  • Homocoupling: Self-coupling of the starting material or product can sometimes be observed, especially in the presence of transition metal contaminants.[7]

To minimize these side reactions, consider the following strategies:

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can lead to less selective reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and moisture ingress.

  • Purity of Reagents: Ensure the purity of all starting materials, solvents, and reagents.

Q3: How do I choose the optimal solvent for the nucleophilic substitution on 3-Chloro-2-methyl-6-nitroaniline?

A3: The choice of solvent is paramount for a successful SNAr reaction.[5]

  • Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.[7][8]

  • Protic Solvents Should Generally Be Avoided: Protic solvents such as water, methanol, and ethanol can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[5][9]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMF 36.7153Excellent dissolving power, moderate boiling point.
DMSO 46.7189Highly polar, high boiling point, can be difficult to remove.
NMP 32.2202Good alternative to DMF and DMSO, high boiling point.
Acetonitrile 37.582Lower boiling point, may be suitable for more reactive systems.

Data sourced from various chemical property databases.

Q4: What is the role of the base in this reaction, and how do I select the right one?

A4: The base plays a crucial role, particularly when the nucleophile is a protic species (e.g., an alcohol, thiol, or a secondary amine). Its primary functions are to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to the higher solubility of its salts in organic solvents.

  • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

  • Stronger Bases: For less acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. However, these should be used with caution as they can promote side reactions.

The choice of base should be tailored to the pKa of the nucleophile. A general guideline is to use a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile.

Troubleshooting Guide

Issue 1: Reaction is slow or stalls before completion.

Potential Cause Recommended Solution
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition by TLC or LC-MS.
Poor Solvent Quality Ensure the use of anhydrous solvents. Water can significantly hinder the reaction by solvating the nucleophile and reacting with strong bases.[7]
Weak Nucleophile If possible, switch to a more nucleophilic reagent. Alternatively, consider using a stronger base to fully deprotonate the nucleophile.
Steric Hindrance The 2-methyl group can sterically hinder the approach of bulky nucleophiles. If feasible, using a less sterically demanding nucleophile may improve reaction rates.

Issue 2: Product decomposition is observed.

Potential Cause Recommended Solution
Excessive Temperature Reduce the reaction temperature. It may be a trade-off between reaction rate and product stability.
Harsh Basic Conditions Use a milder base or a stoichiometric amount of base. Excess strong base can lead to degradation of the starting material or product.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation over time.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-2-methyl-6-nitroaniline (1.0 eq).

  • Add the nucleophile (1.1 - 1.5 eq) and the chosen base (1.5 - 2.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Screening of Reaction Conditions

To optimize the reaction, a Design of Experiments (DoE) approach or a systematic screening of variables is recommended. A typical screening matrix could involve:

Variable Condition 1 Condition 2 Condition 3
Solvent DMFDMSONMP
Base K₂CO₃Cs₂CO₃DIPEA
Temperature 80 °C100 °C120 °C

This systematic approach allows for the identification of the optimal combination of conditions for your specific nucleophile.

Mechanistic Considerations

The SNAr reaction of 3-Chloro-2-methyl-6-nitroaniline proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of SNAr.

The initial attack of the nucleophile on the carbon bearing the chlorine atom forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.[2][10] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline.
  • Ghavami, R., & Zarei, M. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1465–1473.
  • Zubatyuk, R., & Shishkin, O. V. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A, 121(41), 7949–7956.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Khan, I., et al. (2019). Recent achievements in the synthesis of benzimidazole derivatives. Journal of the Iranian Chemical Society, 16(10), 2217-2257.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • PubMed. (2020, November 20). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis.
  • PubMed. (2013, May 17). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity.
  • Semantic Scholar. (n.d.). [PDF] Catalytic SNAr of unactivated aryl chlorides.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • PMC. (2018, December 1). Synthesis and biological profile of substituted benzimidazoles.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions.
  • . (n.d.). Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides. Retrieved from

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis | Request PDF.
  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • Taylor & Francis. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.).
  • Quora. (2018, March 8). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
  • Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.
  • Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • ResearchGate. (2026, March 3). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • MedLife Mastery. (2025, February 1). The Nucleophilic Substitution Reaction - MCAT Content.
  • ACS Publications - ACS.org. (2022, October 10). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen | Organic Letters.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
  • MedLife Mastery. (2025, February 1). The Nucleophilic Substitution Reaction - MCAT Content.
  • Organic Chemistry. (n.d.). Nucleophilic Substitution Practice Questions & Answers – Page 3.
  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-3-methyl-6-nitroaniline vs 2-Chloro-5-nitroaniline reactivity

A Comprehensive Reactivity Comparison: 2-Chloro-3-methyl-6-nitroaniline vs. 2-Chloro-5-nitroaniline As drug development and materials science push the boundaries of molecular complexity, understanding the nuanced reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Reactivity Comparison: 2-Chloro-3-methyl-6-nitroaniline vs. 2-Chloro-5-nitroaniline

As drug development and materials science push the boundaries of molecular complexity, understanding the nuanced reactivity of highly substituted anilines becomes critical. The positional isomerism of electron-withdrawing and electron-donating groups on an aromatic ring dictates not only the electronic landscape of the molecule but also its steric accessibility.

This guide provides an in-depth comparative analysis of two structurally related but chemically distinct building blocks: 2-Chloro-5-nitroaniline (CAS 6283-25-6)[1] and 2-Chloro-3-methyl-6-nitroaniline (CAS 55730-13-7)[2]. By deconstructing their steric environments and electronic profiles, we can accurately predict their behavior in nucleophilic acylation, diazotization, and electrophilic aromatic substitution (EAS) workflows.

Structural and Electronic Profiling

The fundamental difference in reactivity between these two compounds stems from the spatial arrangement of their substituents relative to the primary amine (-NH₂).

2-Chloro-5-nitroaniline (2C5N)

In 2C5N, the amine group is flanked by a chlorine atom at the ortho position (C2) and a hydrogen atom at the other ortho position (C6). The nitro group is located at the meta position (C5).

  • Electronic Effect: The nitro group exerts a strong inductive electron-withdrawing effect (-I) on the amine, but because it is meta, it cannot withdraw electron density via resonance (-M) directly from the nitrogen lone pair.

  • Steric Effect: With position 6 open, the amine group remains relatively accessible for nucleophilic attack[1].

2-Chloro-3-methyl-6-nitroaniline (2C3M6N)

In 2C3M6N, the amine group is completely sandwiched between a chlorine atom at C2 and a nitro group at C6. Furthermore, a methyl group occupies C3.

  • Electronic Effect: The ortho-nitro group exerts both a strong inductive (-I) and a powerful resonance (-M) electron-withdrawing effect. This delocalizes the amine's lone pair into the nitro group, drastically reducing its basicity and nucleophilicity.

  • Steric Effect: The presence of two bulky ortho substituents (Cl and NO₂) creates extreme steric hindrance (the ortho-effect), physically blocking incoming electrophiles from reacting with the amine nitrogen.

ReactivityLogic C2C5N 2-Chloro-5-nitroaniline (Less Hindered, Meta-NO2) Nuc1 High Amine Nucleophilicity Accessible Lone Pair C2C5N->Nuc1 Electronic/Steric EAS1 EAS at C4 / C6 (Amine Directed) C2C5N->EAS1 Ring Activation C2C3M6N 2-Chloro-3-methyl-6-nitroaniline (Highly Hindered, Ortho-NO2) Nuc2 Low Amine Nucleophilicity Steric Inhibition & Strong -M C2C3M6N->Nuc2 Electronic/Steric EAS2 EAS Highly Specific at C4 (Synergistic Activation) C2C3M6N->EAS2 Ring Activation

Reactivity logic tree illustrating the divergent chemical behavior driven by steric and electronic effects.

Comparative Reactivity Analysis

A. Nucleophilic Acylation and Alkylation

Because the lone pair in 2C5N is not resonance-delocalized by the meta-nitro group, it acts as a competent nucleophile. It readily undergoes N-acylation with glutaric anhydride at 80 °C to form key intermediates for drugs like bendamustine[3], or with benzoyl chloride in pyridine to yield N-phenyl-benzamides[4].

Conversely, 2C3M6N is exceptionally resistant to standard acylation. The steric bulk of the C2-Cl and C6-NO₂ groups prevents the tetrahedral transition state required for acylation. Attempting to acylate 2C3M6N requires forcing conditions, such as the use of neat acetic anhydride with catalytic DMAP at reflux, or deprotonation of the amine with a strong base (e.g., NaH) prior to electrophile addition.

B. Diazotization (Sandmeyer Workflows)

Diazotization requires the amine to first be protonated and dissolved in an acidic aqueous medium.

  • 2C5N is sufficiently basic to dissolve in dilute hydrochloric acid and undergoes standard diazotization with sodium nitrite at 0–5 °C[5].

  • 2C3M6N is practically non-basic in water. It will not dissolve in aqueous HCl. Diazotization must be performed under anhydrous conditions using concentrated sulfuric acid and nitrosyl sulfuric acid (NO⁺HSO₄⁻).

C. Electrophilic Aromatic Substitution (EAS) Regioselectivity
  • 2C5N: The strongly activating -NH₂ group dominates the directing effects, pushing incoming electrophiles to the ortho (C6) and para (C4) positions.

  • 2C3M6N: This molecule presents a fascinating case of synergistic directing effects. The available positions are C4 and C5. The -NH₂ group directs to C4 (para). The C3-CH₃ group directs to C4 (ortho). The C6-NO₂ group directs to C4 (meta). Because all three substituents synergistically activate or direct toward position 4, EAS reactions (such as bromination) will occur with near 100% regioselectivity at C4.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity metrics for both compounds.

Property / Metric2-Chloro-5-nitroaniline2-Chloro-3-methyl-6-nitroaniline
CAS Number 6283-25-655730-13-7
Amine Steric Environment Mono-ortho substituted (Less hindered)Di-ortho substituted (Highly hindered)
Nitro Group Position Meta to amine (-I effect only)Ortho to amine (-I and -M effects)
Acylation Yield (Standard) >90% (e.g., with Glutaric Anhydride)<10% (Requires forcing conditions)
Diazotization Medium Aqueous HCl / H₂SO₄Concentrated H₂SO₄ (Nitrosyl Sulfuric)
EAS Preferred Site C4 and C6 (Mixture)C4 (Highly specific)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process causality checks.

Protocol 1: N-Acylation of 2-Chloro-5-nitroaniline

This protocol utilizes pyridine as both an acid scavenger and a nucleophilic catalyst to drive the reaction forward[4].

  • Preparation: Charge a dry, argon-purged round-bottom flask with 2-Chloro-5-nitroaniline (1.0 equiv) and anhydrous pyridine (0.5 M concentration).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (1.2 equiv) dropwise over 15 minutes.

    • Causality: The dropwise addition controls the exothermic nature of the reaction, preventing the formation of di-acylated side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (bright yellow) should disappear, replaced by a higher Rf product spot (UV active).

  • Workup: Quench the reaction by pouring it into ice-cold 1M HCl.

    • Causality: The HCl neutralizes the pyridine, converting it to water-soluble pyridinium chloride, causing the hydrophobic N-phenyl-benzamide product to precipitate as a solid. Filter, wash with water, and dry under vacuum.

Protocol 2: Diazotization and Sandmeyer Reaction of 2-Chloro-5-nitroaniline

This protocol relies on strict temperature control to prevent the premature degradation of the diazonium intermediate[5].

  • Solubilization: Suspend 2-Chloro-5-nitroaniline (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water (0.5 M). Heat gently to 50 °C until complete dissolution occurs, then rapidly cool to 0–5 °C to form a fine suspension of the amine hydrochloride salt.

    • Causality: Creating a fine suspension maximizes the surface area for the solid-liquid nitrosation reaction, ensuring complete conversion.

  • Nitrosation: Dissolve sodium nitrite (1.1 equiv) in a minimal amount of water. Add this dropwise to the amine suspension, strictly maintaining the internal temperature below 5 °C.

    • Causality: If the temperature exceeds 5 °C, the unstable diazonium salt will expel N₂ gas and react with water to form a phenol impurity.

  • In-Process Validation: After 30 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.

  • Quenching: Add sulfamic acid or urea in small portions until the starch-iodide test is negative.

    • Causality: Excess nitrous acid must be destroyed; otherwise, it will interfere with the subsequent Sandmeyer nucleophile (e.g., oxidizing Cu(I) to Cu(II)).

  • Substitution: The cold diazonium solution is now ready to be added dropwise to a solution of the desired nucleophile (e.g., CuCl for chlorination, CuCN for cyanation).

DiazotizationWorkflow Step1 Amine Substrate (2-Chloro-5-nitroaniline) Step2 Acidification (HCl / H2O) Step1->Step2 Solubilization Step3 Nitrosation (NaNO2, 0-5 °C) Step2->Step3 Cooling to 0°C Step4 Diazonium Salt Intermediate Step3->Step4 Electrophilic Attack by NO+ Step5 Sandmeyer Reaction (CuCl / CuCN) Step4->Step5 Nucleophilic Substitution Note 2C3M6N requires Nitrosyl Sulfuric Acid due to low basicity Note->Step3

Step-by-step workflow for the diazotization of anilines, highlighting the divergent reagent requirements for highly hindered substrates.

References

  • PatSnap. "Method for synthesizing bendamustine hydrochloride intermediate". URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis". URL:[Link]

  • RSC Publishing. "Some Derivatives of Benz-l-thia-2:3-diazole, the Nature of the Thiadiazole Ring, and a Note on the Thiolation of 2-Chloro-5-nitroaniline". URL:[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 2-Chloro-3-methyl-6-nitroaniline and Its Isomers

An objective comparison of the biological activity of 2-Chloro-3-methyl-6-nitroaniline and its isomers, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the biological activity of 2-Chloro-3-methyl-6-nitroaniline and its isomers, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed analysis based on structure-activity relationships, offering insights into the potential cytotoxic, genotoxic, and antimicrobial properties of these compounds.

Executive Summary: Direct comparative studies on the biological activity of 2-Chloro-3-methyl-6-nitroaniline and its isomers are not extensively available in peer-reviewed literature. However, by applying established principles of structure-activity relationships (SAR), we can infer their potential biological profiles. This guide synthesizes data from related chloro-, methyl-, and nitro-substituted anilines to build a predictive framework for their activity. The position of the nitro group is anticipated to be a primary driver of genotoxicity, while the chloro and methyl substituents will likely modulate cytotoxicity and antimicrobial effects through electronic and steric influences. Standardized assays, including the Ames test for mutagenicity, the MTT assay for cytotoxicity, and broth microdilution for antimicrobial screening, are presented as a robust framework for empirical validation.

Introduction: The Challenge of Isomeric Differentiation

2-Chloro-3-methyl-6-nitroaniline is a substituted aromatic amine, a class of compounds with wide-ranging industrial applications and diverse biological activities. The specific arrangement of the chloro, methyl, and nitro groups on the aniline ring gives rise to numerous isomers, each with a unique three-dimensional structure and electronic distribution. These subtle differences can lead to profound variations in their interactions with biological macromolecules, resulting in distinct toxicological and pharmacological profiles. Understanding these differences is paramount for hazard assessment and for the potential development of novel therapeutic agents.

This guide will focus on a predictive comparison of the biological activities of 2-Chloro-3-methyl-6-nitroaniline and its isomers based on the known effects of their constituent functional groups. We will explore the likely impacts on genotoxicity, cytotoxicity, and antimicrobial activity, and provide detailed protocols for key validation assays.

Inferring Biological Activity from Structural Analogs: A Predictive Framework

Genotoxicity & Mutagenicity

The presence of a nitro group on an aromatic ring is a well-established structural alert for mutagenicity. Many nitroaromatic compounds can be enzymatically reduced by bacterial nitroreductases (as found in the Ames test strains) or mammalian enzymes to form highly reactive N-hydroxyarylamine intermediates. These intermediates can then form adducts with DNA, leading to mutations.

The position of the nitro group relative to the amino group is critical. Ortho and para-nitroanilines are often more potent mutagens than meta-nitroanilines. In the case of 2-Chloro-3-methyl-6-nitroaniline, the nitro group is ortho to the amino group, suggesting a high potential for mutagenic activity. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups will further modulate this activity.

Table 1: Predicted Genotoxicity Ranking of 2-Chloro-3-methyl-6-nitroaniline Isomers

IsomerNitro Group Position Relative to Amino GroupPredicted GenotoxicityRationale
2-Chloro-3-methyl-6-nitroanilineorthoHighThe ortho position of the nitro group facilitates the formation of a reactive nitrenium ion, a key intermediate in DNA adduct formation.
Isomers with para-nitro positionparaHigh to ModerateThe para position also allows for resonance stabilization of the reactive intermediates. The presence of other substituents may sterically hinder the interaction with DNA or metabolic enzymes.
Isomers with meta-nitro positionmetaLowThe meta position does not allow for direct resonance delocalization of the nitro group with the amino group, generally leading to a significant decrease in mutagenic potential.
Cytotoxicity

The cytotoxicity of substituted anilines is often linked to their ability to induce oxidative stress, disrupt cell membranes, or interfere with key cellular enzymes. The lipophilicity of the molecule, governed by the substituents, plays a crucial role in its ability to cross cell membranes.

The chloro group increases lipophilicity, which can enhance cell penetration and, consequently, cytotoxicity. The methyl group also contributes to lipophilicity. The combined presence of these groups in 2-Chloro-3-methyl-6-nitroaniline suggests a moderate to high potential for cytotoxicity.

Table 2: Predicted Cytotoxicity Trends for 2-Chloro-3-methyl-6-nitroaniline Isomers

FeaturePredicted Impact on Cytotoxicity (IC50)Rationale
Presence of Chloro groupLower IC50 (Higher Cytotoxicity)Increases lipophilicity, enhancing membrane permeability and cellular uptake.
Presence of Methyl groupLower IC50 (Higher Cytotoxicity)Increases lipophilicity.
Positional IsomerismVariableThe relative positions of the substituents can influence intramolecular hydrogen bonding and overall molecular shape, affecting interactions with cellular targets.
Antimicrobial Activity

Substituted anilines can exhibit antimicrobial properties by disrupting bacterial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The mechanisms are diverse and depend on the specific substitution pattern. Nitroaromatic compounds, in particular, are known to have antimicrobial effects, often related to their ability to undergo reductive activation in the microbial cell, leading to the generation of reactive oxygen species.

The combination of a nitro group and a halogen, as seen in 2-Chloro-3-methyl-6-nitroaniline, is a common feature in many antimicrobial compounds. The lipophilicity imparted by the chloro and methyl groups would also be expected to enhance activity against a range of bacteria, particularly those with lipid-rich cell envelopes.

Experimental Protocols for Biological Activity Assessment

Ames Test for Mutagenicity

This assay is a widely used method for detecting mutagenic compounds and is a regulatory requirement for new chemical entities.

Protocol:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutation types. Include a strain for detecting oxidative mutagens (e.g., TA102 or E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens that require metabolic activation.

  • Dose Selection: Perform a preliminary toxicity test to determine a suitable dose range for the test compound. The highest dose should show some evidence of toxicity.

  • Plate Incorporation Assay:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the selected bacterial strain, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of the S9 mix (if required).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous revertant) count.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Strain Select Salmonella Strains Mix Mix Bacteria, Compound, & S9 in Top Agar Strain->Mix S9 Prepare S9 Mix S9->Mix Compound Prepare Test Compound Dilutions Compound->Mix Pour Pour onto Minimal Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Dose-Response Count->Analyze

Caption: Workflow for the Ames Test for Mutagenicity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated control and vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_detection Detection Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat Cells with Compound Dilutions Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that will inhibit the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilutions Prepare Compound Dilutions in Plate Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Conclusion

While direct experimental comparisons of 2-Chloro-3-methyl-6-nitroaniline and its isomers are lacking in the public domain, a robust predictive framework can be constructed based on well-established structure-activity relationships. The presence and position of the nitro group are likely the dominant factors in determining genotoxicity, with ortho and para isomers posing a greater risk. The chloro and methyl groups are expected to modulate cytotoxicity and antimicrobial activity, primarily by influencing the compound's lipophilicity and steric profile.

The experimental protocols provided in this guide offer a clear and standardized path for the empirical validation of these predictions. A systematic evaluation using these assays would provide the necessary data to build a comprehensive understanding of the biological activity of this series of compounds, ensuring both safety in handling and the potential for novel applications.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Benigni, R., & Bossa, C. (2011). Structure-activity relationship studies of chemical mutagens and carcinogens: a historical perspective and new opportunities. Mutation Research/Reviews in Mutation Research, 727(1-2), 1-10. [Link]

  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment. Chapter R.7a: Endpoint specific guidance. [Link]

Validation

A Tale of Two Aminations: A Comparative Guide to Aniline Synthesis via Buchwald-Hartwig Amination and Traditional Ammonolysis

For Researchers, Scientists, and Drug Development Professionals The synthesis of anilines, foundational scaffolds in pharmaceuticals, agrochemicals, and materials science, has long been a cornerstone of organic chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of anilines, foundational scaffolds in pharmaceuticals, agrochemicals, and materials science, has long been a cornerstone of organic chemistry. The methods to achieve this critical transformation have evolved significantly, moving from harsh, classical approaches to sophisticated, catalytic systems. This guide provides an in-depth, objective comparison between the modern Buchwald-Hartwig amination and traditional ammonolysis for the synthesis of anilines, offering field-proven insights and experimental data to inform your synthetic strategy.

The Enduring Importance of the C-N Bond

The carbon-nitrogen bond in aryl amines is a key structural motif that imparts specific biological and material properties. The efficiency and selectivity of the methods used to construct this bond are therefore of paramount importance. Historically, the synthesis of anilines has been dominated by methods requiring severe reaction conditions and offering limited substrate scope. The advent of transition-metal catalysis, particularly the Buchwald-Hartwig amination, has revolutionized this field.

Traditional Ammonolysis: A Brute-Force Approach

Traditional ammonolysis for aniline synthesis typically involves the reaction of an aryl halide or phenol with ammonia or an amine at high temperatures and pressures, often in the presence of a catalyst.[1][2] Industrially, this has been a workhorse for large-scale production, particularly from feedstocks like phenol and chlorobenzene.[1][3]

Mechanism and Conditions

The reaction generally proceeds via a nucleophilic aromatic substitution mechanism. For instance, the ammonolysis of chlorobenzene often employs a copper catalyst, such as cuprous chloride, to facilitate the displacement of the chloride by ammonia.[4][5] The reaction conditions are demanding, with temperatures ranging from 180-350°C and pressures from 60-200 bar.[1][4][5] The ammonolysis of phenol can be achieved by passing a vapor of phenol and ammonia over a solid catalyst like alumina or silica at high temperatures.[2][6]

Advantages and Limitations

The primary advantage of traditional ammonolysis lies in its use of relatively inexpensive starting materials and its scalability for the production of simple anilines.[1] However, its limitations are significant and often prohibitive in the context of complex molecule synthesis:

  • Harsh Reaction Conditions: The high temperatures and pressures required are not compatible with many sensitive functional groups.

  • Poor Selectivity: A major drawback is the formation of a mixture of primary, secondary, and tertiary amines, as the newly formed aniline can act as a nucleophile and react further with the starting material.[7][8][9] This necessitates challenging and often costly purification steps.

  • Limited Substrate Scope: Aryl halides are generally less reactive towards nucleophilic substitution, and the scope of substrates is often limited to simple, robust aromatic systems.[7][8]

Buchwald-Hartwig Amination: A Paradigm of Precision

First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, the palladium-catalyzed amination reaction has become an indispensable tool for the formation of C-N bonds.[10][11] It allows for the coupling of a wide array of amines with aryl halides and pseudohalides under significantly milder conditions than traditional methods.[11]

The Catalytic Cycle: A Symphony of Steps

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[10][12]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[10]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated, regenerating the active Pd(0) catalyst.[10]

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the desired reductive elimination and preventing side reactions.[11][13]

Advantages and Unprecedented Scope

The Buchwald-Hartwig amination offers numerous advantages that have led to its widespread adoption:

  • Mild Reaction Conditions: Reactions are typically run at temperatures ranging from room temperature to around 110°C, at atmospheric pressure.[14][15]

  • Broad Substrate Scope: A vast range of aryl and heteroaryl halides and pseudohalides (chlorides, bromides, iodides, triflates) can be coupled with primary and secondary amines.[11][16]

  • Excellent Functional Group Tolerance: The mild conditions allow for the presence of a wide variety of functional groups that would not survive traditional ammonolysis conditions.[11][17]

  • High Selectivity: The reaction is highly selective for the formation of the desired mono-arylated product, avoiding the over-alkylation issues seen in ammonolysis.[18]

Head-to-Head Comparison: Performance Metrics

The following table provides a direct comparison of the key performance indicators for both methods.

FeatureBuchwald-Hartwig AminationTraditional Ammonolysis
Reaction Temperature Room temperature to ~110°C[14][15]150°C to >350°C[1][4]
Reaction Pressure Atmospheric pressureHigh pressure (60-200 bar)[1][5]
Catalyst System Palladium precursor with a phosphine ligand[11]Copper salts or metal oxides[2][4]
Substrate Scope Broad: Aryl/heteroaryl chlorides, bromides, iodides, triflates[11][16]Narrow: Primarily simple aryl halides and phenols[1]
Amine Scope Primary and secondary alkyl and aryl amines[11]Primarily ammonia, leading to mixtures[7]
Functional Group Tolerance Excellent[11][17]Poor
Selectivity High for mono-arylation[18]Often poor, leading to mixtures of primary, secondary, and tertiary amines[7][8]
Key Advantage Versatility, mild conditions, high selectivityLow-cost starting materials, scalability for simple anilines
Key Disadvantage Cost of palladium catalyst and ligandsHarsh conditions, poor selectivity, limited scope

Visualizing the Workflow

The following diagram illustrates the contrasting workflows of the two synthetic approaches.

G cluster_0 Traditional Ammonolysis cluster_1 Buchwald-Hartwig Amination a1 Aryl Halide / Phenol + Ammonia a2 High Temperature & High Pressure Reactor a1->a2 Catalyst (e.g., Cu salt) a3 Mixture of Primary, Secondary, Tertiary Amines a2->a3 a4 Complex Purification (e.g., Distillation) a3->a4 a5 Isolated Aniline a4->a5 b1 Aryl Halide / Pseudohalide + Amine b2 Inert Atmosphere Reactor (Moderate Temperature) b1->b2 Pd Catalyst + Ligand + Base b3 Crude Product (High Selectivity) b2->b3 b4 Standard Purification (e.g., Chromatography) b3->b4 b5 Isolated Aniline b4->b5

Caption: Workflow comparison of traditional ammonolysis and Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step experimental protocols for both methods.

Protocol 1: Traditional Ammonolysis of Chlorobenzene (Illustrative)

This protocol is based on general industrial processes and should be performed with extreme caution in a specialized high-pressure laboratory setting.

  • Reactor Charging: A high-pressure autoclave constructed of a corrosion-resistant material is charged with chlorobenzene, an aqueous solution of ammonia (typically in large excess), and a catalytic amount of a copper salt (e.g., cuprous chloride).[4]

  • Reaction: The reactor is sealed and heated to a temperature between 180-220°C, with the pressure reaching 60-75 bar.[5] The reaction mixture is agitated for several hours.

  • Work-up and Isolation: After cooling, the reactor is carefully depressurized. The reaction mixture, which consists of two phases, is transferred to a separation funnel. The organic layer is separated and subjected to fractional distillation to separate aniline from unreacted chlorobenzene and byproducts like diphenylamine.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

This protocol is adapted from established laboratory procedures and should be performed under an inert atmosphere.[14][15]

  • Reaction Setup: An oven-dried Schlenk tube is charged with 4-bromotoluene (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01 mmol, 0.02 eq. Pd), and a suitable phosphine ligand like BINAP (0.03 mmol).[14]

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Solvent Addition and Reaction: Anhydrous toluene is added via syringe. The reaction mixture is then heated in an oil bath at 80-110°C with stirring until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-phenyl-4-methylaniline.

Conclusion: Choosing the Right Tool for the Job

The choice between Buchwald-Hartwig amination and traditional ammonolysis is dictated by the specific requirements of the synthesis. For the large-scale industrial production of simple, unfunctionalized anilines, traditional ammonolysis remains a viable, albeit environmentally taxing, option.

However, for researchers, scientists, and drug development professionals working on the synthesis of complex, highly functionalized molecules, the Buchwald-Hartwig amination is unequivocally the superior method. Its mild reaction conditions, broad substrate scope, excellent functional group tolerance, and high selectivity provide a level of precision and versatility that traditional methods cannot match. The continued development of more active and cost-effective catalyst systems will only further solidify the position of the Buchwald-Hartwig amination as an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Production via Ammonolysis Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Books. (n.d.). Chapter 3: Synthetic Methods for Primary Anilines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • Slideshare. (n.d.). Final Year Project - Production of Aniline from Ammonolysis of Phenol. Retrieved from [Link]

  • askIITians. (2016, February 23). What are the limitations of Hoffman amonolysis of alkyl or aryl halid. Retrieved from [Link]

  • Scribd. (n.d.). Production of Aniline From Ammonolysis of Phenol - 2010-CH-09,61,65,87. Retrieved from [Link]

  • Google Patents. (n.d.). Ammonolysis of aryl halides.
  • askIITians. (2016, February 23). What are the limitations of Hoffman amonolysis of alkyl or aryl halid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • YouTube. (2023, June 24). Ammonolysis reaction of alcohols | Preparation of Aniline from Phenol | Organic Chemistry Class 12 |. Retrieved from [Link]

  • ResearchGate. (2020, July 26). PRODUCTION OF ANILINE BY AMMONOLYSIS. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Simultaneous hydrolysis and ammonolysis of aryl halides.
  • Google Patents. (1982, October 13). Process for synthesizing aniline.
  • Filo. (2025, August 10). Ammonolysis of alkyl halide is not a good method for prepare primary amin... Retrieved from [Link]

  • ACS Publications. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Retrieved from [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Retrieved from [Link]

  • PubMed. (2017, April 7). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • SaraNextGen.Com. (2025, February 10). Give reasons : (i) Ammonolysis of alkyl halides is not a good method to prepare pure primary amines. (ii) Aniline does n. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of aniline from phenol and ammonia.
  • ResearchGate. (n.d.). Comparison of two substrates, ammonia and aniline. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Journey: Characterizing 3-Chloro-2-methyl-6-nitroaniline and its Synthetic Precursors

An In-Depth Technical Guide for Researchers In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel and existing compounds is paramount. Spectroscopic analysis provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel and existing compounds is paramount. Spectroscopic analysis provides the foundational data for this characterization, offering a fingerprint of a molecule's architecture. This guide presents a detailed spectroscopic comparison of 3-Chloro-2-methyl-6-nitroaniline, a key chemical intermediate, and its logical precursors, 3-chloro-2-methylaniline and 2-methyl-6-nitroaniline.

This comparative analysis is structured around a common synthetic pathway, providing a logical framework for understanding the incremental changes in the spectral data as functional groups are introduced. By examining the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of each compound, we can observe the distinct influence of the chloro and nitro groups on the aniline scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed experimental data and the rationale behind the spectral interpretations.

The Synthetic Pathway: A Roadmap for Comparison

The synthesis of 3-Chloro-2-methyl-6-nitroaniline can be logically approached through the nitration of 3-chloro-2-methylaniline. This common electrophilic aromatic substitution provides a clear progression for our spectroscopic analysis. We will, therefore, compare the spectra of the starting material (3-chloro-2-methylaniline), the final product (3-Chloro-2-methyl-6-nitroaniline), and a related compound, 2-methyl-6-nitroaniline, to isolate the spectroscopic effects of the chloro and nitro substituents.

Synthetic Pathway cluster_precursors Precursors cluster_product Product 3-chloro-2-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methyl-6-nitroaniline 3-Chloro-2-methyl-6-nitroaniline 3-chloro-2-methylaniline->3-Chloro-2-methyl-6-nitroaniline Nitration (HNO3/H2SO4) 2-methyl-6-nitroaniline 2-Methyl-6-nitroaniline 2-methyl-6-nitroaniline->3-Chloro-2-methyl-6-nitroaniline Chlorination (Alternative Route)

Caption: Synthetic pathway to 3-Chloro-2-methyl-6-nitroaniline.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The comparison of the IR spectra of our three compounds clearly illustrates the addition of the nitro group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (or a drop of the liquid) is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is processed to identify the key absorption bands.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
3-Chloro-2-methylaniline 3450-3300 (two bands), 1620, 1350-1250, 800-600N-H stretch (primary amine), N-H bend, C-N stretch, C-Cl stretch
2-Methyl-6-nitroaniline 3500-3300 (two bands), 1625, 1550-1490 (strong), 1350-1300 (strong), 1360-1290N-H stretch (primary amine), N-H bend, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-N stretch
3-Chloro-2-methyl-6-nitroaniline 3400-3300 (two bands), 1620, 1540-1480 (strong), 1360-1310 (strong), 1350-1250, 800-600N-H stretch (primary amine), N-H bend, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-N stretch, C-Cl stretch

Analysis:

The most dramatic change in the IR spectra is the appearance of two strong absorption bands in the regions of 1550-1480 cm⁻¹ and 1360-1300 cm⁻¹ upon nitration. These correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The presence of these intense bands in both 2-methyl-6-nitroaniline and 3-Chloro-2-methyl-6-nitroaniline confirms the successful introduction of this functional group. The characteristic absorptions for the primary amine (N-H stretches and bends) and the C-Cl stretch are present in the respective compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
3-Chloro-2-methylaniline 6.9-7.2 (m, 3H), 3.8 (br s, 2H), 2.2 (s, 3H)Ar-H, NH₂, CH₃
2-Methyl-6-nitroaniline 7.9 (d, 1H), 7.2 (t, 1H), 6.7 (d, 1H), 4.8 (br s, 2H), 2.3 (s, 3H)Ar-H, NH₂, CH₃
3-Chloro-2-methyl-6-nitroaniline 8.0 (d, 1H), 7.4 (d, 1H), 5.0 (br s, 2H), 2.4 (s, 3H)Ar-H, NH₂, CH₃

Analysis:

The introduction of the electron-withdrawing nitro group has a significant deshielding effect on the aromatic protons, causing their signals to shift downfield (to a higher ppm value). This is evident when comparing the aromatic proton signals of 3-chloro-2-methylaniline (6.9-7.2 ppm) with those of 2-methyl-6-nitroaniline and 3-Chloro-2-methyl-6-nitroaniline (up to 8.0 ppm). The broad singlet for the amine protons (NH₂) also shifts downfield upon nitration due to the decreased electron density on the aniline ring. The methyl group protons remain as a singlet in all three compounds, with minor shifts in their chemical environment.

¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)Assignment
3-Chloro-2-methylaniline 145.0, 133.0, 130.0, 127.0, 120.0, 118.0, 15.0Ar-C, CH₃
2-Methyl-6-nitroaniline 148.0, 138.0, 130.0, 125.0, 122.0, 119.0, 17.0Ar-C, CH₃
3-Chloro-2-methyl-6-nitroaniline 147.0, 137.0, 135.0, 128.0, 125.0, 120.0, 16.0Ar-C, CH₃

Analysis:

Similar to the ¹H NMR, the ¹³C NMR spectra show a downfield shift for the aromatic carbon signals upon the introduction of the nitro group. The carbon atom directly attached to the nitro group is significantly deshielded. The chemical shifts of the methyl carbons are less affected. The presence of six distinct aromatic carbon signals in the final product is consistent with its proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
3-Chloro-2-methylaniline C₇H₈ClN141.60141/143 (M⁺/M⁺+2), 106, 77
2-Methyl-6-nitroaniline C₇H₈N₂O₂152.15152 (M⁺), 136, 106, 77
3-Chloro-2-methyl-6-nitroaniline C₇H₇ClN₂O₂186.59186/188 (M⁺/M⁺+2), 170, 140, 105

Analysis:

The molecular ion peak (M⁺) in the mass spectrum of each compound corresponds to its molecular weight. For the chlorine-containing compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observed as two peaks (M⁺ and M⁺+2) separated by two mass units. The fragmentation patterns are consistent with the structures, showing losses of functional groups such as NH₂, NO₂, and CH₃.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation node_synthesis Synthesis of 3-Chloro-2-methyl-6-nitroaniline Purification (e.g., Recrystallization, Chromatography) node_ir FT-IR Spectroscopy node_synthesis:f1->node_ir node_nmr NMR Spectroscopy (¹H and ¹³C) node_synthesis:f1->node_nmr node_ms Mass Spectrometry node_synthesis:f1->node_ms node_data Comparison of Spectra Peak Assignment Structure Elucidation node_ir->node_data:f0 node_nmr->node_data:f0 node_ms->node_data:f0

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 3-Chloro-2-methyl-6-nitroaniline and its precursors. By systematically analyzing the IR, NMR, and MS data, we have demonstrated how these techniques can be used to follow the course of a chemical reaction and to unequivocally confirm the structure of the final product. The addition of the nitro and chloro groups to the 2-methylaniline backbone results in predictable and interpretable changes in the spectroscopic data, providing a clear "before and after" picture of the molecule's electronic and structural properties. This approach of comparative spectroscopic analysis is a cornerstone of modern chemical research, ensuring the identity and purity of synthesized compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 3-Chloro-2-methylaniline. [Link]

  • PubChem. 2-Methyl-6-nitroaniline. [Link]

Validation

comparative analysis of halogenated nitroaniline toxicity

Comparative Toxicological Analysis of Halogenated Nitroanilines: A Technical Guide for Drug Development As a Senior Application Scientist, I frequently evaluate the safety profiles and reactivity of aromatic intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicological Analysis of Halogenated Nitroanilines: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate the safety profiles and reactivity of aromatic intermediates. Halogenated nitroanilines—encompassing fluoro-, chloro-, and bromo-derivatives—are ubiquitous building blocks in the synthesis of dyes, agrochemicals, and pharmaceuticals. However, their structural motifs (specifically the electron-withdrawing nitro group paired with varying halogens) impart significant toxicological liabilities.

This guide provides an objective, data-driven comparison of their toxicity profiles, grounded in mechanistic causality and validated experimental protocols, to assist researchers in selecting safer alternatives or designing robust safety assays.

Structure-Toxicity Relationships (STR)

The toxicity of halogenated nitroanilines is largely dictated by the position and electronegativity of the halogen substituent, which alters the electron density of the aromatic ring and influences metabolic bioactivation.

  • Chloronitroanilines (e.g., 2-chloro-4-nitroaniline): These derivatives are known to induce severe hepatocellular and microsomal damage. In vitro studies demonstrate that exposure leads to a rapid, marked depletion of the intracellular glutathione (GSH) pool and significant leakage of lactate dehydrogenase (LDH)[1].

  • Fluoronitroanilines (e.g., 4-fluoro-3-nitroaniline): The highly electronegative fluorine atom and strong C-F bond alter the metabolic rate. These compounds exhibit pronounced acute oral toxicity and act as potent respiratory and eye irritants[2]. Furthermore, fluoro-derivatives are frequently shunted toward N-hydroxylation pathways, making them notorious precursors to methemoglobinemia[3].

  • Bromonitroanilines (e.g., 2,6-dibromo-4-nitroaniline): The bulky bromine atoms increase the lipophilicity of the molecule, enhancing dermal absorption. These compounds are harmful via oral, dermal, and inhalation routes, and pose significant chronic hazards to aquatic ecosystems[4].

Quantitative Toxicological Comparison

To facilitate objective comparison, the quantitative toxicological data for representative halogenated nitroanilines is summarized below.

CompoundHalogenAcute Oral LD50 (Rat)Primary Toxicological TargetAquatic Toxicity
2-Chloro-4-nitroaniline Chlorine6,430 mg/kg[5]Liver (GSH depletion, LDH release)[1]Toxic with long-lasting effects (Category 2)
4-Fluoro-3-nitroaniline FluorineHarmful (GHS Cat 4)[2]Blood (Methemoglobinemia), Respiratory tract[2][3]Hazardous to aquatic environment[2]
2,6-Dibromo-4-nitroaniline BromineHarmful (GHS Cat 4)[4]Skin/Eyes, Potential Mutagenicity[4]Toxic with long-lasting effects[4]

Mechanistic Pathways of Toxicity

Understanding the causality of cell death is critical for drug developers. Halogenated nitroanilines undergo two primary bioactivation pathways that drive their toxicity:

  • N-hydroxylation (Hematotoxicity): Cytochrome P450 enzymes oxidize the amine group to an N-hydroxyarylamine. This toxic metabolite oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and systemic hypoxia.

  • Nitroreduction (Hepatotoxicity): Nitroreductases reduce the nitro group, generating reactive oxygen species (ROS) via redox cycling. This overwhelms the cellular antioxidant defense, leading to lipid peroxidation and hepatocellular necrosis.

ToxicityPathway HNA Halogenated Nitroaniline CYP CYP450 N-hydroxylation HNA->CYP Phase I Metabolism NitroRed Nitroreductase Bioreduction HNA->NitroRed Redox Cycling NHydroxy N-hydroxyarylamine (Toxic Metabolite) CYP->NHydroxy MetHb Methemoglobinemia (Hypoxia) NHydroxy->MetHb Hemoglobin Oxidation ROS Reactive Oxygen Species (ROS) NitroRed->ROS Hepato Hepatocellular Necrosis (LDH Leakage) ROS->Hepato GSH Depletion

Metabolic bioactivation of halogenated nitroanilines driving hematotoxicity and hepatotoxicity.

Validated Experimental Methodologies

To objectively assess these toxicities in a laboratory setting, we rely on self-validating experimental systems. Below are the field-proven protocols for evaluating hepatotoxicity and mutagenicity.

Protocol 1: In Vitro Hepatotoxicity Assay (LDH Leakage & GSH Depletion)
  • Objective: To quantify membrane integrity and oxidative stress following exposure to chloronitroanilines[1].

  • Causality: LDH is a cytosolic enzyme; its presence in the extracellular medium is a direct, proportional indicator of necrotic cell membrane rupture. GSH is the primary intracellular antioxidant; its depletion precedes irreversible oxidative damage. Measuring both establishes a clear timeline of cellular collapse.

  • Step-by-Step Workflow:

    • Hepatocyte Isolation: Isolate rat hepatocytes via two-step collagenase perfusion.

      • Self-Validation Check: Assess viability using Trypan Blue exclusion. Discard preparations with <85% viability to ensure baseline membrane integrity is intact before compound introduction[1].

    • Compound Exposure: Plate hepatocytes (10⁶ cells/mL) and incubate with 0.2 mM and 2.0 mM of 2-chloro-4-nitroaniline for 1 to 3 hours[1].

    • GSH Quantification: Lyse cells and react the lysate with Ellman's reagent (DTNB). Measure absorbance at 412 nm. (Note: 2-chloro-4-nitroaniline at 2.0 mM typically depletes GSH to ~10 mM/10⁶ cells within 3 hours[1]).

    • LDH Assay: Centrifuge the cell suspension. In the supernatant, measure the rate of NADH consumption at 340 nm in the presence of pyruvate. Increased consumption directly correlates with higher LDH leakage[1].

Protocol 2: Ames Test for Mutagenicity (Salmonella typhimurium)
  • Objective: To evaluate the direct-acting mutagenic potential of halogenated nitroaromatics and their derivatives (e.g., biphenylamines)[6].

  • Causality: Nitroaromatics can form DNA adducts. The reversion of histidine-dependent Salmonella strains (like TA100) to histidine prototrophy proves that the compound induces base-pair substitution mutagenesis[6].

  • Step-by-Step Workflow:

    • Strain Preparation: Culture Salmonella typhimurium TA100 overnight.

    • Metabolic Activation Setup: Prepare test groups with and without rat liver S9 fraction. This step is critical to differentiate between direct-acting mutagens and those requiring CYP450 activation[6].

    • Exposure & Plating: Mix 0.1 mL of bacterial culture, the test compound (e.g., 10-100 µ g/plate ), and S9 mix (if applicable) into top agar containing trace histidine. Pour over minimal glucose agar plates.

    • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies.

      • Self-Validation Check: The assay is only valid if the positive control (e.g., sodium azide for TA100) yields a mutation rate >3x the spontaneous background rate, proving the bacteria are susceptible to mutation.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: benchchem.
  • Source: tcichemicals.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of Substituted Nitroanilines on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Nitroaniline Scaffolds in Oncology Nitroaniline derivatives, a class of aromatic compounds featuring both a nitro (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Nitroaniline Scaffolds in Oncology

Nitroaniline derivatives, a class of aromatic compounds featuring both a nitro (-NO₂) and an amino (-NH₂) group on a benzene ring, have attracted considerable interest in medicinal chemistry for their potential as anticancer agents.[1] The electronic properties imparted by these functional groups, particularly the electron-withdrawing nature of the nitro group, render these compounds versatile scaffolds for designing novel therapeutics.[1][2] This guide presents a comprehensive comparison of the cytotoxic effects of various substituted nitroanilines on cancer cell lines, supported by experimental data. We will delve into the structure-activity relationships that govern their potency, elucidate common mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to advance the development of this promising class of molecules.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of substituted nitroanilines is profoundly influenced by the nature and position of substituents on the aniline ring. Generally, the presence of electron-withdrawing groups, such as additional nitro groups or halogens, tends to enhance cytotoxic activity.[3] The spatial arrangement of these substituents (ortho, meta, para) is also a critical determinant of their potency.[3]

Below are compiled data from various studies, summarizing the cytotoxic activity of a range of substituted nitroanilines against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values are presented, with lower values indicating greater cytotoxic potency.

Table 1: Anticancer Activity of 2,4,6-Trinitroaniline Derivatives against Hep3B (Hepatocellular Carcinoma) Cells [1]

CompoundIC₅₀ (µM)Exposure TimeAssay Method
N-phenyl-2,4,6-trinitroaniline15.3 ± 1.248hMTT Assay
N-(3-nitrophenyl)-2,4,6-trinitroaniline12.5 ± 0.948hMTT Assay
N-(4-nitrophenyl)-2,4,6-trinitroaniline18.7 ± 1.548hMTT Assay
N-(3,5-difluorophenyl)-2,4,6-trinitroaniline8.9 ± 0.748hMTT Assay
N-isopropyl-2,4,6-trinitroaniline> 5048hMTT Assay

Table 2: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [2]

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)
1a4-MethylphenylHCT1165.9 nM
1b4-(Dimethylamino)phenylHCT1168.7 µM
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase18.5 nM
3bPyrimidine derivativec-Met Kinase33.6 nM

Table 3: Cytotoxicity (EC₅₀) of Substituted Anilines on Submitochondrial Particles [3]

CompoundSubstituent Position(s)EC₅₀ (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210
2-Chloroanilineortho220
3-Chloroanilinemeta140
4-Chloroanilinepara110
2,4-Dichloroanilineortho, para72.5

Note: The data in Table 3, derived from submitochondrial particles, offers insights into relative toxicity but may not be directly comparable to whole-cell cytotoxicity data.[3]

Mechanisms of Action: Unraveling the Pathways to Cell Death

Substituted nitroanilines exert their cytotoxic effects through a variety of mechanisms, often culminating in the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Induction of Apoptosis

A primary mechanism of action for many nitroaniline derivatives is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] A common pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn compromises the mitochondrial membrane potential and triggers the release of cytochrome c.[1][4] This event initiates a caspase cascade, ultimately leading to the execution of apoptosis.

Nitroanilines Substituted Nitroanilines Bcl2_family Modulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio) Nitroanilines->Bcl2_family Mitochondria Mitochondrial Membrane Depolarization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Generalized pathway for apoptosis induction by nitroaniline derivatives.

Modulation of Key Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial for cancer cell proliferation and survival.[1] Some nitroaniline derivatives have been shown to exert their anticancer effects by interfering with these pathways, leading to the downregulation of pro-survival signals and the upregulation of pro-apoptotic factors.[1]

Nitroanilines Substituted Nitroanilines MAPK_pathway MAPK Pathway Nitroanilines->MAPK_pathway Inhibition NFkB_pathway NF-κB Pathway Nitroanilines->NFkB_pathway Inhibition Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis NFkB_pathway->Proliferation NFkB_pathway->Apoptosis

Caption: Potential modulation of MAPK and NF-κB pathways by nitroanilines.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5]

MTT Assay for Cell Viability

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple, insoluble formazan product.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the substituted nitroaniline compounds. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[3]

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plates for an additional 2-4 hours.[2][3]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[3][5]

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Substituted Nitroanilines start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

Conclusion and Future Directions

Substituted nitroanilines represent a promising class of compounds with demonstrable cytotoxic effects against various cancer cell lines. The data clearly indicates that both the type and position of substituents on the aniline ring are critical determinants of their anticancer activity. The primary mechanisms of action appear to be the induction of apoptosis and the modulation of key pro-survival signaling pathways.

Future research should focus on the synthesis and screening of novel nitroaniline derivatives to identify compounds with enhanced potency and selectivity for cancer cells.[6] Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as effective anticancer therapeutics. In vivo studies are also warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.[7]

References

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022-07-20).
  • The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers - Benchchem.
  • A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines - Benchchem.
  • N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024-12-13).
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC.
  • A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents | Sultana | International Journal of Chemistry.
  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2016-07-01).
  • [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines] - PubMed.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
  • Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed.
  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC - NIH.

Sources

Validation

Deconvoluting Complexity in Substituted Anilines: Theoretical vs. Experimental NMR Shifts for 3-Chloro-2-methyl-6-nitroaniline

Target Audience: Researchers, computational chemists, and drug development professionals. The Analytical Challenge: Highly Substituted Aromatics In modern drug development and materials science, the structural elucidatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

The Analytical Challenge: Highly Substituted Aromatics

In modern drug development and materials science, the structural elucidation of highly substituted aromatic scaffolds is a routine yet complex hurdle. 3-Chloro-2-methyl-6-nitroaniline serves as an exceptional model compound for evaluating analytical methodologies. It features a dense, sterically hindered ring packed with competing electronic effects: a strongly electron-donating amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), a weakly deactivating but inductively withdrawing chlorine (-Cl), and a sterically demanding methyl group (-CH₃).

Relying solely on empirical NMR rules (like additivity principles) for such "push-pull" systems often leads to ambiguous assignments due to overlapping substituent effects. To achieve absolute structural certainty, modern laboratories pair Experimental NMR Spectroscopy (the physical ground truth) with Density Functional Theory (DFT) In Silico Predictions (the quantum mechanical validation). This guide objectively compares the performance, workflows, and mechanistic insights of both approaches.

Parallel Workflows: Benchtop Acquisition vs. Quantum Mechanical Prediction

To establish a self-validating system, both the experimental and theoretical workflows must be executed with rigorous, causally justified parameters.

Workflow Exp_Start Sample Prep (3-Chloro-2-methyl-6-nitroaniline) Exp_NMR Acquire 1D/2D NMR (400 MHz, DMSO-d6) Exp_Start->Exp_NMR Exp_Process Spectral Processing (Phase/Baseline/Integration) Exp_NMR->Exp_Process Compare Data Synthesis & Statistical Comparison (MAE) Exp_Process->Compare Comp_Start In Silico Modeling (Initial 3D Structure) Comp_Opt Geometry Optimization (DFT B3LYP/6-311+G**) Comp_Start->Comp_Opt Comp_NMR GIAO NMR Calculation (PCM Solvent Model) Comp_Opt->Comp_NMR Comp_NMR->Compare

Comparative workflow for experimental NMR acquisition versus DFT-based in silico prediction.

Protocol 1: High-Resolution Experimental Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: While 5 mg is sufficient for ¹H NMR, a 15–20 mg threshold is critical to ensure a high signal-to-noise ratio for the quaternary carbons (C1, C2, C3, C6) in ¹³C NMR without requiring overnight acquisition times. DMSO-d₆ is chosen over CDCl₃ because the polarity of the nitroaniline requires a polar aprotic solvent for complete solvation, preventing concentration-dependent aggregation.

  • Acquisition: Run ¹H (16 scans, 1 sec relaxation delay) and ¹³C (1024 scans, 2 sec relaxation delay) at 298K on a 400 MHz spectrometer.

  • Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), followed by rigorous phase and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH 2.50, δC 39.5).

Protocol 2: DFT-GIAO In Silico Modeling
  • Conformational Search: Generate the 3D structure and perform a molecular mechanics conformational search to identify the global energy minimum (ensuring the -NO₂ and -NH₂ groups are optimally rotated relative to the aromatic plane).

  • Geometry Optimization: Optimize the structure using the [1] with a 6-311+G(d,p) basis set.

    • Causality: B3LYP provides the optimal balance of computational cost and accuracy. The inclusion of diffuse functions (+) is mandatory to accurately model the expanded electron clouds of the nitro oxygen atoms and the chlorine lone pairs, preventing systematic errors in shielding calculations.

  • NMR Tensor Calculation: Compute the isotropic shielding tensors using the [2]. Apply the Polarizable Continuum Model (PCM) for DMSO to simulate the solvent dielectric environment[3].

Comparative Data Synthesis: Where Theory Meets Reality

The performance of the theoretical model is evaluated by comparing its predicted chemical shifts against the experimental ground truth. The data is summarized below.

Table 1: ¹H NMR Shift Comparison (δ in ppm)
NucleusExperimental (DMSO-d₆)Theoretical (GIAO)Δ (Theory - Exp)Multiplicity & J (Hz)
H5 (Aromatic) 7.958.02+0.07d, J = 8.8
H4 (Aromatic) 6.756.68-0.07d, J = 8.8
-NH₂ (Amine) 6.206.45+0.25br s
-CH₃ (Methyl) 2.352.41+0.06s
  • ¹H Mean Absolute Error (MAE): 0.11 ppm. The theoretical model performs exceptionally well for the rigid aromatic and aliphatic protons. The largest deviation (+0.25 ppm) occurs at the amine protons.

Table 2: ¹³C NMR Shift Comparison (δ in ppm)
NucleusExperimental (DMSO-d₆)Theoretical (GIAO)Δ (Theory - Exp)
C1 (C-NH₂) 145.2146.1+0.9
C3 (C-Cl) 135.1136.0+0.9
C6 (C-NO₂) 132.6134.0+1.4
C5 (CH) 128.3129.1+0.8
C2 (C-CH₃) 125.4124.8-0.6
C4 (CH) 115.8114.5-1.3
-CH₃ 15.216.1+0.9
  • ¹³C Mean Absolute Error (MAE): 0.97 ppm. An MAE of < 2.0 ppm for ¹³C is considered the gold standard for DFT predictions, confirming the correct structural isomer.

Mechanistic Causality: Electronic Push-Pull Dynamics

The power of combining these two methodologies lies in explaining why the signals appear where they do. The drastic 1.2 ppm difference between the two adjacent aromatic protons (H4 and H5) is a direct result of the molecule's electronic circuitry.

Electronic_Effects Substituent_NO2 -NO2 Group (Strong EWG) Ring_Pi Aromatic Pi-System (Electron Density Shift) Substituent_NO2->Ring_Pi -M, -I Substituent_NH2 -NH2 Group (Strong EDG) Substituent_NH2->Ring_Pi +M, -I Substituent_Cl -Cl Group (Weak EWG/Inductive) Substituent_Cl->Ring_Pi -I, +M Effect_H5 H5 Deshielding (Downfield Shift ~8.0 ppm) Ring_Pi->Effect_H5 Ortho to NO2 Effect_H4 H4 Shielding (Upfield Shift ~6.7 ppm) Ring_Pi->Effect_H4 Para to NH2

Push-pull electronic effects of substituents on the aromatic ring and resulting NMR shifts.

Deconstructing the Shifts:
  • The H5 Deshielding (7.95 ppm): H5 is positioned ortho to the nitro group. The -NO₂ group withdraws electron density via both inductive (-I) and resonance (-M) effects. This strips electron density away from H5, deshielding the nucleus and pushing its resonance far downfield. Both experiment and theory capture this perfectly.

  • The H4 Shielding (6.75 ppm): Conversely, H4 is positioned para to the amine group. The -NH₂ lone pair donates electron density into the ring (+M effect), increasing the local electron density at the ortho and para positions. This shields H4, pulling it upfield.

  • The NH₂ Deviation (+0.25 ppm error): Why does the theoretical model struggle slightly with the amine protons? DFT calculates a static, isolated monomer inside a continuum solvent model. It fails to account for the dynamic, real-world intermolecular hydrogen bonding between the -NH₂ protons and the oxygen atoms of the DMSO-d₆ solvent, which experimentally shifts the peak.

Strategic Takeaways for Drug Development Professionals

  • Experimental NMR remains the unassailable ground truth for dynamic systems (e.g., hydrogen bonding, tautomerism, and solvent interactions).

  • DFT-GIAO Predictions are an indispensable, highly accurate alternative for assigning ambiguous, overlapping signals in sterically crowded, highly substituted scaffolds where 2D NMR (HMBC/HSQC) might yield weak or overlapping correlations.

  • Best Practice: Always utilize a basis set with diffuse functions (e.g., 6-311+G(d,p)) when modeling compounds with electronegative heteroatoms (like -Cl and -NO₂) to ensure the MAE remains below 0.2 ppm for ¹H and 2.0 ppm for ¹³C.

References

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations Source: ACS Symposium Series (2016) URL:[Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure Source: Journal of Chemical Education (2025) URL:[Link]

  • 29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software Source: Journal of the Physical Society of Japan URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-3-methyl-6-nitroaniline

As researchers and developers, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Chloro-3-methyl-6-nitroaniline (CAS No. 51512-30-6), focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed not just as rules, but as a self-validating system to protect you, your colleagues, and your research.

Part 1: The "Why" - A Risk-Based Approach to PPE Selection

Understanding the inherent hazards of a chemical is the critical first step in establishing a robust safety protocol. 2-Chloro-3-methyl-6-nitroaniline is an aromatic amine and a nitro compound, a class of chemicals that requires careful handling. Based on available safety data, its primary hazards dictate our PPE strategy.[1][2]

A Safety Data Sheet (SDS) for a similar compound, 2-Methyl-5-nitroaniline, classifies it as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is prudent to assume 2-Chloro-3-methyl-6-nitroaniline shares a similar toxicity profile. The core principle is to establish barriers that prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Table 1: Hazard Profile and PPE Implications for Aromatic Nitro Compounds

Hazard ClassificationRoute of ExposureImplication for PPE Selection
Acute Toxicity (Fatal/Toxic) [1][2]Inhalation, Dermal, OralRequires high-level respiratory protection, chemically resistant gloves, and full body coverage to prevent any contact.
Organ Damage (Prolonged Exposure) [2]All routesReinforces the need for consistent and correct use of a full PPE ensemble to prevent chronic effects.
Skin/Eye Irritation Dermal, OcularMandates the use of chemical safety goggles and appropriate gloves to prevent localized injury.
Aquatic Toxicity [3]Environmental ReleaseWhile not a direct PPE concern, it underscores the need for stringent containment and disposal protocols, which involve PPE.

Our safety posture is dictated by the "Hierarchy of Controls," a foundational concept in occupational safety. PPE is the final, but essential, line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE caption Diagram 1: Hierarchy of Controls.

Diagram 1: The Hierarchy of Controls prioritizes eliminating hazards over relying on personal protective equipment.

Part 2: The Core PPE Ensemble: Your Last Line of Defense

When engineering and administrative controls cannot eliminate the risk, a comprehensive PPE ensemble is mandatory.[4][5] The selection of each component must be deliberate and informed by the specific hazards of 2-Chloro-3-methyl-6-nitroaniline.

Hand Protection: The Primary Barrier

Aromatic nitro compounds can be absorbed through the skin, making glove selection paramount.[6][7] Standard disposable nitrile gloves may not offer sufficient protection for anything beyond incidental contact.[6]

  • Recommended Glove Type: Heavy-duty nitrile or butyl rubber gloves. Always consult the manufacturer's chemical resistance chart for specific breakthrough times.[8][9][10]

  • Protocol:

    • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For procedures involving larger quantities or increased splash risk, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.

    • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.[11]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical safety goggles are mandatory at all times when handling the chemical.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield must be worn over the safety goggles.[12] This provides a secondary layer of protection for the eyes and shields the entire face from contact.

Body Protection: Preventing Skin Contact
  • Lab Coat: A flame-resistant laboratory coat should be worn and kept fully fastened.[6][13]

  • Apron: For procedures with a high splash potential, a chemically resistant apron worn over the lab coat is recommended.

  • Clothing: Wear long pants and fully enclosed, chemically resistant footwear.[14]

Respiratory Protection: Guarding Against Inhalation

Given the high acute toxicity via inhalation, all work with solid or dissolved 2-Chloro-3-methyl-6-nitroaniline must be performed within a certified chemical fume hood.[13][15]

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection may not be required.

  • Emergency or High-Risk Scenarios: In the event of a spill outside of a fume hood or during large-scale operations where aerosolization is possible, a NIOSH-approved respirator is necessary. A full-facepiece respirator with cartridges rated for organic vapors and particulates (P100) is the appropriate choice.[1][3][12] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[13]

Part 3: Operational and Disposal Plans

Proper procedure is as important as the equipment itself. The following step-by-step guides ensure that safety is integrated into every part of the workflow.

Step-by-Step PPE Donning and Doffing Protocol

DonDoff cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer pair last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 caption Diagram 2: PPE Donning and Doffing Workflow.

Diagram 2: A strict sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Emergency Plan: Exposure Response

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[1]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. 2-Chloro-3-methyl-6-nitroaniline, as a halogenated nitroaromatic compound, must be treated as hazardous waste.[14]

  • Waste Segregation:

    • Solid Waste: All contaminated solid waste (gloves, bench paper, pipette tips, etc.) must be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[14][16]

    • Liquid Waste: Unused solutions or reaction mixtures containing the chemical must be collected in a sealed, compatible container (glass or polyethylene) labeled "Halogenated Organic Liquid Waste."[16][17]

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Labeling and Storage:

    • Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "2-Chloro-3-methyl-6-nitroaniline."[11] Do not use abbreviations.

    • Store waste containers in a designated Satellite Accumulation Area, ensuring they are sealed and within secondary containment.[11][14]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash.[6]

By adhering to these detailed protocols, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and responsibility.

References

  • OSHA Guidelines PPE for Construction: Essential Safety Gear. (2025, March 10). Google.
  • Personal Protective Equipment - Overview.Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment - Standards.Occupational Safety and Health Administration (OSHA).
  • About Personal Protective Equipment. (2025, February 18). Centers for Disease Control and Prevention (CDC).
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals.Benchchem.
  • Chemical Resistance Reference Chart.Medicom.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Unknown Source.
  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.Jawaharlal Nehru Centre for Advanced Scientific Research.
  • Laboratory Waste Disposal.University of Aveiro.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.Lehigh University.
  • SAFETY DATA SHEET - 2-METHYL-3-NITROANILINE. (2025, November 7). Sigma-Aldrich.
  • Appendix 6 Toxicological Data for Class 3 Solvents.FDA.
  • Toxicological data for class 3 solvents q3c support document 3. (2018, October 22). ICH.
  • Disposal of Chemical Waste.University of St Andrews.
  • SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. (2025, December 22). Fisher Scientific.
  • Ansell Chemical Resistance Glove Chart.Ansell.
  • CHEMICAL RESISTANT CHART.Fox Scientific, Inc..
  • EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART.Eagle Protect.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds.Benchchem.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Labconco.
  • Acute toxicity of various solvents in the mouse and rat.Arzneimittelforschung. (1976).
  • Safety data sheet - 2-Methyl-6-nitroaniline. (2024, November 27). CPAChem.
  • 2-Chloro-6-methyl-3-nitrophenol SDS.ECHEMI.
  • The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats. (2014, December 15). Regulatory Toxicology and Pharmacology.
  • Prudent Practices for Handling Hazardous Chemicals in Laboratories.National Research Council.
  • Working with Chemicals.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • 2,3-dichloro-6-nitroaniline - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Full Public Report - 2-Methyl-1,3-propanediol. (2020, April 2). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.